Terlipressin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFXAYNYRLAIU-QSVFAHTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N16O15S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048952 | |
| Record name | Terlipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.67e-01 g/L | |
| Record name | Terlipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14636-12-5 | |
| Record name | Terlipressin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terlipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terlipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Terlipressin in Hepatorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatorenal Syndrome (HRS) is a life-threatening complication of advanced liver disease, characterized by functional renal failure due to severe renal vasoconstriction. The underlying pathophysiology involves extreme splanchnic arterial vasodilation, which leads to a reduction in effective arterial blood volume and the activation of systemic vasoconstrictor systems that critically impair renal perfusion. Terlipressin, a synthetic vasopressin analogue, is a cornerstone therapy for HRS. It functions as a potent vasoconstrictor that primarily targets the splanchnic circulation. By reversing splanchnic vasodilation, this compound increases effective circulatory volume, raises mean arterial pressure (MAP), and consequently improves renal blood flow and glomerular filtration rate. This document provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and clinical efficacy of this compound in the management of HRS, supported by quantitative data, experimental protocols, and detailed pathway diagrams.
Pathophysiology of Hepatorenal Syndrome
In advanced cirrhosis, portal hypertension triggers a cascade of events leading to profound splanchnic and systemic arterial vasodilation, mediated by vasodilators such as nitric oxide.[1] This vasodilation causes a relative decrease in effective arterial blood volume.[2] To compensate, the body activates the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, leading to intense vasoconstriction in extra-splanchnic vascular beds, including the kidneys.[2] This severe renal vasoconstriction reduces renal perfusion and glomerular filtration rate, culminating in HRS, a functional form of acute kidney injury.[3]
Molecular Mechanism of Action of this compound
This compound (triglycyl-lysine-vasopressin) is a prodrug that is enzymatically cleaved by endothelial peptidases to release its active metabolite, lysine vasopressin.[4] Lysine vasopressin is an analogue of the endogenous hormone arginine vasopressin and exerts its effects by binding to vasopressin receptors (V-receptors).
Receptor Selectivity and Affinity
This compound and its active metabolite, lysine vasopressin, have a significantly higher affinity for the vasopressin V1a receptor compared to the V2 receptor, with a selectivity ratio of approximately 6:1.
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V1a Receptors: Located on vascular smooth muscle cells, particularly in the splanchnic circulation. Activation of V1a receptors mediates vasoconstriction.
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V2 Receptors: Primarily found on the basolateral membrane of the collecting ducts in the kidneys. Activation of these receptors mediates the antidiuretic effect of vasopressin by promoting water reabsorption.
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V1b Receptors: this compound also acts as a full agonist at V1b receptors, which can induce the secretion of adrenocorticotropic hormone.
This relative selectivity for the V1a receptor is crucial for its therapeutic effect in HRS, as it preferentially induces vasoconstriction in the over-dilated splanchnic vascular bed while having a more modest antidiuretic effect.
V1a Receptor Signaling Pathway
The vasoconstrictive effect of this compound is mediated through the Gq protein-coupled V1a receptor signaling pathway in vascular smooth muscle cells.
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Binding and Activation: Lysine vasopressin binds to the V1a receptor on the surface of vascular smooth muscle cells.
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G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.
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Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
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Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
Systemic and Renal Hemodynamic Effects
The primary therapeutic goal of this compound in HRS is to reverse splanchnic vasodilation, thereby improving systemic hemodynamics and renal perfusion.
Quantitative Hemodynamic Changes
A study using advanced magnetic resonance imaging in patients with HRS-AKI demonstrated significant hemodynamic shifts following the administration of a 2 mg bolus of this compound.
| Hemodynamic Parameter | Baseline (Mean) | Post-Terlipressin (Mean) | Percentage Change | P-value | Citation |
| Mean Arterial Pressure (MAP) | 75 mmHg | 85 mmHg | +13% | <0.01 | |
| Systemic Vascular Resistance (SVR) | 1341 dyn·s/cm⁵ | 1770 dyn·s/cm⁵ | +32% | <0.01 | |
| Cardiac Output (CO) | 7.2 L/min | 6.1 L/min | -15% | <0.01 | |
| Renal Artery Blood Flow | 0.65 L/min | 0.80 L/min | +23% | <0.01 | |
| Superior Mesenteric Artery Flow | 1.1 L/min | 0.8 L/min | -27% | <0.01 | |
| Femoral Artery Blood Flow | 0.5 L/min | 0.3 L/min | -40% | <0.01 |
These data illustrate that this compound effectively constricts the splanchnic and peripheral circulations, which, despite a decrease in cardiac output, leads to a significant rise in MAP and a redistribution of blood flow towards the kidneys.
Clinical Efficacy: Data from the CONFIRM Trial
The CONFIRM trial was a pivotal Phase III, randomized, placebo-controlled study that evaluated the efficacy and safety of this compound plus albumin in adults with HRS type 1 (HRS-AKI).
Key Efficacy Endpoints
| Endpoint | This compound (n=199) | Placebo (n=101) | P-value | Citation |
| Verified HRS Reversal (Primary) | 32% (63 patients) | 17% (17 patients) | 0.006 | |
| HRS Reversal (SCr ≤1.5 mg/dL by Day 14) | 39% (78 patients) | 18% (18 patients) | <0.001 | |
| HRS Reversal without RRT by Day 30 | 34% (68 patients) | 17% (17 patients) | 0.001 |
Verified HRS Reversal was defined as two consecutive serum creatinine (SCr) measurements of ≤1.5 mg/dL at least 2 hours apart, plus survival without renal-replacement therapy (RRT) for at least 10 days after treatment completion.
The trial demonstrated that this compound was significantly more effective than placebo in improving renal function. However, it was also associated with a higher incidence of adverse events, particularly respiratory failure.
Experimental Protocols
Clinical Trial Protocol: The CONFIRM Study (NCT02770716)
The methodology for the CONFIRM trial provides a robust framework for evaluating vasoconstrictor therapies in HRS.
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Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
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Inclusion Criteria: Adults (≥18 years) with a diagnosis of cirrhosis and ascites, and HRS type 1, defined by a serum creatinine (SCr) ≥2.25 mg/dL with a trajectory to double over 2 weeks.
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Exclusion Criteria: SCr >7.0 mg/dL, recent RRT (within 4 weeks), sepsis, shock, or recent use of other vasopressors.
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Intervention:
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Patients were randomized 2:1 to receive either this compound or placebo.
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This compound Arm: 1 mg of this compound administered intravenously every 6 hours. If the SCr decrease from baseline was <30% by Day 4, the dose was increased to 2 mg every 6 hours.
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Placebo Arm: Volume-matched placebo administered on the same schedule.
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Albumin Co-administration: Intravenous albumin was strongly recommended for both groups (1 g/kg on day 1, then 20-40 g/day ).
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Primary Endpoint: Verified HRS reversal, as defined in Section 5.1.
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Data Collection: SCr measured at baseline and daily. Hemodynamic monitoring as per standard of care. Adverse events were recorded throughout the study period.
Preclinical Animal Model Protocol: CCl₄-Induced Cirrhosis in Rats
This model is widely used to study the pathophysiology of cirrhosis and its complications, including the hemodynamic changes that mimic HRS.
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Animal Model: Male Sprague-Dawley rats.
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Induction of Cirrhosis:
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Carbon tetrachloride (CCl₄) is administered to induce liver injury. A highly reproducible protocol involves orogastric administration of CCl₄ twice a week for 12 weeks.
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Repeated CCl₄ exposure leads to centrilobular necrosis, inflammation, and hepatic stellate cell activation, resulting in progressive fibrosis and cirrhosis.
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Development of cirrhosis is confirmed by histological analysis (Sirius Red staining for fibrosis) and the presence of portal hypertension and ascites.
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Experimental Procedure for Drug Testing:
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Once cirrhosis and ascites are established, baseline hemodynamic and renal function parameters are measured.
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Hemodynamic Measurement: An ultrasonic transit-time flow probe can be placed on the renal artery for continuous or acute measurement of renal blood flow. Arterial catheters are implanted for blood pressure monitoring.
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Renal Function: Serum creatinine, BUN, and urine output are measured.
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Intervention: Cirrhotic rats are administered this compound (or vehicle control) via intravenous infusion.
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Post-treatment Analysis: Hemodynamic and renal function parameters are re-measured to assess the drug's effect. Tissues are collected for histological and molecular analysis.
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Conclusion and Future Directions
This compound's mechanism of action in hepatorenal syndrome is well-defined, centering on its potent, V1a receptor-mediated vasoconstriction of the splanchnic circulation. This action directly counteracts the core pathophysiological disturbance in HRS, leading to improved systemic hemodynamics and renal perfusion. Clinical data, particularly from the CONFIRM trial, have solidified its efficacy in reversing HRS, albeit with a notable risk of adverse events that requires careful patient selection and monitoring. Future research should focus on identifying biomarkers to predict treatment response and developing strategies to mitigate adverse effects, potentially through novel drug delivery systems or combination therapies that can enhance efficacy while improving the safety profile.
References
Pharmacokinetics and pharmacodynamics of Terlipressin
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Terlipressin
Introduction
This compound is a synthetic analogue of the natural hormone vasopressin, utilized primarily for its potent vasoconstrictive properties.[1][2] It functions as a prodrug, being enzymatically converted in the body to its active metabolite, lysine-vasopressin (LVP).[1][2][3] This conversion allows for a sustained release of the active compound, prolonging its therapeutic effect. This compound exhibits a greater selectivity for vasopressin V1 receptors compared to V2 receptors, making it a targeted agent for increasing systemic vascular resistance and reducing portal pressure. Its primary indications include the management of hepatorenal syndrome (HRS) and bleeding esophageal varices. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its conversion to the active metabolite, LVP, and the subsequent distribution and clearance of both compounds. This compound and LVP exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.
Absorption and Distribution
Following intravenous administration, this compound is immediately available in the systemic circulation. The volume of distribution (Vd) for this compound is relatively small, whereas its active metabolite, LVP, has a much larger Vd, indicating extensive tissue distribution.
Metabolism
This compound is a pro-drug that is metabolized by the cleavage of its N-terminal glycyl residues by tissue peptidases, leading to the sustained release of the pharmacologically active LVP. This metabolism occurs ubiquitously in body tissues rather than in the blood or plasma. Consequently, the metabolic process is unlikely to be affected by disease states or concomitant drug administration. LVP itself is further broken down by various peptidase-mediated pathways. In vitro studies have shown that this compound does not induce or inhibit hepatic cytochrome P450 enzymes.
Excretion
Both this compound and LVP are almost completely metabolized. As a result, renal excretion is a minor elimination pathway, with less than 1% of the administered this compound and less than 0.1% of LVP being excreted unchanged in the urine of healthy subjects.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters for this compound and its active metabolite, lysine-vasopressin, are summarized in the table below.
| Parameter | This compound | Lysine-Vasopressin (LVP) | Reference(s) |
| Terminal Half-life (t½) | 0.9 hours / 50 minutes | 3.0 hours | |
| Volume of Distribution (Vd) | 6.3 L / 0.7 L/kg | 1370 L | |
| Clearance (CL) | 27.4 L/hr / 9 ml/kg/min | 318 L/hr | |
| Cmax (steady-state) | 70.5 ng/mL | 1.2 ng/mL | |
| AUC24h (steady-state) | 123 ng·hr/mL | 11.2 ng·hr/mL | |
| Cave (steady-state) | 14.2 ng/mL | 0.5 ng/mL |
Note: Values may vary based on patient population (e.g., healthy volunteers vs. patients with HRS) and study design.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at vasopressin receptors, with approximately twice the selectivity for V1 receptors over V2 receptors. While this compound itself has some intrinsic activity, its primary effect comes from its conversion to LVP, a potent agonist at V1 and V2 receptors.
The key therapeutic effects are mediated through the V1a receptor, which is predominantly located on vascular smooth muscle cells. Activation of V1a receptors in the splanchnic circulation leads to vasoconstriction, which in turn reduces portal venous pressure and blood flow. This mechanism is central to its efficacy in treating bleeding esophageal varices and hepatorenal syndrome. In HRS, the reduction in portal hypertension and the increase in effective arterial volume and mean arterial pressure (MAP) are thought to improve renal blood flow.
V1a Receptor Signaling Pathway
The vasoconstrictive effect of this compound and LVP is initiated by the activation of the Gq protein-coupled V1a receptor. This triggers a downstream signaling cascade resulting in the contraction of vascular smooth muscle.
References
Terlipressin as a Prodrug of Lysine Vasopressin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that plays a critical role in regulating blood pressure and water homeostasis.[1][2] Functioning as a prodrug, this compound is enzymatically converted in the body to its active metabolite, lysine vasopressin (LVP), also known as lypressin.[1][2][3] This controlled release mechanism provides a longer duration of action compared to native vasopressin, making it a valuable therapeutic agent in various clinical settings, particularly in the management of hepatorenal syndrome and variceal bleeding. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and experimental evaluation of this compound as a prodrug of lysine vasopressin.
Chemical Structures and Prodrug Conversion
This compound is structurally a triglycyl-lysine-vasopressin, meaning it is the lysine vasopressin molecule with three glycine residues attached to the N-terminus. This modification is key to its prodrug properties.
Chemical Structure of this compound:
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Sequence: Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys4-Cys9)
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Molecular Formula: C52H74N16O15S2
Chemical Structure of Lysine Vasopressin (Lypressin):
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Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
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Molecular Formula: C46H65N13O12S2
The conversion of this compound to its active form, lysine vasopressin, is a critical step in its mechanism of action. This biotransformation is not mediated by plasma or blood enzymes but rather by tissue peptidases that cleave the N-terminal glycyl residues. This enzymatic process results in a slow and sustained release of lysine vasopressin, which accounts for this compound's prolonged therapeutic effect.
Figure 1: Enzymatic Conversion of this compound
Pharmacokinetics
The pharmacokinetic profiles of this compound and its active metabolite, lysine vasopressin, have been characterized in several studies. This compound exhibits linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.
Table 1: Pharmacokinetic Parameters of this compound and Lysine Vasopressin
| Parameter | This compound | Lysine Vasopressin | Reference(s) |
| Peak Plasma Concentration (Cmax) | 70.5 ng/mL (steady-state) | 1.2 ng/mL | |
| Area Under the Curve (AUC24h) | 123 ng·hr/mL (steady-state) | 11.2 ng·hr/mL | |
| Volume of Distribution (Vd) | 6.3 L | 1370 L | |
| Clearance | 27.4 L/hr | 318 L/hr | |
| Elimination Half-life (t1/2) | ~0.9 hours (50 minutes) | ~3 hours |
Pharmacodynamics: Receptor Binding and Signaling Pathways
Lysine vasopressin exerts its physiological effects by binding to and activating vasopressin receptors (V receptors), which are G-protein coupled receptors (GPCRs). The primary subtypes involved are the V1a, V1b, and V2 receptors. This compound itself has some intrinsic activity, but its primary effect is mediated by lysine vasopressin. Both this compound and lysine vasopressin show a higher affinity for the V1 receptor compared to the V2 receptor.
Table 2: Receptor Binding Affinities (Ki) and Functional Activity
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference(s) |
| This compound | V1 | 1.1 x 10⁻⁶ M | Partial Agonist | |
| V2 | 6.9 x 10⁻⁶ M | Full Agonist | ||
| Lysine Vasopressin (LVP) | V1 | 1.8 x 10⁻⁹ M | Full Agonist | |
| V2 | 1.0 x 10⁻⁸ M | Full Agonist | ||
| Arginine Vasopressin (AVP) | V1 | 8.0 x 10⁻¹⁰ M | Full Agonist | |
| V2 | 8.5 x 10⁻¹⁰ M | Full Agonist |
V1 Receptor Signaling Pathway
The V1 receptors are coupled to the Gq alpha subunit. Activation of the V1 receptor initiates a signaling cascade that leads to vasoconstriction.
Figure 2: V1 Receptor Signaling Pathway
V2 Receptor Signaling Pathway
The V2 receptors are coupled to the Gs alpha subunit. Activation of the V2 receptor primarily mediates the antidiuretic effects of vasopressin in the kidneys.
Figure 3: V2 Receptor Signaling Pathway
Experimental Protocols
The characterization of this compound and lysine vasopressin involves various in vitro and in vivo experimental techniques. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Receptor Affinity
This assay determines the binding affinity of this compound and lysine vasopressin to V1 and V2 receptors.
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Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human V1 or V2 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
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Assay Procedure:
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Cell membrane homogenates are incubated with a radiolabeled ligand, such as [³H]AVP.
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Increasing concentrations of unlabeled competitor ligands (this compound, LVP, or AVP) are added to displace the radiolabeled ligand.
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The reaction is incubated to reach equilibrium.
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The bound and free radioligand are separated by rapid filtration.
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The amount of bound radioactivity is quantified using a scintillation counter.
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Data Analysis: The data are used to generate competition curves, from which the inhibitory constant (Ki) is calculated to represent the binding affinity of the test compound.
Inositol Phosphate Accumulation Assay for V1 Receptor Function
This functional assay measures the activation of the Gq-coupled V1 receptor by quantifying the production of the second messenger, inositol phosphate (IP).
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Cell Labeling: Cells expressing the V1 receptor are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.
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Assay Procedure:
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Labeled cells are washed and incubated in a buffer containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of IPs.
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Cells are stimulated with various concentrations of the agonist (this compound or LVP).
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The reaction is terminated, and the cells are lysed.
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Inositol phosphates are extracted and separated using anion-exchange chromatography.
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The radioactivity in the IP fractions is measured by scintillation counting.
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Data Analysis: Dose-response curves are generated by plotting the amount of accumulated IP against the agonist concentration to determine the EC50 (half-maximal effective concentration).
cAMP Accumulation Assay for V2 Receptor Function
This assay quantifies the activation of the Gs-coupled V2 receptor by measuring the production of cyclic AMP (cAMP).
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Cell Preparation: HEK293 or CHO cells stably expressing the human V2 receptor are plated in multi-well plates.
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Assay Procedure:
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The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cells are stimulated with a serial dilution of the agonist (this compound or LVP).
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The reaction is incubated to allow for cAMP accumulation.
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Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a LANCE® Ultra cAMP assay.
-
-
Data Analysis: The signal is typically inversely proportional to the cAMP concentration. A standard curve is used to determine the cAMP levels, and dose-response curves are plotted to calculate the EC50.
Figure 4: Experimental Workflow for Receptor Functional Assays
Conclusion
This compound serves as an effective prodrug of lysine vasopressin, offering a sustained therapeutic effect due to its slow enzymatic conversion. Its primary mechanism of action is mediated through the activation of V1 and V2 receptors by its active metabolite, leading to vasoconstriction and antidiuresis, respectively. The higher selectivity for the V1 receptor underlies its significant vasopressor effects. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates is crucial for its rational use in clinical practice and for the development of future vasopressin analogues. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.
References
In Vitro Vasoconstrictor Properties of Terlipressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro vasoconstrictor properties of Terlipressin, a synthetic analogue of vasopressin. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the field of pharmacology and drug development.
Core Mechanism of Action
This compound exerts its vasoconstrictor effects primarily through its action on vasopressin V1a receptors located on vascular smooth muscle cells.[1][2] It functions as both a prodrug, being enzymatically converted to the active metabolite lysine vasopressin (LVP), and as a direct vasoconstrictor agent itself.[1][3][4] The binding of this compound and LVP to V1a receptors initiates a signaling cascade that culminates in smooth muscle contraction and a consequent reduction in vessel diameter.
Quantitative Analysis of Receptor Binding and Functional Activity
In vitro studies have meticulously quantified the binding affinities and functional potencies of this compound and its metabolite LVP in comparison to the endogenous hormone Arginine Vasopressin (AVP). These studies consistently demonstrate a higher selectivity of this compound and LVP for the V1 receptor over the V2 receptor.
Comparative Binding Affinities (Ki) at Vasopressin Receptors
Competitive binding assays using Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors have been employed to determine the binding affinities (Ki) of this compound, LVP, and AVP. The results indicate that both this compound and LVP exhibit a preference for the V1 receptor, with approximately a six-fold higher affinity for V1 compared to V2 receptors. However, the binding affinity of this compound itself is considerably lower than that of AVP and LVP.
| Compound | V1 Receptor Ki (nM) | V2 Receptor Ki (nM) | V1:V2 Selectivity Ratio |
| AVP | ~0.8 | ~0.85 | ~1:1 |
| LVP | ~1.8 | ~10.0 | ~6:1 |
| This compound | ~1100 | ~6900 | ~6:1 |
Data synthesized from studies on human V1 and V2 receptors expressed in CHO cells.
Functional Potency (EC50) and Efficacy in Cellular Assays
Functional assays measuring intracellular calcium mobilization (for V1 activity) and cyclic adenosine monophosphate (cAMP) production (for V2 activity) reveal important distinctions in the agonist properties of these compounds. While LVP acts as a full agonist at both V1 and V2 receptors, this compound behaves as a partial agonist at the V1 receptor, producing only about 41% of the maximal effect observed with AVP. In contrast, at the V2 receptor, this compound acts as a full agonist.
| Compound | V1 Receptor Activity (EC50, nM) | V1 Receptor Efficacy (% of AVP max) | V2 Receptor Activity (EC50, nM) | V2 Receptor Efficacy (% of AVP max) | Agonist Type at V1 |
| AVP | ~0.4 | 100% | ~1.0 | 100% | Full Agonist |
| LVP | ~1.0 | ~100% | ~5.0 | ~100% | Full Agonist |
| This compound | ~200 | ~41% | ~1000 | ~100% | Partial Agonist |
Data from functional assays on CHO cells expressing human vasopressin receptors.
Experimental Protocols
The following sections detail the methodologies commonly employed in the in vitro assessment of this compound's vasoconstrictor properties.
Isolated Vascular Ring Preparation and Vasoconstriction Assay
This ex vivo method directly measures the contractile response of blood vessels to vasoactive agents.
Objective: To determine the dose-dependent vasoconstrictor effect of this compound on isolated arteries.
Methodology:
-
Tissue Preparation: Arteries, such as the rat aorta or human uterine artery, are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Mounting: The arteries are cut into rings of 2-3 mm in width. These rings are then mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Tension Measurement: One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then tested by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath. The resulting increase in tension is recorded until a maximal response is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. A dose-response curve is then plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response).
dot
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for V1 and V2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO cells stably expressing either the human V1 or V2 receptor.
-
Assay Setup: The assay is performed in a binding buffer containing the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [3H]AVP), and increasing concentrations of the unlabeled competitor ligand (this compound, LVP, or AVP).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To assess the ability of this compound to activate V1 receptors and induce a downstream signaling event.
Methodology:
-
Cell Culture and Loading: Vascular smooth muscle cells or CHO cells expressing the V1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Fluorescence Measurement: The cells are placed in a fluorometer, and the baseline fluorescence is recorded.
-
Agonist Addition: this compound is added to the cells, and the change in fluorescence intensity is continuously monitored.
-
Signal Detection: An increase in intracellular calcium binds to the fluorescent dye, causing a change in its fluorescence properties, which is detected by the instrument.
-
Data Analysis: The magnitude of the change in fluorescence is proportional to the increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 for calcium mobilization.
Signaling Pathway of this compound-Induced Vasoconstriction
The vasoconstrictor effect of this compound is mediated by the Gq/11 protein-coupled V1a receptor. Activation of this receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle cell.
dot
Conclusion
In vitro studies provide compelling evidence for the vasoconstrictor properties of this compound, mediated primarily through its partial agonism at V1a receptors. The conversion of this compound to the full V1a agonist, LVP, contributes to its sustained in vivo effects. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers engaged in the study of vasoactive compounds and the development of novel therapeutics for conditions characterized by vasodilation.
References
Preclinical Animal Models for Terlipressin Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preclinical animal models utilized in the research and development of Terlipressin. This compound, a synthetic analogue of vasopressin, is a crucial therapeutic agent for conditions such as portal hypertension, hepatorenal syndrome, and septic shock.[1][2] This document details the experimental protocols for establishing these disease models in animals, presents quantitative data on the effects of this compound, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound
This compound acts as a prodrug, being enzymatically cleaved in the body to release its active metabolite, lysine-vasopressin.[1] It exhibits a higher selectivity for vasopressin V1 receptors compared to V2 receptors, leading to potent vasoconstriction, particularly in the splanchnic circulation.[2] This primary mechanism of action underlies its therapeutic efficacy in reducing portal pressure and improving circulatory function in various pathological states.[1]
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through the activation of V1 receptors on vascular smooth muscle cells. This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction.
Figure 1: this compound Signaling Pathway
Preclinical Models for Portal Hypertension
Portal hypertension is a common complication of liver cirrhosis and is a primary indication for this compound. Several animal models are used to mimic this condition.
Partial Portal Vein Ligation (PVL)
The PVL model is a widely used method to induce pre-hepatic portal hypertension.
Figure 2: Partial Portal Vein Ligation Workflow
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Perform a midline abdominal incision to expose the peritoneal cavity.
-
Portal Vein Isolation: Gently retract the intestines to locate and isolate the portal vein.
-
Ligation: Place a blunt-tipped needle (e.g., 20-gauge) alongside the portal vein. Tie two silk ligatures (e.g., 3-0) around both the needle and the portal vein.
-
Stenosis Creation: Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.
-
Closure: Suture the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Portal hypertension typically develops within one to two weeks.
| Animal Model | This compound Dose | Route | Key Findings |
| Portal Vein Stenosed Rats | 0.05 mg/kg | IV | Decreased portal pressure by 34% and portal tributary blood flow by 46% when co-administered with propranolol. |
| Portal Vein Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Reduced portal venous pressure by 15.0 ± 1.0% and increased mean arterial pressure by 57.3 ± 8.1%. |
Bile Duct Ligation (BDL)
The BDL model induces secondary biliary cirrhosis and subsequent portal hypertension.
Figure 3: Bile Duct Ligation Workflow
-
Anesthesia and Surgical Preparation: As described for the PVL model.
-
Laparotomy and Bile Duct Isolation: Perform a midline laparotomy and carefully dissect the surrounding tissues to expose the common bile duct.
-
Ligation and Transection: Ligate the common bile duct in two locations with silk sutures and then transect the duct between the two ligatures to prevent recanalization.
-
Closure and Post-operative Care: Suture the abdominal wall and provide post-operative care. Cirrhosis and portal hypertension typically develop over several weeks. A modified partial BDL procedure using a 26G needle to create a narrow passage can be used to reduce mortality and delay the onset of cirrhosis.
| Animal Model | This compound Dose | Route | Key Findings |
| Bile Duct Ligated Rats | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88%. |
| Bile Duct Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Decreased portal venous pressure by 13.8 ± 1.7% and increased mean arterial pressure by 57.1 ± 2.2%. |
| Bile Duct Ligated Rats | Not specified | Infusion | Reduced portal venous flow but decreased hepatic arterial flow, indicating a failure of the hepatic arterial buffer response. |
Carbon Tetrachloride (CCl4) Induced Cirrhosis
Chronic administration of CCl4 is a common chemical method to induce liver cirrhosis and portal hypertension in rodents.
Figure 4: CCl4-Induced Cirrhosis Workflow
-
Preparation of CCl4 Solution: Dilute CCl4 in a vehicle such as olive oil or corn oil. A common concentration is 50% v/v.
-
Administration: Administer the CCl4 solution to rats via intraperitoneal injection or oral gavage. A twice-weekly administration protocol has been shown to have a high yield of cirrhosis.
-
Dosing and Duration: The dose and duration of administration can be varied to achieve different degrees of liver injury. For example, 2 mL/kg of a 20% CCl4 solution administered three times a week for 7 weeks can induce cirrhosis.
-
Monitoring: Regularly monitor the animals' body weight and general health.
-
Confirmation of Cirrhosis: At the end of the study period, confirm the development of cirrhosis through histological analysis of liver tissue.
Preclinical Models for Hepatorenal Syndrome (HRS)
HRS is a severe complication of advanced liver disease, and animal models often involve inducing cirrhosis as described above, leading to the secondary development of renal dysfunction. This compound is a key treatment for HRS.
Preclinical Models for Septic Shock
This compound is also investigated for its potential role in managing septic shock, particularly in cases refractory to catecholamines.
Lipopolysaccharide (LPS) Induced Sepsis
Injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a common method to induce a systemic inflammatory response mimicking sepsis.
Figure 5: LPS-Induced Sepsis Workflow
-
LPS Preparation: Dissolve LPS (from a specific bacterial strain, e.g., E. coli) in sterile, pyrogen-free saline.
-
Administration: Inject the LPS solution into the animal, typically via the intravenous or intraperitoneal route.
-
Dose: The dose of LPS required to induce septic shock varies depending on the animal species and strain. For instance, in Wistar rats, 15-25 mg/kg can be used.
-
This compound Treatment: Administer this compound at a predetermined time point after LPS injection. For example, in cirrhotic rats challenged with LPS, this compound (0.05 mg/kg, IV) was given one hour after LPS (1 mg/kg, IV).
-
Monitoring and Endpoints: Monitor hemodynamic parameters, inflammatory markers, and survival rates.
| Animal Model | This compound Dose | Route | Key Findings |
| Cirrhotic rats with LPS challenge | 0.05 mg/kg | IV | Abolished LPS-induced arterial hypotension and aortic hyporeactivity to phenylephrine. Suppressed aortic iNOS activity and expression. |
Cecal Ligation and Puncture (CLP)
The CLP model is considered the "gold standard" for sepsis research as it mimics the polymicrobial nature of clinical sepsis.
Figure 6: Cecal Ligation and Puncture Workflow
-
Anesthesia and Surgical Preparation: As previously described.
-
Laparotomy and Cecum Exteriorization: Perform a midline laparotomy and carefully exteriorize the cecum.
-
Ligation: Ligate the cecum with a suture at a specific distance from the distal end. The degree of ligation (e.g., 75% of the cecum) influences the severity of sepsis.
-
Puncture: Puncture the ligated cecum one or more times with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content can be expressed into the peritoneal cavity.
-
Closure and Resuscitation: Return the cecum to the abdominal cavity, suture the incision, and administer fluid resuscitation (e.g., subcutaneous or intraperitoneal saline) to mimic clinical management.
-
Post-operative Care and Monitoring: Provide analgesia and monitor for the development of sepsis, which typically occurs within hours.
Conclusion
The preclinical animal models described in this guide are indispensable tools for the investigation of this compound's pharmacology and therapeutic potential. The choice of model depends on the specific research question, with PVL providing a model of pre-hepatic portal hypertension, while BDL and CCl4 administration model portal hypertension secondary to liver cirrhosis. For sepsis research, the LPS and CLP models offer different approaches to mimic the systemic inflammatory response. Careful consideration of the experimental protocols and the quantitative data generated from these models is crucial for the successful translation of preclinical findings to clinical applications.
References
Terlipressin's Impact on Splanchnic Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacological effects of terlipressin on splanchnic circulation. It delves into the molecular mechanisms, hemodynamic consequences, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
This compound, a synthetic analogue of vasopressin, exerts its primary effects through its agonistic activity on vasopressin receptors, particularly the V1a receptor.[1][2][3][4] It functions as a prodrug, being metabolized to its active form, lysine vasopressin.[2] This activation leads to a cascade of events predominantly affecting the splanchnic vasculature.
The V1a receptors are densely expressed on the smooth muscle cells of splanchnic arterioles. Upon binding, this compound initiates a signaling pathway that results in vasoconstriction of these vessels. This targeted vasoconstriction in the splanchnic circulation is the cornerstone of this compound's therapeutic applications, particularly in conditions characterized by splanchnic vasodilation and its sequelae, such as portal hypertension.
Signaling Pathway of this compound in Splanchnic Vasculature
Hemodynamic Effects on Splanchnic Circulation
The vasoconstrictive action of this compound on the splanchnic vasculature leads to a series of predictable and clinically significant hemodynamic changes. These effects have been quantified in various preclinical and clinical studies.
Quantitative Data on Hemodynamic Changes
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on splanchnic and systemic hemodynamics.
Table 1: Effects of this compound on Splanchnic Hemodynamics in a Porcine Model
| Parameter | Baseline | After this compound (1 mg IV) | Percentage Change | Reference |
| Portal Venous Flow | - | Significant decrease at 5 min | -34% at 30 min | |
| Hepatic Arterial Flow | - | - | +81% at 30 min | |
| Hepatic Blood Flow | - | - | -23% |
Table 2: Effects of this compound in Patients with Cirrhosis and Portal Hypertension
| Parameter | Dosage | Change from Baseline | Time Point | Reference |
| Hepatic Venous Pressure Gradient | 1 mg IV | -16% | 30 min | |
| Hepatic Venous Pressure Gradient | 2 mg IV | -21% | 30 min | |
| Azygos Blood Flow | 1 mg IV | -19% | 30 min | |
| Azygos Blood Flow | 2 mg IV | -25% | 30 min | |
| Portal Pressure | 2 mg IV | -17% | - | |
| Hepatic Blood Flow | 2 mg IV | -29% | - |
Table 3: Effects of this compound during Hepatobiliary Surgery
| Parameter | This compound Group | Control Group | p-value | Reference |
| Portal Venous Pressure (mmHg) | 17.88 ± 7.32 to 15.96 ± 6.55 | - | < 0.001 | |
| Estimated Blood Loss (ml) | 842 ± 145.5 | 1065.7 ± 202 | 0.004 |
Table 4: Systemic Hemodynamic Effects of this compound in Portal Hypertensive Patients
| Parameter | Change from Baseline (after 2 mg IV) | Reference |
| Mean Arterial Pressure | +26% | |
| Systemic Vascular Resistance | +61% | |
| Cardiac Output | -18% | |
| Heart Rate | -11% |
Experimental Protocols for Assessing Splanchnic Hemodynamics
The investigation of this compound's effects on splanchnic circulation relies on precise and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Measurement of Splanchnic Blood Flow using Transit Time Ultrasound Flowmetry (Preclinical Model)
This protocol is based on methodologies described in studies involving animal models, such as healthy pigs.
Objective: To directly and continuously measure blood flow in the portal vein and hepatic artery.
Materials:
-
Anesthetized animal model (e.g., pig)
-
Surgical instruments for laparotomy
-
Transit time ultrasound flowmeter and probes of appropriate sizes
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure stable hemodynamics.
-
Surgical Exposure: Perform a midline laparotomy to expose the portal vein and hepatic artery.
-
Probe Placement: Carefully dissect the vessels to allow for the placement of the ultrasound flow probes around them. Ensure a snug fit without constricting the vessel.
-
Baseline Measurement: Allow for a stabilization period and record baseline blood flow measurements.
-
This compound Administration: Administer a bolus or continuous infusion of this compound intravenously.
-
Data Recording: Continuously record blood flow in both vessels for the duration of the experiment.
-
Data Analysis: Analyze the recorded data to determine the change in blood flow over time in response to this compound.
Assessment of Portal Pressure via Hepatic Venous Pressure Gradient (HVPG) Measurement (Clinical Setting)
This is the gold-standard method for assessing portal pressure in human subjects.
Objective: To determine the pressure gradient between the portal vein and the inferior vena cava, which reflects portal pressure.
Materials:
-
Fluoroscopy suite
-
Catheterization equipment (e.g., balloon-tipped catheter)
-
Pressure transducer and recording system
Procedure:
-
Patient Preparation: The patient is placed in a supine position.
-
Catheter Insertion: A catheter is inserted, typically via the femoral or jugular vein, and advanced under fluoroscopic guidance into a hepatic vein.
-
Free Hepatic Venous Pressure (FHVP) Measurement: The pressure in the hepatic vein is measured with the catheter tip free in the vessel.
-
Wedged Hepatic Venous Pressure (WHVP) Measurement: The balloon at the catheter tip is inflated to occlude the hepatic vein, and the pressure is measured. This pressure reflects the sinusoidal pressure, which is in equilibrium with portal pressure in the absence of pre-sinusoidal portal hypertension.
-
HVPG Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP - FHVP).
-
Baseline and Post-Terlipressin Measurements: Measurements are taken at baseline and at specified time points following the administration of this compound.
Experimental Workflow for Assessing this compound's Hemodynamic Effects
Physiological Consequences and Clinical Implications
The primary physiological consequence of this compound's action on the splanchnic circulation is a reduction in portal inflow and, consequently, a decrease in portal pressure. This effect is particularly beneficial in the management of complications of portal hypertension, such as variceal bleeding and hepatorenal syndrome.
By constricting the splanchnic arterioles, this compound effectively shunts blood from the splanchnic circulation to the systemic circulation. This redistribution of blood volume leads to an increase in effective arterial blood volume and mean arterial pressure. In conditions like hepatorenal syndrome, which are characterized by extreme splanchnic vasodilation and renal hypoperfusion, this effect can improve renal blood flow and function.
Logical Relationship of this compound's Effects
Conclusion
This compound's profound and selective effects on the splanchnic circulation are well-documented. Through V1a receptor-mediated vasoconstriction, it effectively reduces portal pressure and improves systemic hemodynamics. The quantitative data and established experimental protocols provide a solid foundation for further research and development in this area. Understanding these core principles is essential for professionals engaged in the study and clinical application of vasoactive drugs in the context of liver disease and portal hypertension.
References
Early-Phase Clinical Trials of Terlipressin in Septic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock remains a significant challenge in critical care medicine, characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading to high morbidity and mortality. While catecholamines like norepinephrine are the first-line vasopressor agents, some patients exhibit refractory shock requiring alternative or adjunctive therapies. Terlipressin, a synthetic analogue of vasopressin, has emerged as a potential therapeutic option due to its potent vasoconstrictive effects, primarily mediated through vasopressin V1 receptors.[1][2] This technical guide provides an in-depth overview of early-phase clinical trials investigating the use of this compound in adult patients with septic shock, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, being converted in the body to its active metabolite, lysine vasopressin.[2] Its primary mechanism of action in septic shock is vasoconstriction, which helps to restore vascular tone and increase mean arterial pressure (MAP).[1][3] This effect is mediated through the activation of V1 receptors on vascular smooth muscle cells.
The signaling cascade initiated by this compound binding to the V1 receptor is crucial to its vasoconstrictive effect.
Summary of Early-Phase Clinical Trial Data
The following tables summarize quantitative data from key early-phase clinical trials of this compound in septic shock.
Table 1: Hemodynamic Effects of this compound
| Study (Trial ID) | This compound Dose | Comparator | Change in Mean Arterial Pressure (MAP) | Change in Norepinephrine Requirement | Change in Cardiac Output/Index |
| Morelli et al. (TERLIVAP, NCT00481572) | Continuous infusion of 1.3 µg/kg/h | Vasopressin (0.03 U/min) or Norepinephrine | Not explicitly stated as change, but used to maintain MAP between 65-75 mmHg | Significantly lower in this compound and vasopressin groups compared to norepinephrine alone | Decreased cardiac index |
| Liu et al. | 20–160 µg/h (max 4 mg/day) | Norepinephrine (4–30 µ g/min ) | No significant difference in maintaining target MAP | This compound group had lower norepinephrine requirements | Not specified |
| Unnamed trial in cirrhosis with septic shock (NCT00628160) | 2-12 mg/24h continuous infusion | Alpha-adrenergic drugs | Aimed to evaluate effects on hospital survival, specific MAP change not detailed as primary outcome | Not specified | Not specified |
| Unnamed pilot study | 1.3 µg/kg/hour for 24h | Usual care | Not specified as primary outcome | Not specified | Not specified |
| Unnamed trial in catecholamine-treated hyperkinetic septic shock | IV bolus (dose not specified) | High-dose norepinephrine | Progressive increase over 30 min, sustained for at least 24h | Reduction observed in all patients | Decrease in cardiac output |
Table 2: Adverse Events Reported in Early-Phase this compound Trials
| Study (Trial ID) | This compound Group Incidence (%) | Placebo/Comparator Group Incidence (%) | Key Adverse Events |
| Liu et al. | 30% | 11.6% | Digital ischemia (12.6% vs 0.35%), other serious adverse events |
| CONFIRM Trial (Type 1 Hepatorenal Syndrome) | 51% (mortality by day 90) | 45% (mortality by day 90) | Respiratory failure (10% vs 3%), Sepsis/septic shock (7% vs 0%) |
| Zhang et al. (observational study in cirrhosis) | 50% | N/A | Serum sodium reduction (25%), hyponatremia (8.3%), tachycardia, abdominal pain |
Detailed Experimental Protocols
TERLIVAP Study (NCT00481572)
This randomized, controlled pilot study aimed to determine if a continuous ultra-low dose of this compound could stabilize hemodynamics in septic shock patients.
-
Inclusion Criteria: Patients with a clinical diagnosis of septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite adequate volume resuscitation.
-
Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Interventions: Patients were randomly allocated to one of three groups: continuous this compound infusion (1.3 µg/kg/h), vasopressin (0.03 U/min), or titrated norepinephrine. In the this compound and vasopressin groups, norepinephrine was added if necessary to maintain the target MAP.
-
Outcome Measures: Data from right heart catheterization, thermo-dye dilution catheter, gastric tonometry, organ function assessments, and cytokine concentrations were collected at baseline and at 12, 24, 36, and 48 hours.
TerliNor Study (NCT03336814)
This bicentric, double-blinded, randomized, controlled versus placebo study was designed to evaluate the early association of this compound and norepinephrine in septic shock.
-
Inclusion Criteria: Patients older than 18 years with septic shock requiring more than 0.5 µg/kg/min of norepinephrine to achieve MAP objectives, and with a lactate level greater than 2.0 mmol/l.
-
Exclusion Criteria: Patients with acute ischemic or septic heart failure.
-
Interventions: 40 patients were randomized to receive either a continuous infusion of this compound (0.01 mg/kg/min) or a placebo (physiologic serum), in addition to open-label norepinephrine. Both groups also received continuous intravenous hydrocortisone.
-
Primary Outcome: The difference in the Sequential Organ Failure Assessment (SOFA) score between the groups at day 3.
-
Secondary Outcomes: 28-day mortality, lactate clearance in the first 48 hours, renal function (assessed by AKIN criteria), and the use of renal replacement therapy.
Discussion and Future Directions
Early-phase clinical trials of this compound in septic shock have demonstrated its efficacy in increasing mean arterial pressure and reducing the need for norepinephrine. However, these studies have also raised significant safety concerns, most notably an increased risk of serious adverse events such as digital ischemia and respiratory failure. Larger trials, while not strictly "early-phase," have further highlighted these risks, with some studies showing an increase in mortality.
The optimal dosing strategy for this compound in septic shock remains unclear, with various studies employing different continuous infusion rates and bolus administrations. The high incidence of adverse events suggests that a "one-size-fits-all" approach may not be appropriate, and patient selection will be critical for the future development of this compound for this indication. Patients with pre-existing peripheral vascular disease or severe cardiac dysfunction may be at a particularly high risk for complications.
Future research should focus on identifying patient subgroups who are most likely to benefit from this compound therapy with an acceptable safety profile. Studies exploring lower, individualized dosing strategies and the use of biomarkers to guide therapy are warranted. Furthermore, head-to-head comparisons with other vasopressors, such as vasopressin, in well-defined patient populations are needed to clarify the relative risks and benefits. Given the potential for improved renal function observed in some studies, further investigation into the renal-protective effects of this compound is also a promising area of research.
Conclusion
This compound is a potent vasopressor that has shown promise in the management of septic shock by restoring vascular tone and reducing the need for catecholamines. However, its use is associated with a significant risk of adverse events. The findings from early-phase clinical trials underscore the need for cautious and well-monitored administration of this drug. Further research is essential to delineate the optimal patient population, dosing regimen, and safety monitoring strategies to harness the potential benefits of this compound while minimizing its risks in the complex setting of septic shock.
References
Introduction: The Genesis of a Vasopressin Analogue
An In-depth Technical Guide on the Discovery and Development of Terlipressin
Audience: Researchers, scientists, and drug development professionals.
The development of this compound stems from the therapeutic limitations of its parent molecule, vasopressin. While effective as a vasopressor, native vasopressin possesses a short biological half-life and a non-selective affinity for its receptors (V1a, V1b, V2), leading to a challenging side-effect profile. This created a clinical need for a more stable and selective analogue. This compound, a synthetic analogue of vasopressin, was developed to address these shortcomings. It functions as a prodrug, gradually converting to its active metabolite, lysine-vasopressin, which provides a more sustained and targeted therapeutic effect.[1][2][3][4] First approved outside the US in 1975, it has become a standard of care for hepatorenal syndrome (HRS) and acute variceal bleeding in many parts of the world, and received FDA approval in the United States in 2022.[4]
Discovery and Synthesis
This compound, chemically known as N-[N-(N-glycylglycyl)glycyl]-8-L-lysine-vasopressin, was synthesized to create a long-acting vasopressin preparation. The core innovation was the addition of a triglycyl moiety to the N-terminus of lysine-vasopressin. This modification protects the molecule from rapid degradation by peptidases, allowing for a slower release of the active lysine-vasopressin.
Synthesis Methodology
The synthesis of this compound is typically achieved through solid-phase peptide synthesis. A general overview of the process is as follows:
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: The synthesis begins with a Rink Amide resin, which is deprotected to expose the reactive amine group.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin. A condensing agent, such as HOBt/DIC, is used to facilitate the formation of peptide bonds. After each coupling step, the Fmoc protecting group is removed from the newly added amino acid to allow for the next coupling reaction.
-
Peptide Chain Elongation: This cycle of deprotection and coupling is repeated to build the full-length peptide chain on the resin.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail.
-
Oxidation/Cyclization: The linear peptide undergoes oxidation to form the critical disulfide bridge between the cysteine residues, resulting in the active cyclic structure.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (often >98%).
Mechanism of Action
This compound itself is largely inactive. Its therapeutic effects are mediated by its active metabolite, lysine-vasopressin. This conversion is catalyzed by endothelial peptidases, which cleave the triglycyl chain. Lysine-vasopressin is an agonist of vasopressin receptors, with approximately twice the selectivity for V1 receptors over V2 receptors.
In conditions like hepatorenal syndrome and portal hypertension, splanchnic and systemic arterial vasodilation lead to a decreased effective circulatory volume. Lysine-vasopressin counteracts this by binding to V1 receptors on vascular smooth muscle, initiating a signaling cascade that results in vasoconstriction. This action in the splanchnic circulation reduces portal pressure and blood flow, while systemic vasoconstriction increases mean arterial pressure (MAP), thereby improving effective arterial blood volume and renal perfusion.
Signaling Pathway
The binding of lysine-vasopressin to the Gq-protein coupled V1 receptor activates Phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C. The elevated intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Caption: V1 Receptor Signaling Cascade of Lysine-Vasopressin.
Preclinical and Clinical Development Workflow
The development of this compound followed a standard pharmaceutical pipeline, from preclinical animal studies to multi-phase human clinical trials.
Caption: this compound's Drug Development and Clinical Trial Workflow.
Pharmacokinetics
The pharmacokinetic profile of this compound is central to its clinical utility. As a prodrug, it has a shorter half-life than its active metabolite, lysine-vasopressin, which is released gradually over time. Less than 1% of this compound and less than 0.1% of lysine-vasopressin are excreted in the urine.
Table 1: Pharmacokinetic Parameters of this compound and Lysine-Vasopressin
| Parameter | This compound | Lysine-Vasopressin (Active Metabolite) | Source |
|---|---|---|---|
| Terminal Half-life (t½) | ~0.9 - 1.0 hours | ~3.0 hours | |
| Clearance (CL) | 27.4 L/hr | 318 L/hr | |
| Volume of Distribution (Vd) | 6.3 L | 1370 L | |
| Time to Max Cardiovascular Effect | N/A | 1.2 to 2 hours post-dose |
| Duration of Cardiovascular Effect | N/A | At least 6 hours | |
Data are representative values from studies in healthy subjects and patients with HRS-1.
Clinical Efficacy
The clinical development of this compound has focused primarily on two life-threatening complications of advanced liver disease: hepatorenal syndrome (HRS) and acute variceal bleeding.
Hepatorenal Syndrome (HRS)
This compound, in combination with albumin, is considered a first-line treatment for Type 1 HRS (now often termed HRS-AKI). Its efficacy has been validated in several large, randomized controlled trials.
Table 2: Key Phase III Clinical Trial Data for this compound in HRS-1
| Trial | Patient Population (this compound vs. Placebo) | Primary Endpoint | Result (this compound vs. Placebo) | p-value |
|---|---|---|---|---|
| CONFIRM (2021) | 199 vs. 101 | Verified HRS Reversal¹ | 32% vs. 17% | 0.006 |
| REVERSE (2016) | N/A | HRS Reversal | 34% vs. 13% | 0.008 |
| OT-0401 (2008) | 56 vs. 56 | Treatment Success² | 44% vs. 21% | 0.017 |
¹ Verified HRS reversal: Two consecutive serum creatinine (SCr) values ≤1.5 mg/dL at least 2 hours apart, plus survival without renal-replacement therapy (RRT) for ≥10 days. ² Treatment Success: Decrease in SCr to <1.5 mg/dL.
Experimental Protocol: Representative Phase III Trial Design (based on CONFIRM study)
-
Inclusion Criteria: Patients with cirrhosis, ascites, and rapidly progressive renal failure meeting the criteria for HRS-1 (e.g., doubling of SCr to >2.5 mg/dL in <2 weeks, no response to diuretic withdrawal and plasma expansion).
-
Exclusion Criteria: Ongoing shock, uncontrolled bacterial infection, severe cardiovascular disease, or evidence of other intrinsic renal diseases.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Intervention:
-
Treatment Arm: this compound 1 mg administered as an IV bolus every 6 hours. Dose could be increased to 2 mg every 6 hours on Day 4 if SCr had not decreased by at least 30% from baseline.
-
Concomitant Therapy: Albumin was strongly recommended for all patients (typically 1 g/kg on day 1, followed by 20-40 g/day ).
-
Control Arm: Placebo administered on the same schedule, plus albumin.
-
-
Primary Endpoint: Verified reversal of HRS, as defined in the table above.
-
Duration: Treatment continued for up to 14 days or until 24 hours after achieving two consecutive SCr values of ≤1.5 mg/dL.
Acute Variceal Bleeding
This compound is recommended as a first-line vasoactive agent for the management of acute variceal bleeding. Its efficacy in controlling hemorrhage and improving survival has been established in numerous studies and meta-analyses.
Table 3: Meta-Analysis of this compound for Acute Variceal Bleeding
| Comparison | Outcome | Odds Ratio (OR) | Key Finding |
|---|---|---|---|
| This compound vs. Placebo | Control of Bleeding | 2.94 | Significantly improved bleeding control. |
| In-hospital Mortality | 0.31 | Significantly decreased mortality. | |
| This compound vs. Vasopressin | Complications | 0.15 | Significantly lower risk of complications. |
| This compound vs. Somatostatin | Complications | 2.44 | Higher risk of complications with this compound. |
Safety and Tolerability
The adverse effects of this compound are primarily related to its vasoconstrictive mechanism. Common adverse events include abdominal pain, nausea, and diarrhea. More serious, but less common, events can include cardiac ischemia, arrhythmias, and severe bronchoconstriction. A significant safety concern identified in the CONFIRM trial was an increased risk of death due to respiratory disorders (11% in the this compound group vs. 2% in the placebo group). Therefore, patients with hypoxia should not receive this compound until the condition resolves, and continuous pulse oximetry is recommended during treatment.
Conclusion
The development of this compound is a prime example of rational drug design, successfully modifying an endogenous hormone to create a therapeutic agent with an improved pharmacokinetic and clinical profile. Its journey from a synthetic vasopressin analogue to a first-line therapy for critical complications of liver disease has been underpinned by extensive preclinical and clinical research. The data from pivotal trials have firmly established its efficacy, while also highlighting a safety profile that requires careful patient selection and monitoring. For researchers and drug development professionals, the history of this compound serves as a valuable case study in the development of targeted therapies for complex, life-threatening conditions.
References
Methodological & Application
Terlipressin Administration for Acute Variceal Bleeding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of terlipressin for the treatment of acute variceal bleeding, a life-threatening complication of portal hypertension. The information is compiled from current clinical guidelines and randomized controlled trials to assist researchers and professionals in drug development and clinical application.
Mechanism of Action
This compound is a synthetic analogue of vasopressin. It acts as a prodrug, being converted in the body to its active form, lysine vasopressin. Its therapeutic effect in acute variceal bleeding stems from its potent vasoconstrictive properties, which are mediated primarily through the activation of V1 receptors on vascular smooth muscle cells. This leads to splanchnic vasoconstriction, reducing blood flow to the portal system and thereby lowering the dangerously high pressure within the esophageal varices. This reduction in portal pressure is the primary mechanism by which this compound helps to control and stop variceal hemorrhage.[1][2]
Signaling Pathway
The binding of lysine vasopressin to the V1 receptor initiates a signaling cascade that results in vasoconstriction.
Administration Protocols
The administration of this compound should be initiated as soon as variceal bleeding is suspected, even before endoscopic confirmation.[1][3] It is crucial to administer prophylactic antibiotics concurrently. The two primary methods of administration are intravenous (IV) bolus injection and continuous IV infusion.
Intravenous Bolus Administration
This is the traditional and widely adopted method for this compound administration.
| Parameter | Recommendation |
| Initial Dose | 2 mg IV every 4 hours for the first 48 hours, or until bleeding is controlled.[3] |
| Maintenance Dose | 1 mg IV every 4 hours. |
| Duration of Treatment | Typically 2 to 5 days. A shorter duration of 24-72 hours may be considered for patients with Child-Pugh A or B cirrhosis who have no active bleeding during endoscopy. |
Continuous Intravenous Infusion
Recent evidence suggests that continuous infusion may offer a more stable reduction in portal pressure with a potentially better safety profile.
| Parameter | Recommendation |
| Infusion Rate | 2 to 4 mg administered over 24 hours. |
| Dose Titration | The dose may be increased if the desired reduction in portal pressure is not achieved. For example, if the hepatic venous pressure gradient (HVPG) does not decrease by at least 10% after 12 hours, the dose can be escalated. |
| Duration of Treatment | Generally continued for up to 5 days, similar to the bolus protocol. |
Clinical Efficacy and Comparative Data
Clinical trials have demonstrated the efficacy of this compound in controlling acute variceal bleeding and reducing mortality.
| Comparison | Key Findings |
| This compound vs. Placebo | This compound significantly improves the control of bleeding within 48 hours and reduces in-hospital mortality. It has been shown to reduce mortality by 34% compared to placebo. |
| This compound vs. Somatostatin | Efficacy in controlling bleeding is similar between this compound and somatostatin. However, some studies suggest a higher incidence of non-severe side effects with this compound. |
| This compound vs. Octreotide | This compound and octreotide have shown similar efficacy in controlling acute variceal hemorrhage. |
| Bolus vs. Continuous Infusion | Continuous infusion may lead to a lower rate of treatment failure (rebleeding or death) within 5 days compared to intermittent bolus injections. Some studies have found no significant difference in clinical outcomes like hospital stay, rebleeding, and mortality between the two methods, though continuous infusion may offer better systolic blood pressure control. |
| Adjunctive Therapy | The combination of this compound with endoscopic variceal ligation is more effective than this compound alone in preventing 5-day treatment failure. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound for acute variceal bleeding.
Protocol 1: Randomized Controlled Trial Comparing IV Bolus this compound to Placebo
1. Patient Selection:
-
Inclusion Criteria: Adult patients (typically over 18 years of age) with a confirmed diagnosis of liver cirrhosis presenting with acute upper gastrointestinal bleeding (hematemesis and/or melena) suspected to be of variceal origin.
-
Exclusion Criteria: Patients with hepatocellular carcinoma outside of established criteria (e.g., Milan criteria), severe cardiovascular or pulmonary disease, pregnancy, or a history of hypersensitivity to this compound.
2. Randomization and Blinding:
-
Eligible patients are randomized in a double-blind fashion to receive either this compound or a matching placebo. Randomization can be performed using computer-generated random numbers.
3. Intervention:
-
This compound Group: Receives an initial intravenous bolus of 2 mg of this compound, followed by 1-2 mg every 4-6 hours.
-
Placebo Group: Receives an equivalent volume of a placebo (e.g., normal saline) administered in the same manner as the active drug.
4. Concomitant Treatment:
-
All patients receive standard medical therapy, which includes blood transfusions to maintain a target hemoglobin level, fresh frozen plasma if coagulopathy is severe, and prophylactic antibiotics.
-
Endoscopic therapy (such as variceal band ligation) is performed within a specified timeframe (e.g., 12-24 hours) after admission.
5. Primary and Secondary Endpoints:
-
Primary Endpoint: The primary outcome is typically the control of bleeding within a defined period, such as 48 hours. This is often defined as the absence of fresh hematemesis, stabilization of hemoglobin levels without the need for further transfusions, and stable vital signs.
-
Secondary Endpoints: These may include the rate of rebleeding within 5 days and 6 weeks, overall mortality at 6 weeks, the number of blood units transfused, and the incidence of adverse events.
Protocol 2: Comparative Trial of Continuous Infusion versus Intermittent Bolus of this compound
1. Study Population:
-
Consecutive patients with portal hypertension and acute variceal bleeding are enrolled.
2. Randomization:
-
Patients are randomized to one of two treatment arms. The study may be open-label or blinded.
3. Interventions:
-
Continuous Infusion Group: Patients receive an initial IV bolus of 1 mg of this compound, followed by a continuous infusion of 4 mg over 24 hours.
-
Intermittent Bolus Group: Patients receive an initial IV bolus of 2 mg of this compound, followed by 1 mg intravenously every 6 hours.
4. Standardized Care:
-
All patients undergo upper gastrointestinal endoscopy within 12 hours of admission for endoscopic variceal ligation (EVL).
-
Treatment in both groups is continued for up to 5 days.
5. Outcome Measures:
-
Primary Endpoint: The primary outcome is often a composite of treatment failure, defined as rebleeding or death within 5 days of admission.
-
Secondary Endpoints: These include mortality at 6 weeks, length of hospital stay, transfusion requirements, and the incidence of adverse events. Hemodynamic parameters such as heart rate and blood pressure are also monitored.
Patient Monitoring and Management of Adverse Effects
Close monitoring of patients receiving this compound is essential to detect and manage potential adverse effects.
| Parameter to Monitor | Frequency | Rationale |
| Cardiovascular Status | Continuous or frequent | This compound can cause bradycardia, hypertension, and in rare cases, myocardial ischemia or infarction. Continuous ECG monitoring is recommended for high-risk patients. |
| Fluid and Electrolyte Balance | Daily | Hyponatremia is a potential side effect due to the V2 receptor-mediated antidiuretic effect. |
| Respiratory Function | Continuous or frequent | Respiratory failure is a serious but rare complication. |
| Peripheral Circulation | Regular physical examination | Peripheral ischemia can occur, especially at higher doses. |
Common Adverse Effects:
-
Abdominal cramps
-
Nausea and diarrhea
-
Headache
-
Bradycardia
-
Hypertension
Serious Adverse Effects:
-
Myocardial infarction
-
Peripheral ischemia
-
Severe hyponatremia
-
Respiratory failure
Should a patient experience severe adverse effects, discontinuation or a reduction in the dose of this compound should be considered.
References
Application Notes and Protocols: A Comparative Analysis of Continuous Infusion Versus Bolus Injection of Terlipressin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative efficacy and safety of continuous intravenous infusion versus intermittent bolus injections of Terlipressin. The information is compiled from multiple clinical studies and is intended to guide research and drug development efforts. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are included to facilitate a deeper understanding and practical application of the findings.
Introduction
This compound, a synthetic analogue of vasopressin, is a crucial therapeutic agent in the management of conditions characterized by splanchnic and systemic vasodilation, such as hepatorenal syndrome (HRS), septic shock in patients with cirrhosis, and acute variceal bleeding.[1][2] It acts as a prodrug, being metabolized to lysine-vasopressin, which then exerts its effects primarily through V1 vasopressin receptors, leading to vasoconstriction.[1][2][3] The optimal mode of administration—continuous infusion or intermittent bolus injection—has been a subject of extensive research, with implications for both efficacy and patient safety.
Data Summary: Continuous Infusion vs. Bolus Injection
The following tables summarize quantitative data from key clinical trials comparing continuous infusion and bolus injection of this compound across various indications.
Hepatorenal Syndrome (HRS)
| Outcome Measure | Continuous Infusion (TERLI-INF) | Bolus Injection (TERLI-BOL) | p-value | Reference |
| Response to Treatment (Complete or Partial) | 76.47% | 64.85% | Not Significant | |
| Mean Daily Effective Dose (mg/day) | 2.23 ± 0.65 | 3.51 ± 1.77 | < 0.05 | |
| Rate of Adverse Events | 35.29% | 62.16% | < 0.025 |
Septic Shock in Cirrhotic Patients
| Outcome Measure | Continuous Infusion (T-CON) | Bolus Injection (T-BOL) | p-value | Reference |
| Reversal of Shock at 72 hours (Intent-to-treat) | 65.5% | 42.1% | 0.02 | |
| Reversal of Shock (Per-protocol) | 69.4% | 41.7% | 0.03 | |
| Improvement in Systemic Vascular Resistance | 47.8% | 23.8% | 0.04 | |
| Rebound Hypotension | 43.1% | 78.9% | 0.03 | |
| Adverse Effects of this compound | 51.7% | 75.4% | 0.01 | |
| Adverse Events Causing Protocol Violation | 37.9% | 57.9% | 0.04 |
Acute Esophageal Variceal Bleed (AEVB)
| Outcome Measure | Continuous Infusion (CONI) | Bolus Injection (BOL) | p-value | Reference |
| HVPG Response at 24 hours (>10% decline) | 85.4% | 58.2% | 0.002 | |
| Early HVPG Response at 12 hours | 71.5% | 49.1% | < 0.01 | |
| Median Dose of this compound (mg/24h) | 4.25 ± 1.26 | 7.42 ± 1.42 | < 0.001 | |
| Adverse Events | 36.3% | 56.4% | 0.03 | |
| Very Early Rebleed | 1.8% | 14.5% | 0.03 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of continuous infusion and bolus injection of this compound.
Protocol for Hepatorenal Syndrome Type 1
-
Study Design: Randomized controlled trial.
-
Patient Population: 78 patients with cirrhosis and type 1 HRS.
-
Intervention Arms:
-
Continuous Infusion (TERLI-INF group): Initial dose of 2 mg/day of this compound.
-
Bolus Injection (TERLI-BOL group): Initial dose of 0.5 mg of this compound every 4 hours.
-
-
Dose Titration: In case of no response, the dose was progressively increased to a maximum of 12 mg/day in both groups.
-
Concomitant Therapy: Albumin was administered at a dose of 1 g/kg of body weight on the first day, followed by 20-40 g/day .
-
Primary Endpoint:
-
Complete Response: Decrease of serum creatinine (sCr) from baseline to a final value ≤133 μmol/L.
-
Partial Response: Decrease of ≥50% of sCr from baseline to a final value >133 μmol/L.
-
-
Monitoring: Regular monitoring of renal function, hemodynamics, and adverse events.
Protocol for Septic Shock in Cirrhotic Patients
-
Study Design: Randomized controlled trial.
-
Patient Population: 115 patients with cirrhosis and septic shock requiring noradrenaline (>0.5 ug/kg/min) to maintain a mean arterial pressure (MAP) of >65 mm Hg.
-
Intervention Arms:
-
Continuous Infusion (T-CON group, n=55): 2 mg/24 hour continuous infusion of this compound.
-
Bolus Injection (T-BOL group, n=57): Intermittent boluses of the same dosage (2 mg/24h).
-
-
Dose Titration: The dose was increased to a maximum of 4 mg/day if needed.
-
Primary Endpoint: Reversal of shock over 72 hours.
-
Secondary Endpoints: Rebound hypotension, treatment-related adverse effects, effect on hemodynamics, and 28-day mortality.
-
Monitoring: Hemodynamic parameters, serum lactate, SOFA scores, MELD Na, and MAP were monitored.
Protocol for Acute Esophageal Variceal Bleed
-
Study Design: Randomized controlled trial.
-
Patient Population: 110 consecutive patients with cirrhosis and acute esophageal variceal bleed (AEVB).
-
Intervention Arms:
-
Continuous Infusion (CONI group, n=55): 4 mg/24 hours of this compound for 5 days.
-
Bolus Injection (BOL group, n=55): 2 mg of this compound every 4 hours for 5 days.
-
-
Primary Endpoint: Hepatic venous pressure gradient (HVPG) response at 24 hours, defined as a >10% decline from baseline.
-
Monitoring: HVPG was measured at baseline, 12, and 24 hours.
Visualizations
Signaling Pathway of this compound
Caption: this compound Signaling Pathway.
Experimental Workflow for Comparative Study
Caption: Comparative Study Workflow.
Logical Relationship of Clinical Outcomes
Caption: Clinical Outcome Relationships.
Conclusion
The evidence from multiple clinical trials suggests that continuous intravenous infusion of this compound offers a favorable safety profile compared to intermittent bolus injections, with a lower incidence of adverse events. Furthermore, continuous infusion may achieve comparable or even superior efficacy at a lower total daily dose. These findings have significant implications for clinical practice and the design of future studies. For drug development professionals, these insights can inform the optimization of drug delivery systems and the design of clinical trials aimed at enhancing the therapeutic index of vasopressor analogues. Researchers are encouraged to further investigate the long-term outcomes and cost-effectiveness of continuous this compound infusion in diverse patient populations.
References
Application Note: Quantification of Terlipressin Using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terlipressin is a synthetic analogue of vasopressin used in the treatment of hepatorenal syndrome and acute variceal bleeding.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. This document provides a detailed protocol for the quantification of this compound using a robust and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method has been developed and validated in accordance with ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[2]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the quantification of this compound.
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a UV or PDA detector (e.g., Waters Alliance e2695, Shimadzu LC-20AT)[3]
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Columns: A variety of C18 columns have been successfully used for this compound analysis.
-
Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
-
SunFire C18 (250 mm x 4.6 mm, 5 µm)
-
XSelect CSH C18 (150 x 4.6 mm, 2.5 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
2. Preparation of Solutions
-
Mobile Phase Preparation (Method 1):
-
Prepare a buffer solution by dissolving 1.4 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 3.5 using diluted orthophosphoric acid.
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a ratio of 65:35 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.
-
-
Mobile Phase Preparation (Method 2):
-
A simpler mobile phase consists of a mixture of methanol and acetonitrile in a 30:70 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 30 minutes before use.
-
-
Diluent Preparation: The mobile phase is typically used as the diluent. Alternatively, methanol can be used.
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the diluent and make up the volume to the mark.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent to obtain a concentration of 10 µg/mL.
-
Prepare a series of working standard solutions by further diluting the stock solution to achieve concentrations in the desired linear range (e.g., 2-12 µg/mL or 0.25-1.5 µg/mL).
-
-
Sample Preparation (from injectable dosage form):
-
For a product containing 1 mg of this compound, dissolve the contents of the vial in 10 mL of diluent to get a concentration of 100 µg/mL.
-
Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for this compound quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | SunFire C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Acetonitrile (30:70 v/v) | Acetonitrile:Phosphate Buffer (pH 3.5) (35:65 v/v) | Acetonitrile:0.1% Orthophosphoric Acid (11:89 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 225 nm | 280 nm | 216 nm |
| Injection Volume | 20 µL | 20 µL | 8 µL |
| Column Temperature | Ambient | Ambient | 30 °C |
| Run Time | 6 min | ~12 min | 6 min |
| Retention Time | ~3.68 min | ~10.05 min | < 4 min |
Method Validation Summary
The described methods have been validated according to ICH guidelines. A summary of the validation parameters is presented below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-70 ppm | 2-12 µg/mL | 0.25–1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9995 | 0.9994 |
| Accuracy (% Recovery) | Within acceptable limits | 99.09–100.43% | 99.09–100.43% |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Robustness | Robust with variations in flow rate | Robust | Robust |
| Specificity/Stability-Indicating | Not explicitly stated | Yes, able to separate from degradation products | Yes, stability-indicating |
Experimental Workflow
The overall workflow for the RP-HPLC quantification of this compound is illustrated in the following diagram.
References
Application Notes: Solid-Phase Synthesis and Purification of Terlipressin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terlipressin is a synthetic analogue of vasopressin, used as a vasoactive drug in the management of conditions like hepatorenal syndrome and variceal bleeding.[1][2] It acts as a prodrug, being converted in the body to its active form, lysine vasopressin.[3] this compound exhibits a higher selectivity for vasopressin V1 receptors compared to V2 receptors, leading to vasoconstriction in the splanchnic circulation, which helps to reduce portal hypertension.[2][4]
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, followed by a robust two-step reversed-phase high-performance liquid chromatography (RP-HPLC) purification method.
Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound (sequence: Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2) is performed on a solid support resin, typically starting from the C-terminus. The Fmoc/tBu strategy is widely employed, where the α-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-Butyl (tBu).
Synthesis Workflow
The overall workflow for the solid-phase synthesis of the linear this compound peptide is depicted below.
Caption: Solid-Phase Peptide Synthesis Workflow for Linear this compound.
Experimental Protocol: SPPS
1.2.1 Materials and Reagents
-
Rink Amide resin (or equivalent aminomethyl resin for C-terminal amide)
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Piperidine
-
Activating/Coupling reagents: HBTU, HATU, or HOBt/DIC
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water
-
Cold diethyl ether
1.2.2 Synthesis Cycle (Fmoc-SPPS) This cycle is repeated for each amino acid in the sequence, starting from Fmoc-Gly-OH and ending with the final Gly-Gly-Gly segment.
-
Resin Swelling: Swell the Rink Amide resin in DMF or NMP for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading) in DMF. Add an activating agent (e.g., HBTU, 3-4 eq.) and an amine base (e.g., DIEA, 6-8 eq.). Allow the mixture to pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: After coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
1.2.3 Cleavage and Deprotection
-
After the final amino acid is coupled, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water/EDT (e.g., 94:2.5:2.5:1 v/v). The scavengers protect sensitive residues like Cys and Tyr from reactive cations generated during deprotection.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and let it react for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude linear peptide under vacuum.
Oxidative Cyclization
-
Dissolve the crude linear peptide in an aqueous buffer (e.g., water or a dilute ammonium hydroxide solution) to a low concentration (e.g., 2 mmol/L).
-
Adjust the pH of the solution to 7.5-8.5 with a dilute base like 5% ammonium hydroxide.
-
Add an oxidizing agent, such as 1.5% hydrogen peroxide, dropwise while stirring.
-
Monitor the reaction by HPLC until the linear peptide is consumed and the cyclized product is formed (typically 30-60 minutes).
-
Quench the reaction by acidifying the solution with acetic acid. This solution is now the crude cyclized this compound, ready for purification.
| Amino Acid | Side Chain Protecting Group | Rationale |
| Cys | Trt (Trityl) | Protects the thiol group from oxidation and side reactions; removed by TFA. |
| Tyr | tBu (tert-Butyl) | Protects the hydroxyl group; prevents acylation; removed by TFA. |
| Gln | Trt (Trityl) | Protects the amide side chain; prevents dehydration; removed by TFA. |
| Asn | Trt (Trityl) | Protects the amide side chain; prevents dehydration; removed by TFA. |
| Lys | Boc (tert-Butoxycarbonyl) | Protects the ε-amino group from reacting; removed by TFA. |
| Table 1: Common Protecting Groups Used in this compound Fmoc-SPPS. |
Section 2: Purification of this compound
A two-step RP-HPLC process is often employed to achieve high purity (>99.5%) and to perform salt exchange.
Purification Workflow
Caption: Two-Step HPLC Purification Workflow for this compound.
Experimental Protocol: Purification
2.2.1 Step 1: Initial Purification This step is designed to remove the bulk of impurities from the crude mixture.
-
Preparation: Filter the acidified crude peptide solution through a 0.45 µm membrane.
-
Chromatography:
-
Column: A polymer-based preparative column (e.g., polystyrene-divinylbenzene).
-
Mobile Phase A: Phosphoric acid/triethylamine buffer in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Detection: UV at 220-230 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main this compound peak. Pool fractions with a purity of >90%.
2.2.2 Step 2: Final Polishing and Salt Exchange This step further purifies the peptide and exchanges the counter-ion to acetate.
-
Preparation: Pool the fractions from Step 1.
-
Chromatography:
-
Column: Octadecylsilane (C18) bonded silica preparative column.
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow linear gradient of increasing Mobile Phase B to resolve closely eluting impurities.
-
Detection: UV at 220-230 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak, pooling those with a purity of >99%.
2.2.3 Final Processing
-
Concentration: Remove the acetonitrile from the pooled high-purity fractions using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze-dry the concentrated aqueous solution to obtain the final product as a white, fluffy powder (this compound Acetate).
Summary of Results
The following table summarizes typical quantitative data reported in the literature for this compound synthesis and purification.
| Parameter | Typical Value | Reference |
| Crude Purity (after cleavage) | 85 - 87% | |
| Purity after Cyclization | ~90% | |
| Final Product Purity (after HPLC) | > 99.5% | |
| Maximum Single Impurity | < 0.2% | |
| Overall Yield (Purification) | > 60% | |
| Total Overall Yield (Synthesis & Purification) | 55 - 75% | |
| Table 2: Quantitative Summary of this compound Synthesis and Purification. |
Section 3: Mechanism of Action - V1 Receptor Signaling
This compound is a prodrug of lysine vasopressin, which is an agonist for vasopressin receptors. It shows selectivity for the V1 receptor (V1R), a G protein-coupled receptor (GPCR). The V1R is coupled to the Gq/11 family of G proteins. Activation of this pathway in vascular smooth muscle cells leads to vasoconstriction.
Caption: Simplified Vasopressin V1 Receptor Signaling Pathway.
The binding of the active drug to the V1 receptor triggers a conformational change, activating the associated Gq protein. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.
References
Application Note: Stability of Terlipressin in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terlipressin, a synthetic analogue of vasopressin, is a crucial therapeutic agent for conditions such as hepatorenal syndrome and bleeding esophageal varices. As a peptide-based drug, this compound's efficacy is intrinsically linked to its structural integrity. The inherent susceptibility of peptides to degradation through hydrolysis and oxidation necessitates a thorough understanding of their stability in different solvent systems.[1][2] This application note provides a comprehensive overview of this compound's stability profile, summarizing quantitative data from various studies and offering detailed experimental protocols for stability assessment.
This compound acts as a prodrug, being metabolized by tissue peptidases to release its active metabolite, lysine vasopressin.[3][4][5] This active moiety exerts its vasoconstrictive effects primarily through vasopressin V1 receptors. Degradation of this compound can alter its structure, potentially hindering its conversion to lysine vasopressin or affecting its receptor binding, thereby diminishing its therapeutic efficacy.
Quantitative Stability Data
The stability of this compound has been evaluated in several solvent systems relevant to its reconstitution and administration. The following tables summarize the key findings.
Table 1: Stability of Reconstituted this compound in an Infusion Device
| Solvent System | Concentration | Storage Conditions | Duration | Remaining this compound (%) | Physical Appearance | Reference |
| 0.9% Sodium Chloride | 0.034 mg/mL | 2–8 °C | 7 days | > 90% | No color change or precipitation | |
| 0.9% Sodium Chloride | 0.034 mg/mL | 22.5 °C (following 7 days at 2-8°C) | 24 hours | > 90% | No color change or precipitation |
Table 2: Forced Degradation Studies of this compound
| Stress Condition (Solvent) | Temperature | Duration | Remaining this compound (%) | Reference |
| 0.2 M Hydrochloric Acid | 50 °C | 3 hours | 86.23% | |
| 6% Hydrogen Peroxide | 50 °C | 3 hours | 8.52% | |
| Aqueous Solution (pH 4.9) | 50 °C | 3 hours | No detectable degradation | |
| Phosphate Buffer (pH 7.0) | 50 °C | 3 hours | No detectable degradation |
Table 3: pH of this compound Solutions in Different Intravenous Fluids
| Diluent (Solvent) | Initial pH of Diluent (±SD) | Final pH in 50 mL (±SD) | Final pH in 500 mL (±SD) | Reference |
| 0.9% NaCl (NS) | 5.62 (±0.10) | Not explicitly stated, but pH increases with volume | 4.11 (±0.06) | |
| 5% Dextrose (D5W) | 6.14 (±0.04) | Not explicitly stated, but pH increases with volume | 4.15 (±0.01) | |
| 3.3% Dextrose / 0.3% Saline (DS) | 4.64 (±0.04) | Not explicitly stated, but pH increases with volume | 4.13 (±0.02) | |
| Note: The initial pH of the commercial this compound ampoule was 3.94 (±0.04). This compound is noted to be stable at a pH of 3-4. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of Acetonitrile and monobasic potassium phosphate solution (35:65 v/v), with the pH adjusted to 3.5.
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
2. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound working standard in the mobile phase in a 100 mL volumetric flask. Sonicate to dissolve and make up to the mark with the mobile phase.
- Calibration Standards: Prepare a series of standard solutions in the concentration range of 2-12 µg/mL by appropriate dilution of the stock solution with the mobile phase.
- Sample Preparation: For pharmaceutical formulations, take a solution equivalent to 50 mcg of this compound and transfer it to a 100 mL volumetric flask. Dilute to volume with the mobile phase.
3. Chromatographic Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- The retention time for this compound is approximately 10.05 minutes.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to evaluate its stability and identify potential degradation products.
1. Preparation of Stressed Samples:
- Acid Hydrolysis: Dissolve a known concentration of this compound (e.g., 0.17 mg/mL) in 0.2 M hydrochloric acid. Incubate at 50 °C for 3 hours.
- Base Hydrolysis: Dissolve this compound in a suitable basic solution and incubate under controlled conditions.
- Oxidative Degradation: Dissolve this compound (e.g., 0.17 mg/mL) in 6% hydrogen peroxide. Incubate at 50 °C for 3 hours.
- Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 50 °C) for a specified period.
- Photochemical Degradation: Expose a solution of this compound to UV light.
2. Sample Analysis:
- At specified time points, withdraw aliquots of the stressed samples.
- Neutralize the acidic and basic samples if necessary.
- Analyze the samples using the stability-indicating RP-HPLC method described in Protocol 1.
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the chemical stability of peptidomimetic therapeutics using high-resolution mass spectrometry: a study of this compound and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. derangedphysiology.com [derangedphysiology.com]
Lyophilized Terlipressin storage and reconstitution guidelines
Application Notes and Protocols: Lyophilized Terlipressin
These application notes provide detailed guidelines for the storage, reconstitution, and handling of lyophilized this compound for research and development purposes. The protocols are intended for use by researchers, scientists, and drug development professionals.
Storage of Lyophilized this compound
Proper storage of lyophilized this compound is crucial to maintain its stability and integrity prior to use. Unopened vials should be stored under specific conditions to prevent degradation.
Key Recommendations:
-
Long-Term Storage: For extended periods, lyophilized this compound should be stored in a desiccated environment at or below -18°C[1][2].
-
Short-Term Storage: Commercial preparations are often stored in a refrigerator at 2°C to 8°C (36°F to 46°F)[3][4]. Some data suggests stability for up to three weeks at room temperature, though this is not recommended for routine storage.
-
Light Protection: The lyophilized powder should be stored in its original carton to protect it from light.
Table 1: Storage Conditions for Lyophilized this compound
| Parameter | Condition | Notes |
| Long-Term Storage | ≤ -18°C (desiccated) | Recommended for research-grade this compound. |
| Short-Term Storage | 2°C to 8°C (Refrigerated) | Standard for commercial vials (e.g., TERLIVAZ). |
| Light Exposure | Protect from light | Store in the original carton until reconstitution. |
| Shelf Life | 2 years (when stored at 2-8°C) | Refer to the manufacturer's expiration date. |
Reconstitution of Lyophilized this compound
Reconstitution should be performed using aseptic techniques. The choice of diluent and final concentration is critical for experimental success.
Key Recommendations:
-
Recommended Diluent: The standard diluent for reconstitution is 0.9% Sodium Chloride Injection.
-
Standard Concentration: For clinical and many research applications, a common reconstitution method is to add 5 mL of 0.9% NaCl to a vial containing 0.85 mg of this compound, resulting in a 0.85 mg/5 mL solution.
-
Visual Inspection: Always inspect the reconstituted solution for particulate matter and discoloration before administration. The solution should be clear and colorless.
Table 2: Reconstitution Guidelines for Lyophilized this compound
| Parameter | Guideline | Source(s) |
| Reconstitution Vehicle | 0.9% Sodium Chloride Injection | |
| Standard Volume | 5 mL per 0.85 mg vial | |
| Final Concentration | 0.85 mg / 5 mL (0.17 mg/mL) | |
| Research Grade Rec. | Reconstitute to ≥100 µg/mL before further dilution in aqueous buffers. |
Protocol 2.1: Reconstitution Procedure
-
Ensure the lyophilized this compound vial and the 0.9% Sodium Chloride Injection diluent are at room temperature.
-
Using a sterile syringe, withdraw 5 mL of 0.9% Sodium Chloride Injection.
-
Slowly inject the diluent into the this compound vial, directing the stream against the glass wall to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the solution for clarity, color, and any particulate matter.
-
If not for immediate use, label the vial with the date, time of reconstitution, and final concentration.
Storage and Stability of Reconstituted this compound
The stability of reconstituted this compound is dependent on storage temperature.
Key Recommendations:
-
Refrigerated Storage: If not used immediately, the reconstituted solution should be stored at 2°C to 8°C. It is stable under these conditions for up to 48 hours. Another source indicates stability for 2-7 days at 4°C.
-
Long-Term Frozen Storage (Research Use): For long-term storage, the reconstituted solution can be stored at or below -18°C. To enhance stability, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended. It is important to avoid repeated freeze-thaw cycles. Note that freezing is not recommended for some commercial formulations.
-
Light Protection: The reconstituted solution does not require protection from light.
Table 3: Storage and Stability of Reconstituted this compound Solution
| Parameter | Condition | Stability Duration | Notes |
| Short-Term (Immediate Use) | 2°C to 8°C (Refrigerated) | Up to 48 hours | Recommended for clinical preparations. Do not freeze. |
| Short-Term (Research Use) | 4°C (Refrigerated) | 2 to 7 days | |
| Long-Term (Research Use) | ≤ -18°C (Frozen) | For future use (months) | Add a carrier protein (0.1% HSA or BSA) to prevent degradation. Avoid freeze-thaw cycles. |
| Light Exposure | Ambient Light | Stable | Reconstituted solution does not need to be protected from light. |
Experimental Protocols
Protocol 4.1: Preparation of this compound for In Vitro Cellular Assays
-
Reconstitution: Prepare a stock solution by reconstituting lyophilized this compound in sterile 0.9% NaCl or a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL, as per Protocol 2.1.
-
Carrier Protein: For assays involving low concentrations, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to the stock solution to prevent adsorption to plasticware.
-
Serial Dilutions: Perform serial dilutions of the stock solution using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Application: Add the diluted this compound to the cell cultures and incubate for the desired time period.
-
Controls: Always include a vehicle control (culture medium or buffer with the same final concentration of the diluent and carrier protein, if used) in your experimental setup.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of a reconstituted this compound solution. Purity of greater than 98% is often determined by RP-HPLC analysis.
-
Sample Preparation:
-
Reconstitute this compound as described in Protocol 2.1.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours) during storage under desired conditions (e.g., 2-8°C, 25°C), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the initial (time 0) peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products. The sample is considered stable if the concentration remains above 90% of the initial value.
-
Mechanism of Action and Signaling Pathway
This compound is a synthetic analogue of vasopressin that acts as a prodrug for lysine-vasopressin. It exhibits twice the selectivity for vasopressin V1 receptors compared to V2 receptors. Its primary action is vasoconstriction, which reduces portal hypertension and increases mean arterial pressure.
Caption: this compound is converted to lysine-vasopressin, which activates V1 and V2 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for handling lyophilized this compound in a research setting, from receipt to experimental use.
Caption: General laboratory workflow for handling lyophilized this compound.
References
Dosing Considerations for Terlipressin in Acute-on-Chronic Liver Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing considerations for Terlipressin in the management of acute-on-chronic liver failure (ACLF), with a particular focus on hepatorenal syndrome-acute kidney injury (HRS-AKI), a frequent and life-threatening complication of ACLF. The information is compiled from recent clinical trial data and established guidelines to support research and drug development activities.
Mechanism of Action
This compound is a synthetic analogue of vasopressin that acts as a prodrug, being metabolized to its active form, lysine vasopressin.[1][2] It exhibits a greater selectivity for vasopressin V1 receptors compared to V2 receptors.[1][3] The primary mechanism of action in ACLF involves vasoconstriction of the splanchnic and systemic vasculature.[4] This leads to a reduction in portal hypertension and an increase in effective arterial blood volume and mean arterial pressure, thereby improving renal perfusion in patients with HRS-AKI.
Signaling Pathway of this compound
Caption: this compound's mechanism of action in ACLF.
Dosing Regimens and Administration
This compound can be administered as either an intravenous (IV) bolus or a continuous IV infusion. The choice of regimen may influence efficacy and the adverse event profile.
Intravenous Bolus Administration
The IV bolus regimen is well-documented in the CONFIRM trial.
Table 1: Intravenous Bolus Dosing Protocol for this compound in HRS-AKI
| Time Point | Serum Creatinine (SCr) Change from Baseline | Dose | Frequency | Maximum Duration |
| Days 1-3 | N/A | 0.85 mg | Every 6 hours | 14 days |
| Day 4 onwards | Decrease of ≥ 30% | 0.85 mg | Every 6 hours | 14 days |
| Decrease of < 30% | 1.7 mg | Every 6 hours | 14 days | |
| At or above baseline | Discontinue this compound | N/A | N/A |
Source:
Continuous Intravenous Infusion
Continuous infusion of this compound has been explored as an alternative to bolus administration, with some studies suggesting a potential for lower doses and fewer adverse events.
Table 2: Continuous Intravenous Infusion Dosing Protocol for this compound in ACLF-AKI
| Administration | Initial Dose | Dose Titration | Maximum Dose |
| Continuous IV Infusion | 2 mg/24 hours | Increase by 1 mg every 48 hours if SCr does not decrease by ≥ 25% | 12 mg/day |
Source:
Key Experimental Protocols
The CONFIRM Trial Protocol (IV Bolus)
This phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with HRS-AKI.
-
Patient Population: Adults with cirrhosis, ascites, and rapidly progressive renal failure (doubling of SCr to ≥ 2.25 mg/dL within 14 days).
-
Intervention: Patients were randomized (2:1) to receive either this compound (1 mg IV every 6 hours) or a placebo.
-
Dose Adjustment: On day 4, if the SCr decrease was less than 30% from baseline, the dose could be increased to 2 mg every 6 hours.
-
Concomitant Therapy: Albumin administration was strongly recommended for all patients (1 g/kg up to 100 g on day 1, followed by 20-40 g/day ).
-
Primary Endpoint: Verified HRS reversal, defined as two consecutive SCr values ≤ 1.5 mg/dL at least 2 hours apart by day 14, and the patient being alive without renal replacement therapy (RRT) for at least 10 days after achieving verified HRS reversal.
Comparative RCT Protocol (Continuous Infusion vs. Bolus)
An open-label randomized controlled trial compared the efficacy and safety of continuous IV infusion versus IV bolus of this compound in patients with ACLF-AKI.
-
Patient Population: Patients with ACLF (as per CANONIC study criteria) and AKI (as per 2015 ICA-AKI criteria) who did not respond to 48 hours of volume expansion with albumin.
-
Intervention Groups:
-
This compound Infusion (Terli-I): Started at 2 mg/day.
-
This compound Bolus (Terli-B): Started at 1 mg every 6 hours.
-
-
Dose Adjustment: If SCr did not decrease by < 25% of the pretreatment value after 48 hours, the dose was increased, up to a maximum of 12 mg/day in both groups.
-
Primary Outcome: Regression (full or partial response), stable/no response, and progression of AKI to higher stages.
-
Secondary Outcomes: 28-day and 90-day mortality.
Experimental Workflow for ACLF-AKI Patient Management
Caption: Generalized experimental workflow for this compound trials in ACLF-AKI.
Efficacy and Safety Considerations
Efficacy Data
Table 3: Summary of Efficacy Outcomes from Key Studies
| Study | Patient Population | Intervention | Control/Comparator | Primary Outcome Result |
| CONFIRM Trial | HRS-AKI | This compound + Albumin | Placebo + Albumin | Higher rate of verified HRS reversal with this compound (32% vs 17%). |
| Arora et al. (2023) | ACLF-AKI | This compound Infusion | This compound Bolus | Infusion was more effective in regression of AKI and better tolerated. |
Safety Profile and Monitoring
The use of this compound is associated with a risk of adverse events, particularly respiratory and ischemic events.
Table 4: Key Safety Considerations and Monitoring Parameters
| Adverse Event | Monitoring | Recommendations |
| Serious or Fatal Respiratory Failure | Continuous pulse oximetry (SpO2). | Assess oxygenation before initiating. Do not use in patients with hypoxia (SpO2 < 90%). Discontinue if SpO2 falls below 90%. |
| Ischemic Events (coronary, peripheral, mesenteric) | Regular clinical assessment for signs of ischemia. | Contraindicated in patients with ongoing ischemia. |
| Fluid Overload | Monitor volume status. | Manage with diuretics and fluid restriction. |
| Bradycardia | Heart rate monitoring. | Use with caution. |
| Abdominal Pain, Nausea, Diarrhea | Clinical monitoring. | Symptomatic management. |
Important Note: Patients with ACLF Grade 3 are at an increased risk of respiratory failure and may have a less favorable benefit-to-risk profile with this compound. Caution is also advised in patients with a serum creatinine > 5 mg/dL, as they are unlikely to benefit.
Conclusion
The dosing of this compound in patients with ACLF requires careful consideration of the patient's clinical status, particularly their ACLF grade and renal function. Both IV bolus and continuous infusion regimens have been studied, with emerging evidence suggesting that continuous infusion may offer a better safety profile. Rigorous monitoring for adverse events, especially respiratory failure, is crucial during treatment. These notes and protocols provide a framework for researchers and drug development professionals to design and interpret studies involving this compound for this vulnerable patient population.
References
Terlipressin as a Bridging Therapy to Liver Transplantation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatorenal syndrome (HRS) is a life-threatening complication of advanced liver disease, characterized by acute kidney injury (AKI) in the absence of intrinsic kidney disease.[1][2] It arises from severe circulatory dysfunction, primarily splanchnic and systemic vasodilation, which leads to renal vasoconstriction and a significant reduction in glomerular filtration rate.[3][4][5] Liver transplantation remains the definitive treatment for HRS, as it corrects the underlying portal hypertension and liver failure. However, the waiting time for a suitable organ can be substantial, during which renal function can irreversibly deteriorate, necessitating renal replacement therapy (RRT) and worsening post-transplant outcomes.
Terlipressin, a vasopressin analogue, has emerged as a crucial pharmacological intervention to bridge patients with HRS to liver transplantation. By acting as a potent vasoconstrictor, particularly on the splanchnic circulation, this compound helps to reverse the systemic vasodilation, improve effective arterial blood volume, and subsequently enhance renal perfusion. This document provides detailed application notes and protocols for the use of this compound in this critical clinical setting, summarizing key data from major clinical trials and outlining methodologies for its administration and monitoring.
Mechanism of Action
This compound exerts its therapeutic effect by targeting vasopressin receptors, primarily the V1 receptors located on vascular smooth muscle cells. In patients with advanced cirrhosis, portal hypertension leads to the release of vasodilators, causing significant splanchnic and systemic vasodilation. This results in a reduced effective circulating blood volume and triggers the activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, leading to intense renal vasoconstriction and the development of HRS.
This compound counteracts this pathophysiology by:
-
Splanchnic Vasoconstriction: It constricts the dilated splanchnic arteries, redirecting blood from the abdominal circulation to the systemic circulation.
-
Increased Systemic Vascular Resistance: This leads to an increase in mean arterial pressure (MAP).
-
Improved Renal Perfusion: The increased systemic blood pressure and effective blood volume help to overcome the renal vasoconstriction, leading to improved renal blood flow and glomerular filtration rate.
Figure 1: this compound's Mechanism of Action in HRS.
Clinical Efficacy and Safety Data
Numerous clinical trials have evaluated the efficacy and safety of this compound in treating HRS, particularly HRS-AKI (formerly HRS type 1). The primary endpoint in these studies is often HRS reversal, typically defined as a decrease in serum creatinine (SCr) to ≤1.5 mg/dL.
Summary of Key Clinical Trial Data
| Study / Cohort | Treatment Group | Control Group | HRS Reversal Rate | 90-Day Survival | Key Adverse Events | Reference |
| CONFIRM Trial | This compound + Albumin | Placebo + Albumin | 32% | 49% | Respiratory failure (11%), abdominal pain, nausea, diarrhea | |
| vs. 17% (p=0.001) | vs. 55% | |||||
| Post-hoc analysis of CONFIRM (excluding ACLF grade 3 or SCr ≥5 mg/dL) | This compound + Albumin | Placebo + Albumin | 43% | Similar between groups | Respiratory failure (11% vs. 7% in placebo, p=0.360) | |
| vs. 17% (p<0.001) | ||||||
| Continuous Infusion Study | Continuous this compound Infusion | Historical Cohort (Midodrine/Octreotide/Norepinephrine) | 64% | 78% | Hypoxic respiratory failure (1 patient), rash (1 patient) | |
| vs. 16% (p<0.001) | vs. 68% (p=0.37) | |||||
| Prospective Cohort in ACLF | Continuous this compound Infusion | N/A | 65% (39.7% complete, 25% partial) | 57.8% | Not specified in detail |
Experimental Protocols
The administration of this compound as a bridging therapy to liver transplantation follows a structured protocol that includes patient selection, initial management of AKI, this compound administration, and careful monitoring.
Patient Selection Criteria
Patients with decompensated cirrhosis and a diagnosis of HRS-AKI are potential candidates. Key inclusion and exclusion criteria from clinical trials include:
-
Inclusion:
-
Diagnosis of cirrhosis and ascites.
-
Diagnosis of AKI based on established criteria (e.g., International Club of Ascites criteria).
-
No sustained improvement in renal function after at least 48 hours of diuretic withdrawal and plasma volume expansion with albumin.
-
-
Exclusion:
-
Serum creatinine >5.0 mg/dL, as benefit is limited.
-
Acute-on-chronic liver failure (ACLF) grade 3, due to an elevated risk of respiratory failure.
-
Model for End-Stage Liver Disease (MELD) score ≥35 in some studies.
-
Recent gastrointestinal bleeding.
-
Severe cardiovascular or pulmonary disease.
-
Protocol for this compound Administration
Figure 2: Clinical Workflow for this compound Use.
1. Initial Management (Albumin Challenge):
-
Upon diagnosis of AKI in a patient with cirrhosis, diuretics should be discontinued.
-
Administer an albumin challenge of 1 g/kg of body weight per day for two consecutive days.
-
If serum creatinine does not improve, a diagnosis of HRS-AKI is confirmed, and this compound therapy should be initiated.
2. This compound Dosing and Administration:
Two primary methods of administration have been studied:
-
Intravenous Bolus Injection:
-
The FDA-approved regimen in the US, based on the CONFIRM trial, is 1 mg of this compound administered intravenously every 6 hours.
-
If the serum creatinine has not decreased by at least 30% from baseline by day 4, the dose can be increased to 2 mg every 6 hours.
-
Treatment is typically continued for up to 14 days or until HRS reversal is achieved.
-
-
Continuous Intravenous Infusion:
-
Some studies suggest that continuous infusion may have a better safety profile, particularly regarding cardiovascular and ischemic adverse events, without compromising efficacy.
-
A common starting dose is 2 mg/day, which can be titrated up to a maximum of 8-12 mg/day based on clinical response (improvement in SCr and MAP).
-
3. Concomitant Albumin Administration:
-
Throughout this compound treatment, daily albumin infusion (typically 20-40 g/day ) is recommended to maintain intravascular volume.
4. Monitoring:
-
Renal Function: Serum creatinine and urine output should be monitored daily.
-
Hemodynamics: Mean arterial pressure should be monitored closely, as an increase is an expected therapeutic effect.
-
Respiratory Status: Patients should be carefully monitored for signs of volume overload and respiratory distress, given the risk of respiratory failure.
-
Electrolytes: Serum sodium should be monitored, as hyponatremia is common in these patients.
Considerations for Drug Development
-
Optimizing Dosing Strategies: Further research is needed to compare the efficacy and safety of bolus versus continuous infusion of this compound in a large, randomized controlled trial.
-
Patient Stratification: Identifying biomarkers that predict response to this compound could help in patient selection and avoid unnecessary treatment in non-responders. Predictors of a better response include lower baseline serum creatinine (<5 mg/dL) and lower MELD scores.
-
Combination Therapies: Investigating this compound in combination with other agents that target different aspects of HRS pathophysiology may lead to improved outcomes.
-
Long-term Administration: While typically used for short-term treatment, some case reports suggest that long-term this compound administration may be feasible in selected patients awaiting transplantation. Further studies are needed to establish the safety and efficacy of this approach.
-
Impact on Transplant Listing: A key consideration is that successful treatment with this compound can lower a patient's MELD score, potentially disadvantaging them on the liver transplant waiting list. Strategies to address this, such as a "MELD lock" system, are being considered to ensure equitable access to transplantation for responders.
Conclusion
This compound, in combination with albumin, is a cornerstone of medical therapy for hepatorenal syndrome, serving as an effective bridge to the definitive treatment of liver transplantation. By reversing the underlying circulatory dysfunction and improving renal function, this compound can stabilize critically ill patients, reduce the need for pre-transplant renal replacement therapy, and potentially improve post-transplant outcomes. The protocols and data presented here provide a comprehensive overview for researchers and drug development professionals working to further refine and optimize the use of this vital therapeutic agent. Careful patient selection and vigilant monitoring are crucial to maximizing its benefits while minimizing potential risks.
References
- 1. This compound in hepatorenal syndrome: Evidence for present indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for hepatorenal syndrome - Australian Prescriber [australianprescriber.tg.org.au]
- 3. m.youtube.com [m.youtube.com]
- 4. What are current guideline recommendations for use of this compound in hepatorenal syndrome? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. This compound and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of Terlipressin in Refractory Ascites
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Refractory ascites, a severe complication of advanced liver cirrhosis, is characterized by fluid accumulation in the peritoneal cavity that is unresponsive to high-dose diuretic therapy and sodium restriction.[1][2] This condition is associated with a poor prognosis and significantly impacts the quality of life.[3][4] Terlipressin, a synthetic analogue of vasopressin, has emerged as a potential therapeutic agent for refractory ascites.[1] Its primary mechanism of action involves the activation of vasopressin V1 receptors, leading to splanchnic vasoconstriction. This action increases systemic vascular resistance, raises mean arterial pressure, and improves renal perfusion, ultimately leading to a reduction in the formation of ascitic fluid. These application notes provide a comprehensive overview of the experimental design for studying the efficacy and mechanism of action of this compound in the context of refractory ascites.
Mechanism of Action
This compound acts as a prodrug, being converted in the body to its active metabolite, lysine-vasopressin. Lysine-vasopressin has a higher affinity for V1 receptors compared to V2 receptors. The activation of V1 receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This vasoconstrictive effect is particularly pronounced in the splanchnic circulation, which is abnormally dilated in patients with cirrhosis. By constricting these vessels, this compound helps to correct the hemodynamic imbalances that contribute to the formation of ascites. Specifically, it increases the effective arterial blood volume, which in turn improves renal blood flow and glomerular filtration rate. This enhanced renal function promotes sodium and water excretion, thereby reducing the volume of ascitic fluid.
Signaling Pathway of this compound via V1 Receptor
References
- 1. Practice guidance for the use of this compound for liver cirrhosis–related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of continuous infusion this compound (BIV201): A phase 2 trial in patients with decompensated cirrhosis and refractory ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. linacolucci.com [linacolucci.com]
Application Notes and Protocols for the Combined Use of Terlipressin and Albumin in Hepatorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, supporting data, and detailed protocols for the therapeutic use of Terlipressin in combination with human albumin for the management of hepatorenal syndrome (HRS), particularly HRS-AKI (formerly known as Type 1 HRS).
Introduction and Rationale
Hepatorenal syndrome is a life-threatening condition characterized by acute kidney injury in patients with advanced liver cirrhosis and ascites, in the absence of other identifiable causes of kidney disease.[1] The underlying pathophysiology involves intense renal vasoconstriction secondary to splanchnic arterial vasodilation, which leads to reduced effective circulating blood volume and subsequent activation of the renin-angiotensin-aldosterone system.[2][3]
This compound , a synthetic analogue of vasopressin, acts as a potent vasoconstrictor with a primary effect on the splanchnic circulation.[4][5] By targeting vasopressin V1a receptors, this compound counteracts splanchnic vasodilation, leading to an increase in systemic vascular resistance and mean arterial pressure. This, in turn, improves renal blood flow and glomerular filtration rate.
Human albumin serves as a crucial adjunct to this compound therapy. Its primary role is as a plasma expander, which helps to correct the reduced effective arterial blood volume. Beyond its oncotic properties, albumin also exhibits antioxidant and anti-inflammatory effects, which may contribute to its therapeutic benefit in HRS. The combination of this compound and albumin has been shown to be more effective in reversing HRS than either agent alone.
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound and albumin in HRS is multifactorial, targeting the core pathophysiological derangements of the syndrome.
References
- 1. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. This compound and the Treatment of Hepatorenal Syndrome: How the CONFIRM Trial Moves the Story Forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for hepatorenal syndrome - Australian Prescriber [australianprescriber.tg.org.au]
- 5. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Managing Terlipressin-Induced Ischemic Adverse Events
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terlipressin. The focus is on identifying, managing, and mitigating ischemic adverse events that may arise during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analogue of vasopressin.[1][2] It functions as a prodrug, being metabolized into its active form, lysine vasopressin.[3][4] Its primary mechanism involves vasoconstriction, particularly in the splanchnic circulation (blood vessels supplying the gastrointestinal organs), which reduces portal pressure.[1] This action is mediated predominantly through the activation of V1 receptors on the smooth muscle of blood vessels. While it also has some activity on V2 receptors in the kidneys, which can lead to antidiuretic effects, its vasoconstrictive properties are more clinically significant.
Q2: What are the most common ischemic adverse events associated with this compound in experimental settings?
A2: Due to its potent vasoconstrictive effects, this compound can cause ischemic complications in various parts of the body. The spectrum of these events ranges from peripheral gangrene to myocardial and bowel ischemia. Other reported ischemic events include skin necrosis, particularly at infusion sites, and ischemia of the scrotum. In clinical studies, adverse events attributed to this compound can also include abdominal pain, diarrhea, and respiratory distress.
Q3: How can ischemic events be monitored in animal models during this compound administration?
A3: Continuous monitoring of key physiological parameters is crucial. This includes regular measurement of mean arterial pressure (MAP) and heart rate. For peripheral ischemia, visual inspection of extremities for cyanosis or necrosis is important. In larger animal models, electrocardiogram (ECG) monitoring can detect cardiac ischemia. For mesenteric ischemia, monitoring for signs of gastrointestinal distress, such as abdominal distension or bloody diarrhea, may be indicative.
Q4: Are there any known pharmacological interventions to counteract this compound-induced ischemia in a research setting?
A4: The primary management for this compound-induced ischemic events is the immediate discontinuation of the drug. In cases of severe peripheral ischemia, vasodilators could be considered, although this should be approached with caution to avoid systemic hypotension. The specific choice of intervention would depend on the experimental model and the nature of the ischemic event.
Troubleshooting Guide
Q: In our cell-based assay, we are observing excessive cytotoxicity even at low concentrations of this compound. What could be the issue?
A: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The cell line you are using may have a high density of V1a receptors, making it particularly sensitive to the vasoconstrictive effects of this compound. Consider using a cell line with a known lower expression of V1a receptors for comparison.
-
Reagent Stability: this compound is a peptide and can degrade if not stored properly. Ensure that it is reconstituted and stored according to the manufacturer's instructions. Studies have shown that reconstituted this compound can be stable for up to 7 days at 2–8°C.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is important to perform dose-response curves to determine the optimal concentration for your experiments.
Q: Our in-vivo rodent model is showing a high incidence of skin necrosis at the infusion site. How can we mitigate this?
A: This is a known, though rare, complication of this compound administration. Here are some troubleshooting steps:
-
Infusion Rate: Consider using a continuous infusion rather than bolus injections. Some studies suggest that continuous infusion can maintain efficacy while reducing the incidence of adverse events.
-
Concentration: A lower concentration of the infusate may reduce localized vasoconstriction.
-
Catheter Placement: Ensure the catheter is placed in a large-bore vessel to allow for rapid dilution of the drug into the systemic circulation.
Quantitative Data Summary
Table 1: Incidence of Adverse Events Associated with this compound
| Study Population | Incidence of Any Adverse Events | Incidence of Serious Adverse Events | Treatment Discontinuation Rate | Reference |
| Cirrhosis Patients | 31% | 5% | 4% | |
| Hepatorenal Syndrome Patients | 25% | Not specified | Not specified | |
| Acute-on-Chronic Liver Failure Patients | 20.7% | Not specified | 12% | |
| Cirrhosis with GI Bleeding | 50% | Not specified | Not specified |
Table 2: Common Adverse Events Reported in this compound Studies
| Adverse Event | Reported Incidence | References |
| Abdominal Pain | 8% - 19.5% | |
| Diarrhea | 7.4% - 13% | |
| Respiratory Failure | 15.5% | |
| Hyponatremia | 8.3% | |
| Skin Necrosis/Ischemia | Rare, reported in case studies |
Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and experimental workflows relevant to this compound research.
Caption: this compound V1a receptor signaling pathway leading to vasoconstriction.
Caption: General experimental workflow for studying this compound-induced ischemia.
Experimental Protocols
Calcium Mobilization Assay for V1a Receptor Activation
This in vitro assay measures the potency of V1a receptor agonists by detecting changes in intracellular calcium concentration.
-
Objective: To determine the EC50 (half-maximal effective concentration) of this compound at the V1a receptor.
-
Materials:
-
Cells stably expressing the V1a receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
Reference agonist (e.g., Arginine Vasopressin - AVP).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with an injection system.
-
-
Procedure:
-
Cell Culture and Plating: Seed the V1a receptor-expressing cells into the microplates and allow them to grow to confluence.
-
Dye Loading: Remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive fluorescent dye as per the manufacturer's instructions.
-
Assay: Place the plate in the fluorescent plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject a range of concentrations of this compound or the reference agonist into the wells.
-
Data Acquisition: Immediately after compound addition, measure the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for its receptor.
-
Objective: To measure the inhibitory constant (Ki) of this compound for the V1a receptor.
-
Materials:
-
Cell membranes expressing the V1a receptor.
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled competitor compound (this compound).
-
Binding buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Counting: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
References
Technical Support Center: Overcoming Terlipressin Resistance in Hepatorenal Syndrome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Terlipressin resistance in the context of hepatorenal syndrome (HRS).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in hepatorenal syndrome?
This compound is a synthetic analogue of vasopressin. Its primary therapeutic effect in hepatorenal syndrome (HRS) is mediated through the activation of vasopressin V1a receptors.[1] These receptors are predominantly located on vascular smooth muscle cells, particularly in the splanchnic circulation.[2] Activation of V1a receptors leads to vasoconstriction of the splanchnic arteries. This, in turn, increases systemic vascular resistance, raises mean arterial pressure (MAP), and reduces the hyperdynamic circulation characteristic of advanced cirrhosis.[3][4] The overall effect is an improvement in effective arterial blood volume and renal perfusion, leading to an increase in the glomerular filtration rate (GFR).[5]
Q2: What are the typical response rates to this compound in patients with HRS?
Response rates to this compound in combination with albumin in patients with HRS-acute kidney injury (AKI) can vary, but several studies report reversal of HRS in approximately 40-60% of patients.
Q3: What are the key predictors of a poor response or resistance to this compound?
Several clinical and biochemical parameters have been identified as predictors of a poor response to this compound. These include:
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High baseline serum creatinine: Patients with higher serum creatinine levels at the start of treatment are less likely to respond.
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High baseline serum bilirubin: Elevated bilirubin levels are associated with a lower likelihood of response.
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Low mean arterial pressure (MAP) at baseline: While a rise in MAP is a therapeutic goal, a very low initial MAP can be a negative predictor.
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Absence of Systemic Inflammatory Response Syndrome (SIRS): Paradoxically, some studies suggest that the presence of SIRS is associated with a better response to this compound. The absence of SIRS may indicate a different underlying pathophysiology of renal dysfunction that is less responsive to vasoconstrictor therapy.
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High Model for End-Stage Liver Disease (MELD) score: A higher MELD score, indicative of more severe liver dysfunction, is generally associated with a poorer prognosis and lower response to this compound.
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Grade of Acute-on-Chronic Liver Failure (ACLF): Patients with more severe ACLF, particularly grade 3, have a reduced likelihood of responding to this compound.
Troubleshooting Guides
Issue 1: Suboptimal or No Improvement in Renal Function Despite this compound Administration
Potential Cause 1: Underlying Molecular Resistance
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Hypothesis: Reduced expression or desensitization of the vasopressin V1a receptor in the renal and/or splanchnic vasculature.
-
Troubleshooting/Investigation:
-
Assess V1a Receptor Expression: Quantify V1a receptor mRNA and protein levels in kidney biopsies or relevant tissue samples from experimental models.
-
Evaluate Receptor Function: Perform radioligand binding assays to determine receptor density (Bmax) and affinity (Kd).
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Investigate Downstream Signaling: Measure the activity of the Gq/11-phospholipase C pathway by quantifying inositol phosphate accumulation in response to this compound stimulation in isolated vascular smooth muscle cells.
-
Potential Cause 2: Overwhelming Systemic Inflammation
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Hypothesis: High levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IFN-γ, may downregulate V1a receptor expression. This can be triggered by bacterial translocation from the gut, a common event in advanced cirrhosis.
-
Troubleshooting/Investigation:
-
Quantify Inflammatory Markers: Measure plasma levels of key pro-inflammatory cytokines.
-
Assess for Infection: Rule out underlying infections, such as spontaneous bacterial peritonitis (SBP), which can exacerbate inflammation.
-
Experimental Approach: In animal models, investigate the effect of blocking specific inflammatory pathways on this compound responsiveness.
-
Issue 2: Initial Response to this compound Followed by Recurrence of Hepatorenal Syndrome
Potential Cause: Receptor Desensitization
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Hypothesis: Prolonged exposure to this compound may lead to desensitization of the V1a receptor, a common phenomenon for G-protein coupled receptors. This can involve receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent internalization.
-
Troubleshooting/Investigation:
-
Time-Course Analysis: In an experimental setting, evaluate V1a receptor expression and signaling at different time points during continuous this compound infusion.
-
Investigate GRK Activity: Assess the expression and activity of relevant GRKs in kidney tissue or vascular smooth muscle cells.
-
Data Presentation
Table 1: Predictors of Response to this compound in Hepatorenal Syndrome
| Predictor | Association with Poor Response | Reference |
| High Baseline Serum Creatinine | Increased | |
| High Baseline Serum Bilirubin | Increased | |
| Low Baseline Mean Arterial Pressure | Increased | |
| Absence of SIRS | Increased | |
| High MELD Score | Increased | |
| High ACLF Grade | Increased |
Table 2: Potential Molecular Markers of this compound Resistance
| Marker | Expected Alteration in Non-Responders | Method of Measurement |
| V1a Receptor mRNA | Decreased | Quantitative PCR (qPCR) |
| V1a Receptor Protein | Decreased | Western Blot, Immunohistochemistry |
| V1a Receptor Density (Bmax) | Decreased | Radioligand Binding Assay |
| Inositol Phosphate Accumulation | Decreased | Mass Spectrometry, HPLC |
| Plasma TNF-α, IL-1β, IFN-γ | Increased | ELISA |
Experimental Protocols
Protocol 1: Quantification of V1a Receptor mRNA in Kidney Biopsies by qPCR
This protocol provides a method for measuring the relative expression of V1a receptor mRNA in human kidney biopsy samples.
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RNA Isolation:
-
Immediately place the kidney biopsy core in an RNA stabilization solution (e.g., RNAlater).
-
Extract total RNA using a commercially available kit optimized for small tissue samples (e.g., RNeasy Micro Kit, Qiagen).
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Reverse Transcription:
-
Synthesize cDNA from 100-500 ng of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a validated TaqMan Gene Expression Assay for the human AVPR1A gene.
-
Use a stable housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Run samples in triplicate on a real-time PCR system.
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Calculate the relative quantification of V1a receptor mRNA using the ΔΔCt method.
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Protocol 2: Radioligand Binding Assay for V1a Receptor in Renal Cortical Membranes
This protocol describes a method to determine the density (Bmax) and affinity (Kd) of V1a receptors in membrane preparations from kidney tissue.
-
Membrane Preparation:
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Homogenize fresh or frozen renal cortical tissue in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g to remove debris.
-
Pellet the membranes from the supernatant by centrifugation at 20,000 x g.
-
Wash the membrane pellet and resuspend in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a BCA assay.
-
-
Saturation Binding:
-
Incubate 50-100 µg of membrane protein with increasing concentrations of a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059) in a 96-well plate.
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For each concentration, determine non-specific binding by including a high concentration of an unlabeled V1a receptor antagonist.
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Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using non-linear regression to determine Bmax and Kd.
-
Protocol 3: Measurement of Inositol Phosphate Accumulation in Vascular Smooth Muscle Cells
This protocol outlines a method to assess the functional activity of the V1a receptor by measuring the production of inositol phosphates (IPs), a downstream second messenger.
-
Cell Culture and Labeling:
-
Culture primary vascular smooth muscle cells isolated from renal arteries.
-
Label the cells overnight with myo-[3H]-inositol in inositol-free medium.
-
-
Stimulation:
-
Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the cell extracts.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol incorporated into each fraction using a scintillation counter.
-
-
Data Analysis:
-
Express the results as the fold-increase in total inositol phosphate accumulation over basal levels.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway and proposed mechanisms of resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and hepatorenal syndrome: What is important for nephrologists and hepatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatorenal Syndrome: A Review of Pathophysiology and Current Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terlipressin Dosage to Minimize Cardiovascular Side Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Terlipressin. The focus is on strategies to optimize dosage while mitigating the risk of cardiovascular adverse events.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its cardiovascular effects?
A1: this compound is a synthetic prodrug that is enzymatically converted into its active metabolite, lysine vasopressin.[1][2] This active form is an agonist for vasopressin receptors, with approximately twice the selectivity for V1a receptors compared to V2 receptors.[3][4] The primary cardiovascular effects stem from the activation of V1a receptors on vascular smooth muscle cells.[1] This activation triggers a Gq-protein coupled signaling cascade, leading to increased intracellular calcium and potent vasoconstriction, particularly in the splanchnic circulation. The resulting increase in systemic vascular resistance leads to a higher mean arterial pressure (MAP) and a reflex decrease in heart rate.
Q2: What are the most common and most severe cardiovascular side effects researchers should monitor for during experiments?
A2: The most frequently observed cardiovascular side effects are a direct consequence of this compound's vasoconstrictive properties. These include an increase in cardiac afterload, which can lead to a reduction in cardiac output and ejection fraction by 10-15% after a single 2 mg dose. Bradycardia, often a compensatory reflex to increased blood pressure, is also common.
More severe, though less frequent, adverse events include myocardial ischemia, arrhythmia, and heart failure. The overall incidence of cardiovascular adverse events is estimated to be around 11.1%. A critical and potentially fatal adverse event is respiratory failure, which occurred in 14% of patients in a pivotal clinical trial, and may be linked to volume overload and cardiac stress. Rare instances of complete heart block have also been reported, warranting caution in subjects with underlying conduction abnormalities.
Q3: How does the administration method (bolus vs. continuous infusion) impact cardiovascular side effects?
A3: The method of administration can significantly influence the side effect profile. Standard administration involves intravenous (IV) bolus injections of 0.85 mg to 2 mg every 4-6 hours. However, studies suggest that administering this compound as a continuous IV infusion may be associated with a lower rate of severe adverse events. A continuous infusion, typically starting at 2 mg per day and titrated up to a maximum of 12 mg per day, provides a more stable plasma concentration of the active metabolite, potentially avoiding the sharp hemodynamic fluctuations seen with bolus injections. This approach may reduce the incidence of ischemic side effects.
Section 2: Troubleshooting Guide for Experimental Issues
This guide addresses specific cardiovascular issues that may arise during pre-clinical or clinical research involving this compound.
Issue 1: Subject develops severe bradycardia (e.g., <50 bpm) with or without hypotension.
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Possible Cause: An exaggerated baroreceptor reflex response to the rapid increase in blood pressure following a bolus injection. Vasopressin and its analogues may also sensitize this reflex via a central mechanism. This can be more pronounced in older subjects or those with pre-existing, even subclinical, cardiac conduction issues.
-
Troubleshooting & Mitigation Protocol:
-
Immediate Action: Temporarily interrupt or discontinue this compound administration. Monitor vital signs continuously. If hypotension is significant, chronotropic support may be required.
-
Subject Evaluation: Perform a 12-lead ECG to rule out underlying conduction system disease, such as heart block.
-
Experimental Design Adjustment:
-
Implement a mandatory baseline ECG screening for all subjects.
-
Utilize continuous cardiac telemetry for high-risk subjects during the initial dosing period.
-
Consider switching the administration protocol from IV bolus to a continuous low-dose infusion to achieve a more gradual hemodynamic effect.
-
-
Issue 2: Evidence of myocardial ischemia (e.g., ECG changes, elevated troponins) or a significant drop in cardiac output.
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Possible Cause: this compound-induced systemic and coronary vasoconstriction increases cardiac afterload and can reduce coronary blood flow, compromising myocardial oxygen supply-demand balance.
-
Troubleshooting & Mitigation Protocol:
-
Immediate Action: Discontinue this compound immediately in any subject showing signs of ischemia. Provide supportive care as per standard protocols for acute coronary syndromes.
-
Subject Screening: Exclude subjects with a known history of severe cardiovascular, cerebrovascular, or ischemic disease from experiments.
-
Hemodynamic Monitoring: For studies focused on cardiac effects, employ advanced monitoring such as echocardiography or pulmonary artery catheterization to directly measure cardiac output, ejection fraction, and vascular resistance before and after drug administration.
-
Dose Titration: If the experimental design allows, begin with a lower dose and titrate upwards based on the mean arterial pressure response, rather than using a fixed high dose.
-
Issue 3: Subject develops acute respiratory distress or hypoxia (SpO₂ < 90%).
-
Possible Cause: This is a serious and potentially fatal adverse event associated with this compound. It is often multifactorial, potentially stemming from increased cardiac afterload, fluid overload (especially when co-administered with albumin), and pulmonary vascular congestion.
-
Troubleshooting & Mitigation Protocol:
-
Immediate Action: Discontinue this compound if SpO₂ drops below 90%. Manage intravascular volume by reducing or stopping albumin/fluid administration and consider judicious use of diuretics. Provide respiratory support as needed.
-
Subject Monitoring:
-
Obtain a baseline oxygen saturation measurement before the first dose. Do not initiate this compound in hypoxic subjects.
-
Monitor all subjects with continuous pulse oximetry throughout the treatment period.
-
-
Risk Stratification: Use extreme caution or exclude subjects with Grade 3 Acute-on-Chronic Liver Failure (ACLF) or significant pre-existing volume overload, as they are at the highest risk.
-
Section 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Hemodynamic Effects of a 2 mg this compound IV Bolus in Cirrhotic Patients (Data summarized from Krag A, et al., Eur J Gastroenterol Hepatol, 2010)
| Parameter | Baseline (Mean) | Post-Terlipressin (Mean) | Mean Change (%) | P-value |
| Mean Arterial Pressure (MAP) | 83 mmHg | 99 mmHg | +19% | <0.001 |
| Ejection Fraction (EF) | 64% | 54% | -16% | <0.001 |
| Cardiac Output (CO) | 7.1 L/min | 5.9 L/min | -17% | <0.01 |
| End-Diastolic Volume (EDV) | 108 mL | 127 mL | +18% | <0.01 |
| Myocardial Perfusion | Unaltered | Unaltered | N/A | NS |
Table 2: Incidence of Key Adverse Events in the CONFIRM Trial (this compound vs. Placebo) (Data from the TERLIVAZ® (this compound) National Drug Monograph)
| Adverse Event | This compound (N=199) | Placebo (N=101) |
| Respiratory Failure (Serious AE) | 14% | 5% |
| Abdominal Pain | 19.5% | 6.9% |
| Nausea | 16% | 9.9% |
| Diarrhea | 13% | 6.9% |
| Dyspnea | 12.5% | 5.0% |
Table 3: Recommended Dosing Algorithm for Clinical Research (Based on FDA Label) (Adapted from TERLIVAZ® Prescribing Information)
| Treatment Day | Serum Creatinine (SCr) Assessment | Recommended this compound Dose |
| Days 1-3 | Baseline SCr recorded before initiation. | 0.85 mg IV every 6 hours. |
| Day 4 | SCr decreased by ≥30% from baseline. | Continue 0.85 mg IV every 6 hours. |
| SCr decreased by <30% from baseline. | Increase to 1.7 mg IV every 6 hours. | |
| SCr is at or above baseline value. | Discontinue this compound. | |
| After Day 4 | Continue until endpoint met (max 14 days). | Dose as determined on Day 4. |
Experimental Protocols
Protocol 1: Assessing Acute Hemodynamic Response to a this compound Bolus (Methodology based on Krag A, et al., 2010)
-
Objective: To quantify the acute effects of a single this compound dose on cardiac function and perfusion.
-
Subject Population: Stabilized subjects (e.g., patients with cirrhosis and ascites). Exclusion criteria should include pre-existing severe cardiac disease and hypoxia.
-
Baseline Measurements:
-
Acquire baseline Gated Myocardial Perfusion Imaging (MPI) to determine ejection fraction (EF), end-diastolic volume (EDV), cardiac output (CO), and regional myocardial perfusion and wall motion.
-
Record baseline non-invasive mean arterial pressure (MAP) and heart rate.
-
-
Intervention: Administer a single 2 mg dose of this compound as a slow IV bolus over 2 minutes.
-
Post-Intervention Measurements: At a pre-determined peak effect time (e.g., 60-90 minutes post-injection), repeat all baseline measurements, including the Gated MPI scan and vital signs.
-
Endpoints:
-
Primary: Percent change in EF and CO from baseline.
-
Secondary: Absolute and percent change in MAP, EDV, and myocardial perfusion scores.
-
Safety: Continuous ECG and pulse oximetry monitoring throughout the procedure.
-
Protocol 2: Cardiovascular Safety Monitoring During a Multi-Day Dosing Regimen
-
Objective: To monitor and mitigate cardiovascular risk during a standard multi-day this compound dosing protocol.
-
Screening and Baseline:
-
Obtain a full medical history, specifically screening for cardiovascular, cerebrovascular, or ischemic diseases.
-
Perform a baseline 12-lead ECG.
-
Measure baseline oxygen saturation (SpO₂). Subjects with SpO₂ < 90% are excluded.
-
Record baseline serum creatinine (SCr).
-
-
Dosing and Administration:
-
Administer 0.85 mg this compound via slow IV bolus (over 2 minutes) every 6 hours for the first 3 days.
-
On Day 4, adjust the dose based on the SCr response as detailed in Table 3.
-
-
Continuous Monitoring:
-
Vital Signs: Monitor blood pressure and heart rate at regular intervals, especially in the 2 hours following each bolus.
-
Oxygenation: Employ continuous pulse oximetry for all subjects for the duration of the experiment.
-
Fluid Balance: Carefully track fluid intake and output.
-
Clinical Assessment: Perform daily assessments for signs of respiratory distress, fluid overload, or ischemia (e.g., chest pain, dyspnea).
-
-
Stopping Rules:
-
Hypoxia: Immediately discontinue this compound if SpO₂ falls below 90%.
-
Ischemia: Immediately discontinue if the subject develops signs or symptoms of cardiac, cerebral, or mesenteric ischemia.
-
Renal Non-Response: Discontinue on Day 4 if SCr is at or above the baseline value.
-
Section 4: Signaling Pathways and Experimental Workflows
Caption: this compound's V1a receptor signaling cascade in vascular smooth muscle.
Caption: Workflow for assessing cardiovascular safety during this compound experiments.
Caption: Decision tree for this compound dose adjustment based on Day 4 renal response.
References
Technical Support Center: Terlipressin Treatment and Hyponatremia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing hyponatremia during Terlipressin treatment.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of hyponatremia during this compound treatment?
A1: The incidence of hyponatremia during this compound treatment varies across studies, with reported rates ranging from 0.1% to as high as 40.3% in real-world applications.[1][2][3][4] Some studies have reported a decrease in serum sodium levels of ≥ 5 mEq/L in up to 67% of patients treated with this compound.[5] Severe hyponatremia (serum sodium <125 mmol/L) has been observed in a significant proportion of these cases.
Q2: What is the underlying mechanism of this compound-induced hyponatremia?
A2: this compound, a synthetic analogue of vasopressin, has a partial agonist effect on vasopressin V2 receptors in the renal collecting ducts. Activation of these Gs protein-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, resulting in increased free water reabsorption and subsequent dilutional hyponatremia.
Q3: What are the primary risk factors for developing hyponatremia during this compound treatment?
A3: Several risk factors have been identified that may predispose individuals to developing hyponatremia during this compound therapy. These include:
-
Higher baseline serum sodium levels.
-
Younger age.
-
Preserved liver function (lower Child-Pugh or MELD scores).
-
Longer duration of this compound treatment.
-
Lower body mass index.
Q4: How should serum sodium levels be monitored during this compound administration?
A4: Close monitoring of serum sodium is crucial. While there is no universal consensus on the frequency, a common recommendation is to measure baseline serum sodium before initiating therapy, followed by monitoring at 48 hours and then daily for the duration of the treatment. Some protocols suggest monitoring electrolytes every two days. In cases of suspected or developing hyponatremia, more frequent monitoring is warranted.
Q5: What are the initial steps to manage this compound-induced hyponatremia?
A5: The initial management of this compound-induced hyponatremia typically involves:
-
Discontinuation of this compound: This is often sufficient for the serum sodium levels to begin to normalize.
-
Fluid Restriction: Limiting free water intake is a key step in managing dilutional hyponatremia.
Q6: When is the use of hypertonic saline indicated for treating this compound-induced hyponatremia?
A6: The cautious administration of hypertonic saline is reserved for cases of severe or symptomatic hyponatremia. It is critical to avoid rapid correction of serum sodium to prevent osmotic demyelination syndrome.
Troubleshooting Guides
Scenario 1: A patient's serum sodium drops significantly within 48 hours of initiating this compound.
-
Problem: Rapid onset of hyponatremia.
-
Troubleshooting Steps:
-
Immediately discontinue this compound: The primary intervention is to remove the causative agent.
-
Assess for symptoms: Evaluate the patient for neurological symptoms such as confusion, agitation, nausea, or seizures.
-
Implement fluid restriction: Limit daily fluid intake to aid in correcting the dilutional hyponatremia.
-
Consider hypertonic saline for severe cases: If serum sodium is severely low or the patient is symptomatic, cautiously administer hypertonic saline with frequent monitoring of sodium levels to prevent overly rapid correction.
-
Scenario 2: A patient develops symptoms of confusion and lethargy during this compound treatment.
-
Problem: Potential symptomatic hyponatremia.
-
Troubleshooting Steps:
-
Check serum sodium levels immediately: This is to confirm if the neurological symptoms are related to hyponatremia.
-
Discontinue this compound: If hyponatremia is confirmed, stop the medication.
-
Manage based on severity:
-
For mild to moderate hyponatremia without severe symptoms, fluid restriction and observation may be sufficient.
-
For severe hyponatremia with neurological manifestations, initiate cautious correction with hypertonic saline.
-
-
Rule out other causes: Consider other potential causes of altered mental status in the patient's clinical context.
-
Data Presentation
Table 1: Incidence of Hyponatremia in Patients Treated with this compound
| Study/Author | Number of Patients | Dosing Regimen | Incidence of Hyponatremia (>5 mEq/L decrease) | Incidence of Severe Hyponatremia (<125 mmol/L) |
| Sola et al. | 58 | 2mg/4h initially | 67% | 36% (>10 mEq/L decrease) |
| Han et al. | 44 | 2mg/4h initially, then tapered | Not specified | 44.4% |
| A study cited in a 2025 publication | 219 | Not specified | 62.6% (reduction) | 33.3% |
| A study cited in a 2025 publication | 674 | Not specified | 26.3% (reduction) | 13% |
| A study cited in a 2024 publication | 139 | 2mg/4h for 24h, then 1mg/4h | 40.3% (>10mEq/L decrease) | Not specified |
Table 2: Comparison of this compound Administration Methods and Adverse Events
| Study/Author | Administration Method | Number of Patients | Rate of Adverse Events |
| A 2022 study | Continuous Infusion (4 mg/24 h) | 55 | 36.3% |
| A 2022 study | Bolus Injection (2 mg/4 h) | 55 | 56.4% |
| A randomized controlled trial | Continuous Infusion (2 mg/24 h) | Not specified | 35% |
| A randomized controlled trial | Bolus Injection (0.5 mg/4 h initially) | Not specified | 62% |
Experimental Protocols
Protocol 1: Monitoring of Renal Function and Electrolytes in a Clinical Setting
-
Baseline Assessment:
-
Prior to initiating this compound, obtain baseline serum sodium, potassium, creatinine, and blood urea nitrogen (BUN) levels.
-
Record the patient's baseline weight and assess fluid status.
-
-
Dosing and Administration:
-
Administer this compound as per the study protocol, for example, an initial dose of 2 mg every 4 hours for the first 24 hours, followed by 1 mg every 4 hours for up to 3 days.
-
-
Ongoing Monitoring:
-
Monitor serum sodium levels twice daily for the first 72 hours, and then daily thereafter for the duration of treatment.
-
Monitor serum creatinine and BUN daily to assess renal function.
-
Record fluid intake and output daily to monitor for fluid retention.
-
Monitor blood pressure and heart rate regularly.
-
-
Action Thresholds:
-
Define a threshold for a significant decrease in serum sodium (e.g., >10 mEq/L from baseline) that would trigger a pre-defined management plan.
-
If severe hyponatremia (<120 mmol/L) or neurological symptoms develop, the protocol should mandate discontinuation of this compound and initiation of appropriate corrective measures.
-
Protocol 2: In Vitro Assessment of Vasopressin V2 Receptor Activation
This protocol outlines a cell-based assay to measure the activation of the V2 receptor by this compound through the quantification of cyclic AMP (cAMP) accumulation.
-
Cell Culture:
-
Culture a recombinant cell line stably expressing the human vasopressin V2 receptor (e.g., CHO-K1 cells).
-
-
Assay Preparation:
-
Seed the cells into a multi-well plate at a suitable density (e.g., 3000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., Arginine Vasopressin - AVP).
-
Aspirate the culture medium and add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound and the reference agonist.
-
Calculate the EC50 value for this compound to determine its potency in activating the V2 receptor.
-
Mandatory Visualization
Caption: this compound V2 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Hyponatremia.
References
- 1. researchgate.net [researchgate.net]
- 2. karolinum.cz [karolinum.cz]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. Hyponatraemia Induced by this compound in Patients Diagnosed with Decompensated Liver Cirrhosis and Acute Variceal Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Treatment for Portal-Hypertensive Bleeding May Cause Hyponatremia [medscape.com]
Technical Support Center: Terlipressin Administration and Respiratory Failure Risk Management
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of Terlipressin, with a specific focus on understanding and mitigating the associated risk of respiratory failure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of hepatorenal syndrome (HRS)?
A1: this compound is a vasopressin analogue. Its primary mechanism involves causing vasoconstriction in the splanchnic (abdominal) circulation. This action increases systemic vascular resistance, raises mean arterial pressure, and improves renal blood flow in patients with HRS, helping to restore kidney function.[1][2][3] this compound is a prodrug that is converted to its active metabolite, lysine-vasopressin, which has a high affinity for V1 vasopressin receptors on vascular smooth muscle cells.[4]
Q2: Does this compound prevent respiratory failure?
A2: No, contrary to the initial hypothesis, clinical evidence strongly indicates that this compound is associated with an increased risk of serious or fatal respiratory failure, particularly in patients with type 1 hepatorenal syndrome (HRS-1).[1] The focus of clinical management and experimental design should be on risk mitigation and careful patient monitoring.
Q3: What is the proposed mechanism for this compound-induced respiratory failure?
A3: The exact mechanism is not fully elucidated, but it is thought to be primarily hemodynamic. By causing systemic vasoconstriction, this compound increases the afterload on the heart. When administered with albumin, which increases plasma volume and cardiac preload, this can lead to circulatory overload, pulmonary edema, and subsequent respiratory distress, especially in patients with underlying cardiac dysfunction or acute-on-chronic liver failure (ACLF).
Q4: Which patient populations are at the highest risk for developing respiratory complications with this compound?
A4: Patients with advanced renal dysfunction (baseline serum creatinine ≥ 5.0 mg/dL) and those with severe liver disease, specifically Acute-on-Chronic Liver Failure (ACLF) Grade 3, are at a significantly higher risk of developing respiratory failure. The FDA has issued a black box warning for this compound regarding this risk, particularly in patients with ACLF Grade 3.
Q5: How should patients be monitored for respiratory complications during this compound administration in a research setting?
A5: Continuous monitoring of oxygen saturation via pulse oximetry is mandatory. Regular clinical assessments for signs of respiratory distress (e.g., dyspnea, hypoxia) and fluid overload are critical. For high-risk patients, an intensive care unit (ICU) setting is recommended.
Q6: What is the difference in risk between bolus injection and continuous infusion of this compound?
A6: Some studies suggest that administering this compound as a continuous intravenous (IV) infusion may be associated with a lower rate of severe adverse events, including respiratory failure, compared to IV bolus administration. Continuous infusion can lead to more stable plasma concentrations, avoiding the peaks and troughs seen with bolus injections.
Troubleshooting Guides
Scenario 1: Subject develops hypoxia (e.g., SpO2 <90%) during this compound infusion.
-
Immediate Action: Stop the this compound infusion immediately.
-
Assess Patient: Perform a rapid clinical assessment of the patient's respiratory and cardiovascular status.
-
Oxygen Supplementation: Provide supplemental oxygen to maintain adequate oxygen saturation.
-
Fluid Status Evaluation: Evaluate for signs of fluid overload. If concurrent albumin infusion is being administered, consider reducing the dose or discontinuing it.
-
Diuretics: Judicious use of diuretics may be considered if intravascular volume overload is suspected.
-
Resumption of Treatment: Do not resume this compound until oxygenation levels have improved and the patient is stable. If resumed, consider a lower dose.
Scenario 2: Subject has pre-existing, but stable, respiratory disease.
-
Risk-Benefit Analysis: Carefully consider the benefits versus the significant risks of administering this compound.
-
Stabilization: Ensure the patient's respiratory condition is fully stabilized before administering the first dose of this compound.
-
Intensified Monitoring: These patients require more frequent monitoring of their respiratory status throughout the treatment period.
-
Lower Dosing Threshold: Have a lower threshold for discontinuing the drug if any worsening of respiratory symptoms occurs.
Data Presentation: Summary of Clinical Trial Data
The Phase 3 CONFIRM trial is a key source of data regarding this compound's efficacy and risks.
Table 1: Efficacy and Mortality Outcomes in the CONFIRM Trial
| Outcome | This compound Group (n=199) | Placebo Group (n=101) | p-value |
| Verified HRS Reversal | 32% | 17% | 0.006 |
| Death by Day 90 | 51% | 45% | Not Reported |
Table 2: Incidence of Respiratory Adverse Events in the CONFIRM Trial
| Adverse Event | This compound Group (n=199) | Placebo Group (n=101) |
| Respiratory Failure (All Cause) | 10% | 3% |
| Acute Respiratory Failure | 4% | 2% |
| Death due to Respiratory Disorders by Day 90 | 11% | 2% |
Experimental Protocols
Protocol: Investigating Respiratory Effects of this compound in a Cirrhotic Rat Model
-
Objective: To evaluate the impact of this compound administration (bolus vs. continuous infusion) on pulmonary fluid accumulation and arterial blood gases in a rat model of cirrhosis and hepatorenal syndrome.
-
Animal Model: Male Sprague-Dawley rats with cirrhosis induced by bile duct ligation (BDL) or carbon tetrachloride (CCl4) administration. HRS is often a spontaneous development in these models.
-
Experimental Groups:
-
Sham-operated + Saline
-
BDL/CCl4 + Saline
-
BDL/CCl4 + this compound (IV bolus, e.g., 0.1 mg/kg every 6 hours)
-
BDL/CCl4 + this compound (continuous IV infusion, e.g., 0.4 mg/kg/24 hours)
-
BDL/CCl4 + this compound + Albumin
-
-
Methodology:
-
Induction of Cirrhosis: Perform BDL surgery or administer CCl4 for 8-12 weeks. Confirm cirrhosis and ascites development.
-
Catheterization: Surgically implant catheters in the femoral artery (for blood pressure monitoring and blood gas analysis) and femoral vein (for drug infusion).
-
Treatment Administration: Administer treatments as per the group assignments for a specified period (e.g., 48-72 hours).
-
Monitoring:
-
Continuously monitor mean arterial pressure (MAP) and heart rate.
-
At baseline and regular intervals (e.g., every 12 hours), collect arterial blood samples for PaO2 and PaCO2 analysis.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the animals.
-
Collect lung tissue for wet-to-dry weight ratio analysis to quantify pulmonary edema.
-
Perform histological analysis of lung tissue to assess for alveolar edema and inflammation.
-
-
-
Expected Outcomes: This protocol allows for the direct comparison of the respiratory effects of different this compound administration methods and the contribution of concurrent albumin administration to pulmonary edema.
Mandatory Visualizations
Caption: Proposed mechanism of this compound-associated respiratory failure.
Caption: Clinical workflow for monitoring patients on this compound.
References
Troubleshooting Terlipressin infusion pump complications
For researchers, scientists, and drug development professionals utilizing Terlipressin in experimental settings, this technical support center provides essential guidance on troubleshooting common complications associated with infusion pumps.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of vasopressin. It functions as a prodrug, being converted in the body to its active metabolite, lysine-vasopressin. This active form primarily acts on vasopressin V1 receptors located on vascular smooth muscle cells.[1][2] Activation of these receptors leads to vasoconstriction, particularly in the splanchnic circulation (the blood vessels supplying the abdominal organs). This reduces portal venous pressure and helps to redistribute blood to the systemic circulation, thereby increasing mean arterial pressure and improving renal blood flow.[1]
Q2: What are the critical stability considerations for this compound solutions?
A2: this compound is most stable in a pH range of 3 to 4.[3][4] The pH of the final solution for infusion is crucial for maintaining the drug's stability and activity. Diluting this compound in different intravenous fluids can alter the pH, potentially compromising its stability if the pH rises above 4.
Q3: Which diluents are recommended for continuous infusion of this compound?
A3: Studies have shown that diluting this compound in 5% dextrose (D5W) is effective at maintaining the solution's pH within the optimal range for stability. While 0.9% sodium chloride (normal saline) is also used, it may lead to a pH outside the ideal range, especially at larger volumes. Therefore, for continuous infusion, 5% dextrose is often preferred to ensure drug stability.
Q4: What are the common adverse events associated with this compound administration?
A4: Common adverse events are often mild to moderate and can include abdominal pain and diarrhea. A more serious potential adverse event is respiratory failure, particularly in patients with volume overload. Other reported adverse events include electrolyte disturbances such as hyponatremia. Continuous infusion of this compound may be associated with a lower rate of severe adverse events compared to bolus injections.
Troubleshooting Guides
Issue 1: Infusion Pump Occlusion Alarm
An occlusion alarm indicates a blockage in the infusion line, preventing the delivery of this compound.
| Potential Cause | Troubleshooting Steps |
| Kinked or clamped tubing | 1. Pause the infusion. 2. Visually inspect the entire length of the infusion tubing for any kinks, bends, or closed clamps.3. Straighten any kinks and ensure all clamps are in the open position.4. Resume the infusion and monitor for recurrence of the alarm. |
| Precipitation of this compound | 1. Immediately stop the infusion. 2. Visually inspect the solution in the syringe/infusion bag and tubing for any visible particles or cloudiness. Precipitation can occur if the pH of the solution is outside the optimal range.3. If precipitation is observed, do not resume the infusion. The entire infusion set and solution must be discarded.4. Prepare a fresh solution of this compound, ensuring the correct diluent (preferably 5% dextrose) and volume are used to maintain the appropriate pH.5. Before restarting the infusion with the new solution and tubing, flush the patient's intravenous access line with a compatible solution to prevent administration of any residual precipitate. |
| Blocked IV catheter | 1. Pause the infusion. 2. Disconnect the infusion line from the patient's IV access.3. Attempt to flush the IV catheter with sterile saline to assess for patency.4. If the catheter cannot be flushed, it is likely blocked and will need to be replaced.5. If the catheter flushes easily, reconnect the infusion line and resume the infusion, monitoring closely. |
Issue 2: Inaccurate Flow Rate or "Flow Error" Alarm
This alarm suggests a discrepancy between the programmed flow rate and the actual rate of delivery.
| Potential Cause | Troubleshooting Steps |
| Incorrect pump programming | 1. Pause the infusion. 2. Verify that the programmed infusion rate, dose, and total volume to be infused are correct as per the experimental protocol.3. Correct any programming errors and resume the infusion. |
| Syringe not properly seated | 1. Pause the infusion. 2. Check that the syringe is correctly and securely placed in the syringe driver of the pump.3. Ensure the syringe clamp is engaged and holding the syringe firmly.4. Resume the infusion. |
| Adsorption of this compound to tubing | 1. For experiments with very low concentrations or flow rates, consider the potential for peptide adsorption to the infusion tubing, which can reduce the amount of drug delivered.2. To mitigate this, consider priming the tubing with the this compound solution and allowing it to dwell for a short period before starting the infusion to saturate the binding sites.3. The use of specific low-adsorption tubing materials may also be beneficial. |
Issue 3: Air-in-Line Alarm
This alarm indicates the presence of air bubbles in the infusion tubing.
| Potential Cause | Troubleshooting Steps |
| Incomplete priming of the tubing | 1. Pause the infusion. 2. Disconnect the tubing from the patient's IV access.3. Re-prime the infusion line according to the pump manufacturer's instructions to remove all air bubbles.4. Reconnect the tubing and resume the infusion. |
| Air bubbles introduced during syringe/bag change | 1. Pause the infusion. 2. Disconnect the tubing from the patient's IV access.3. Carefully remove the air bubbles from the line by gently tapping the tubing and using the pump's priming function.4. Reconnect and resume the infusion. |
Data Presentation
Table 1: pH of this compound Solution with Different Diluents and Volumes
| Diluent | Initial pH of Diluent (±SD) | Dilution Volume (mL) | Final pH of this compound Solution (±SD) |
| This compound (undiluted) | 3.94 (±0.04) | 8.5 | 3.94 (±0.04) |
| 0.9% NaCl (NS) | 5.62 (±0.10) | 10 | 3.92 (±0.03) |
| 20 | 3.92 (±0.03) | ||
| 500 | 4.11 (±0.06) | ||
| 5% Dextrose (D5W) | 6.14 (±0.04) | 500 | 4.15 (±0.01) |
| 3.3% Dextrose/0.3% Saline (DS) | 4.64 (±0.04) | 500 | 4.13 (±0.02) |
| Data adapted from a study on this compound pH stability. |
Table 2: Comparison of Continuous Infusion vs. Bolus Administration of this compound
| Parameter | Continuous Infusion | Bolus Administration | p-value |
| Rate of Adverse Events | 35.29% | 62.16% | < 0.025 |
| Mean Daily Effective Dose (mg/day) | 2.23 (±0.65) | 3.51 (±1.77) | < 0.05 |
| Data from a randomized controlled study comparing administration methods. |
Experimental Protocols
Protocol 1: Preparation of this compound for Continuous Intravenous Infusion
This protocol is a general guideline and should be adapted based on specific experimental requirements.
Materials:
-
This compound acetate vial (e.g., 1 mg)
-
Sterile 5% Dextrose for Injection (D5W)
-
Sterile syringes and needles
-
Infusion pump syringe or bag
Procedure:
-
Reconstitute the lyophilized this compound acetate with the manufacturer-recommended volume of sterile diluent (e.g., 5 mL of 0.9% NaCl to create a 0.85 mg/5mL solution).
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.
-
Withdraw the desired amount of reconstituted this compound for the final concentration.
-
Add the withdrawn this compound to the infusion pump syringe or bag containing the final volume of 5% Dextrose. For example, to prepare a 24-hour infusion of 3 mg, three reconstituted vials would be added to a 250 mL bag of normal saline (or preferably 5% Dextrose) to be infused at approximately 10 mL/hour.
-
Gently mix the final solution.
-
Label the syringe or bag with the drug name, concentration, date, and time of preparation.
-
The prepared solution may be stored for up to 48 hours under refrigeration (2°C to 8°C) or up to 24 hours at room temperature (25°C).
Protocol 2: Stability Testing of this compound Solution
This protocol outlines a method for assessing the stability of a prepared this compound solution over time.
Materials:
-
Prepared this compound infusion solution
-
High-Performance Liquid Chromatography (HPLC) system
-
pH meter
-
Incubator or temperature-controlled environment
Procedure:
-
Immediately after preparing the this compound solution, draw an initial sample (Time 0).
-
Measure and record the pH of the initial sample.
-
Analyze the initial sample using a validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature or refrigerated).
-
At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw additional samples.
-
At each time point, visually inspect the solution for any signs of precipitation or color change.
-
Measure and record the pH of each sample.
-
Analyze each sample by HPLC to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point. A solution is typically considered stable if it retains over 90% of the initial concentration.
Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Logical workflow for troubleshooting this compound infusion pump alarms.
Caption: General experimental workflow for continuous this compound infusion.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. campusvygon.com [campusvygon.com]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Terlipressin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the gastrointestinal (GI) side effects of Terlipressin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound and its GI side effects.
FAQs
-
Q1: What are the most common gastrointestinal side effects observed with this compound administration in preclinical and clinical studies?
A1: The most frequently reported GI side effects of this compound include abdominal pain or cramping, nausea, and diarrhea.[1][2] In clinical trials, the incidence of these events can be significant, with abdominal pain reported in up to 19.5% of patients, nausea in 16%, and diarrhea in 13% of patients receiving this compound.[3]
-
Q2: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A2: this compound is a vasopressin analogue that primarily acts on vasopressin receptors (V1a, V1b, and V2).[4] Its GI side effects are mainly attributed to the activation of V1a receptors on the smooth muscle cells of the gastrointestinal tract, leading to vasoconstriction and smooth muscle spasms, which manifest as abdominal cramping and pain.[4]
-
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the GI side effects of this compound are generally considered to be dose-dependent. Higher doses are associated with a greater incidence and severity of adverse events. Dosage reduction is a primary strategy for managing these side effects in a clinical setting.
-
Q4: Can the route of this compound administration influence the severity of gastrointestinal side effects?
A4: Continuous intravenous infusion of this compound may be associated with a lower incidence of severe adverse events compared to intravenous bolus injections.
Troubleshooting
-
Issue 1: High incidence of nausea and vomiting in our animal models following this compound administration, confounding study results.
-
Troubleshooting Steps:
-
Consider Co-administration with a 5-HT3 Receptor Antagonist: Nausea and vomiting are often mediated by the release of serotonin and its action on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract. Co-administration of a selective 5-HT3 receptor antagonist, such as ondansetron or granisetron, can be investigated.
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Preclinical Pica Model: In rodent models that do not vomit, nausea can be assessed using a pica model, where the consumption of non-nutritive substances like kaolin is measured. An increase in kaolin consumption post-Terlipressin administration can be indicative of nausea.
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Dose-Response Assessment: Determine if a lower dose of this compound can achieve the desired primary effect in your model with a lower incidence of nausea-like behavior.
-
-
-
Issue 2: Severe abdominal cramping and diarrhea are leading to premature termination of animals in our preclinical study.
-
Troubleshooting Steps:
-
Investigate V1a Receptor Antagonists: Since V1a receptor activation is the primary cause of smooth muscle contraction, co-administration with a selective V1a receptor antagonist could mitigate these effects.
-
Symptomatic Treatment with Antispasmodics: The use of antispasmodic agents can be explored to reduce smooth muscle spasms and alleviate abdominal pain.
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Objective Assessment of Diarrhea: Quantify the severity of diarrhea by monitoring stool consistency and frequency. This can be done by visually scoring the stool or by collecting and weighing the fecal output over a specific period.
-
-
-
Issue 3: Difficulty in assessing the efficacy of a potential mitigating agent for this compound-induced GI side effects in our rodent model.
-
Troubleshooting Steps:
-
Standardize GI Motility Measurement: Employ a validated method to measure gastrointestinal transit time, such as the charcoal meal test. This will provide a quantitative endpoint to assess the effects of this compound and any potential mitigating agent.
-
Establish a Clear Dosing Regimen: Administer the potential mitigating agent at a predetermined time point before this compound administration to ensure it has reached its target and can exert its effect.
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Include Appropriate Control Groups: Your experimental design should include a vehicle control group, a this compound-only group, a mitigating agent-only group, and a group receiving both this compound and the mitigating agent.
-
-
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events with this compound in a Phase 3 Clinical Trial
| Adverse Event | This compound Group (N=199) | Placebo Group (N=101) |
| Abdominal Pain | 19.5% | 5.9% |
| Nausea | 16.0% | 9.9% |
| Diarrhea | 13.0% | 6.9% |
Source: Adapted from a Phase 3 clinical trial involving adults with cirrhosis and hepatorenal syndrome type 1.
Experimental Protocols
Preclinical Protocol: Evaluation of a 5-HT3 Receptor Antagonist in Mitigating this compound-Induced Pica in Rats
Objective: To determine if pre-treatment with a 5-HT3 receptor antagonist can reduce this compound-induced pica behavior (a surrogate for nausea) in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
5-HT3 receptor antagonist (e.g., Ondansetron)
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing
Procedure:
-
Acclimatization: Acclimatize rats to individual housing in metabolic cages for 3 days with free access to water, pre-weighed standard chow, and pre-weighed kaolin pellets.
-
Baseline Measurement: For 2 days prior to the experiment, measure daily food and kaolin consumption to establish a baseline for each rat.
-
Grouping: Randomly assign rats to the following four groups (n=8-10 per group):
-
Group 1: Vehicle control (saline) + Vehicle control (saline)
-
Group 2: Vehicle control (saline) + this compound
-
Group 3: 5-HT3 antagonist + Vehicle control (saline)
-
Group 4: 5-HT3 antagonist + this compound
-
-
Dosing:
-
Administer the 5-HT3 antagonist or its vehicle intraperitoneally (i.p.) 30 minutes before the second injection.
-
Administer this compound or its vehicle subcutaneously (s.c.).
-
-
Observation: Over the next 24 hours, measure and record the consumption of kaolin and standard chow for each rat.
-
Data Analysis: Compare the amount of kaolin consumed between the different groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in kaolin consumption in Group 4 compared to Group 2 would indicate that the 5-HT3 antagonist mitigates this compound-induced pica.
Clinical Trial Protocol Outline: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy of a V1a Receptor Antagonist in Mitigating Gastrointestinal Side Effects of this compound
1. Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of [V1a Antagonist] in Mitigating Gastrointestinal Adverse Events in Patients Receiving this compound for Hepatorenal Syndrome.
2. Objectives:
- Primary Objective: To assess the efficacy of [V1a Antagonist] in reducing the incidence and severity of abdominal pain associated with this compound administration.
- Secondary Objectives:
- To evaluate the effect of [V1a Antagonist] on the incidence of nausea and diarrhea.
- To assess the safety and tolerability of co-administering [V1a Antagonist] with this compound.
- To evaluate the impact of [V1a Antagonist] on the need for dose reduction or discontinuation of this compound due to GI side effects.
3. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Randomization: Patients will be randomized in a 1:1 ratio to receive either [V1a Antagonist] or a matching placebo.
- Blinding: Both patients and investigators will be blinded to the treatment assignment.
4. Study Population:
- Inclusion Criteria:
- Adult patients (18-70 years) with a diagnosis of cirrhosis and hepatorenal syndrome type 1.
- Initiation of treatment with this compound is planned.
- Willing and able to provide informed consent.
- Exclusion Criteria:
- Known hypersensitivity to [V1a Antagonist] or its components.
- History of significant gastrointestinal disease other than that related to liver disease.
- Use of other investigational drugs within 30 days of screening.
5. Study Treatment:
- Patients in the treatment group will receive a specified dose of [V1a Antagonist] orally or intravenously prior to each administration of this compound.
- Patients in the control group will receive a matching placebo.
- This compound will be administered according to the standard of care.
6. Assessments:
- Efficacy:
- Incidence and severity of abdominal pain, nausea, and diarrhea will be assessed daily using a validated patient-reported outcome questionnaire (e.g., a numerical rating scale for pain).
- Safety:
- Adverse events will be monitored and recorded throughout the study.
- Vital signs, ECGs, and laboratory parameters will be assessed at regular intervals.
7. Statistical Analysis:
- The primary endpoint will be the comparison of the proportion of patients experiencing moderate to severe abdominal pain between the two groups.
- Secondary endpoints will be analyzed using appropriate statistical methods for binary and continuous data.
Visualizations
Caption: V1a receptor signaling pathway leading to GI smooth muscle contraction.
Caption: Mitigation of nausea and vomiting via 5-HT3 receptor antagonism.
Caption: Preclinical experimental workflow for evaluating mitigating agents.
References
Technical Support Center: Optimizing Terlipressin Response in High MELD Score Patients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terlipressin in patients with high Model for End-Stage Liver Disease (MELD) scores.
Frequently Asked Questions (FAQs)
Q1: What are the key predictors of a positive response to this compound in patients with high MELD scores?
A1: Several factors have been identified as independent predictors of response to this compound therapy. Lower baseline serum creatinine (sCr) and a lower Child-Pugh (CTP) score are consistently associated with a higher likelihood of response.[1][2] Additionally, the presence of Systemic Inflammatory Response Syndrome (SIRS) at baseline and a reduction in the renal resistive index (ΔRRI) of ≥5% by day 3 of treatment have been shown to be strong predictors of a complete response.[1][3] Studies have also indicated that patients with lower baseline serum levels of cystatin C, angiopoietin-2, and beta-2 microglobulin are more likely to achieve HRS reversal.[4] Conversely, a higher grade of Acute-on-Chronic Liver Failure (ACLF) is a major determinant of poor response to this compound and albumin.
Q2: What is the optimal albumin dosing strategy when co-administering with this compound?
A2: The combination of this compound and intravenous albumin is the standard first-line treatment for hepatorenal syndrome-acute kidney injury (HRS-AKI). While albumin acts as a plasma expander to improve effective circulatory volume, the optimal dosing strategy remains unclear. Current guidelines recommend 20-40g of albumin per day. However, excessive albumin administration can be a "double-edged sword," potentially increasing the risk of respiratory failure, especially in patients receiving this compound. Careful patient selection and monitoring for signs of volume overload are crucial.
Q3: Are there alternative administration strategies for this compound that might improve response or reduce side effects?
A3: Yes, continuous intravenous infusion of this compound is an emerging strategy that may offer advantages over traditional bolus injections. Studies suggest that continuous infusion can lead to a more stable hemodynamic response and may be associated with fewer adverse events without compromising efficacy. This method may be particularly beneficial in improving the safety profile of the treatment.
Q4: How does the grade of Acute-on-Chronic Liver Failure (ACLF) impact the response to this compound?
A4: The grade of ACLF is a critical factor influencing the efficacy of this compound. Response rates to this compound and albumin decrease significantly as the ACLF grade increases. For instance, one study reported response rates of 60% in patients with grade 1 ACLF, 48% in grade 2, and only 29% in grade 3. Patients with ACLF Grade 3 are also at a higher risk of serious adverse events, including fatal respiratory failure, when treated with this compound. Therefore, for patients with high-grade ACLF, liver transplantation should be considered early.
Q5: What is the "MELD lock" strategy and why is it relevant for this compound responders?
A5: Successful treatment with this compound can lead to a reversal of HRS, which in turn lowers the patient's serum creatinine and, consequently, their MELD score. While this indicates clinical improvement, a lower MELD score can disadvantage the patient on the liver transplant waiting list, potentially increasing their waiting time. The "MELD lock" strategy addresses this by using the patient's pre-Terlipressin MELD score to maintain their position on the waitlist. This approach is practiced in several European countries to ensure equitable access to transplantation for patients who respond to this compound.
Troubleshooting Guides
Scenario 1: Patient with a high MELD score (>30) is not responding to standard bolus this compound and albumin therapy by day 4.
-
Troubleshooting Steps:
-
Re-evaluate Predictors of Non-Response: Assess for factors associated with poor response, such as a very high baseline serum creatinine (>5 mg/dL), high-grade ACLF (Grade 3), and the absence of SIRS at baseline. Patients with these characteristics have a lower likelihood of benefiting from continued this compound therapy.
-
Consider Alternative Administration: If not already implemented, discuss the potential for switching from bolus injections to a continuous infusion of this compound, which may improve the hemodynamic response.
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Optimize Albumin Dosing: Carefully review the total albumin dose administered to avoid fluid overload, which can lead to respiratory complications.
-
Expedite Liver Transplant Evaluation: For non-responders, early consideration and expedition of liver transplantation are crucial, as they have significantly higher mortality.
-
Scenario 2: A patient develops respiratory distress during this compound and albumin treatment.
-
Troubleshooting Steps:
-
Immediate Assessment: Promptly evaluate the patient's oxygen saturation and respiratory status. This compound is associated with a higher incidence of respiratory failure, which can be fatal.
-
Discontinue or Reduce this compound: Depending on the severity, consider temporarily discontinuing or reducing the dose of this compound.
-
Manage Fluid Balance: Assess for signs of volume overload. Diuretics may be necessary if hypervolemia is suspected. The use of albumin should be carefully re-evaluated.
-
Provide Respiratory Support: Administer supplemental oxygen and consider non-invasive or invasive mechanical ventilation as required.
-
Identify Risk Factors: Patients with a high baseline international normalized ratio, high pre-treatment mean arterial pressure, or low pre-treatment oxygen saturation are at increased risk of respiratory failure.
-
Data Presentation
Table 1: Predictors of Response to this compound Therapy
| Predictor | Finding | Reference |
| Baseline Serum Creatinine | Lower levels are associated with a higher response rate. | |
| Child-Pugh Score | Lower scores predict a better response. | |
| MELD Score | Lower scores are predictive of HRS reversal. | |
| SIRS at Baseline | Presence of SIRS is an independent predictor of complete response. | |
| Δ Renal Resistive Index (Day 3) | A reduction of ≥5% is an independent predictor of HRS reversal. | |
| ACLF Grade | Higher grades are associated with significantly lower response rates. | |
| Biomarkers | Lower serum cystatin C, angiopoietin-2, and beta-2 microglobulin are associated with HRS reversal. |
Table 2: Response Rates to this compound by ACLF Grade
| ACLF Grade | Response Rate (%) | Reference |
| Grade 1 | 60 | |
| Grade 2 | 48 | |
| Grade 3 | 29 |
Experimental Protocols
Protocol 1: Assessment of Renal Resistive Index (RRI) by Doppler Ultrasonography
-
Objective: To non-invasively assess changes in intrarenal vasoconstriction in response to this compound therapy.
-
Methodology:
-
Perform baseline pulsed-wave Doppler ultrasonography of the renal interlobar arteries.
-
Measure the peak systolic velocity (PSV) and end-diastolic velocity (EDV).
-
Calculate the RRI using the formula: RRI = (PSV - EDV) / PSV.
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Repeat the measurement on day 3 of this compound treatment.
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Calculate the change in RRI (ΔRRI). A reduction of ≥5% is considered a significant response predictor.
-
Protocol 2: ELISA for Serum Biomarker Analysis
-
Objective: To measure serum concentrations of biomarkers predictive of this compound response.
-
Methodology:
-
Collect baseline serum samples from patients before initiating this compound therapy.
-
Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantitative determination of:
-
Cystatin C
-
Angiopoietin-2
-
Beta-2 microglobulin
-
-
Follow the manufacturer's instructions for each ELISA kit regarding sample preparation, incubation times, and washing steps.
-
Measure the optical density using a microplate reader and calculate the concentrations based on the standard curve.
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Compare the baseline biomarker levels between responders and non-responders to identify predictive thresholds.
-
Visualizations
Caption: Mechanism of action of this compound in hepatorenal syndrome.
Caption: Clinical workflow for managing this compound response.
References
- 1. researchgate.net [researchgate.net]
- 2. Delhi Model: A New Tool for Predicting Response to this compound in Hepatorenal Syndrome—Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel predictors of response to therapy with this compound and albumin in hepatorenal syndrome–acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictors of response to this compound therapy in hepatorenal syndrome: Metabolomic and proteomic analysis from the CONFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Variceal Bleeding: Terlipressin vs. Octreotide
A comprehensive meta-analysis reveals comparable efficacy and safety profiles for terlipressin and octreotide in the management of acute variceal bleeding, a life-threatening complication of liver cirrhosis. While both drugs demonstrate similar effectiveness in controlling bleeding, preventing rebleeding, and in-hospital mortality, subtle differences in hemodynamic effects and adverse event profiles may guide treatment decisions in specific patient populations.
For researchers, scientists, and drug development professionals, understanding the nuances of these two vasoactive agents is critical. This guide provides a detailed comparison based on the latest meta-analyses of randomized controlled trials (RCTs), offering a deep dive into their mechanisms of action, clinical efficacy, and the methodologies of the studies that have shaped our current understanding.
At a Glance: Comparative Efficacy and Safety
Multiple meta-analyses have consistently shown no statistically significant difference between this compound and octreotide in key clinical outcomes for acute variceal bleeding.[1] Both medications, when used as adjuncts to endoscopic therapy like variceal band ligation, are effective in achieving initial hemostasis and reducing the risk of rebleeding and mortality.[1]
| Outcome Measure | This compound | Octreotide | Odds Ratio (95% CI) | Notes |
| Initial Hemostasis | Effective | Effective | 1.30 (0.70, 2.42) | No significant difference observed in achieving initial control of bleeding within 24 hours.[1] |
| 5-Day Rebleeding Rate | Effective | Effective | 0.70 (0.39, 1.27) | Both drugs show similar efficacy in preventing rebleeding within the critical 5-day window.[1] |
| 42-Day Mortality Rate | Effective | Effective | 0.90 (0.58, 1.40) | No significant difference in all-cause mortality at 42 days.[1] |
| Adverse Events | Increased risk of certain cardiovascular events and hyponatremia. | Generally well-tolerated, with gastrointestinal side effects being most common. | - | This compound is associated with a higher risk of adverse events compared to octreotide. |
Delving into the Mechanisms of Action
The therapeutic effects of this compound and octreotide in variceal bleeding stem from their distinct signaling pathways, both ultimately leading to a reduction in portal pressure.
This compound, a synthetic analogue of vasopressin, primarily acts as a prodrug, being converted to its active form, lysine vasopressin. This active metabolite then binds to V1 vasopressin receptors on vascular smooth muscle cells, particularly in the splanchnic circulation (the blood vessels of the digestive organs). This binding triggers a G-protein coupled receptor cascade, leading to vasoconstriction and a subsequent decrease in blood flow to the portal system, thereby reducing pressure in the esophageal varices.
Octreotide, a synthetic analogue of the hormone somatostatin, exerts its effect by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are also found in the splanchnic circulation. This interaction inhibits the release of various vasodilatory gastrointestinal hormones, most notably glucagon. By suppressing glucagon release, octreotide leads to splanchnic vasoconstriction, reducing portal inflow and consequently, portal pressure.
A Look Inside the Meta-Analysis: Experimental Protocols
Patient Population
The studies included in the meta-analyses typically enrolled adult patients with liver cirrhosis who presented with acute upper gastrointestinal bleeding confirmed to be of variceal origin by endoscopy. Key inclusion criteria often involved evidence of active bleeding or stigmata of recent hemorrhage. Exclusion criteria commonly included non-variceal sources of bleeding, previous surgical shunts, hepatocellular carcinoma invading the portal vein, and severe comorbidities that would independently affect short-term mortality.
Drug Administration and Dosage
-
This compound: A common regimen involved an initial intravenous bolus of 2 mg, followed by 1-2 mg every 4-6 hours for a duration of 3 to 5 days.
-
Octreotide: The standard administration was an initial intravenous bolus of 50-100 µg, followed by a continuous infusion of 25-50 µg per hour, also for a period of 3 to 5 days.
In most trials, the vasoactive drug was initiated as soon as variceal bleeding was suspected, often before the diagnostic endoscopy.
Endpoints
The primary endpoints in these clinical trials were typically:
-
Initial hemostasis: Defined as the cessation of active bleeding within a specified timeframe (e.g., 24 hours) without the need for rescue therapy.
-
Rebleeding: The recurrence of variceal bleeding after initial hemostasis, commonly assessed at 5 days and 42 days.
-
Mortality: All-cause mortality rates were usually evaluated at 5 days and 42 days.
Secondary endpoints often included the volume of blood transfusions required, the length of hospital stay, and the incidence of adverse events.
Future Directions
While current evidence supports the comparable efficacy of this compound and octreotide, further research is warranted. High-quality, large-scale randomized controlled trials are needed to definitively establish if one agent offers a superior benefit in specific subgroups of patients with variceal bleeding. Additionally, cost-effectiveness analyses are crucial to guide treatment decisions in various healthcare settings. As our understanding of the pathophysiology of portal hypertension evolves, so too will the strategies for managing its most devastating complications.
References
A Head-to-Head Comparison of Terlipressin and Noradrenaline for the Treatment of Hepatorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
Hepatorenal syndrome (HRS) is a life-threatening complication of advanced liver disease, characterized by acute kidney injury in the absence of intrinsic renal pathology. The cornerstone of medical management for HRS is the use of vasoconstrictors to counteract the splanchnic vasodilation that underlies its pathophysiology, thereby improving renal perfusion. Among the most studied and utilized vasoconstrictors are terlipressin, a vasopressin analogue, and noradrenaline, a potent alpha-adrenergic agonist. This guide provides a comprehensive head-to-head comparison of these two agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and clinical application.
Quantitative Comparison of Efficacy and Safety
Multiple clinical trials and meta-analyses have compared the efficacy and safety of this compound and noradrenaline in the management of HRS. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy Outcomes in Comparative Trials
| Outcome | This compound | Noradrenaline | Risk Ratio (RR) / Odds Ratio (OR) (95% CI) | p-value | Citation(s) |
| HRS Reversal | 40-57% | 17-53% | RR: 1.19 (0.96 to 1.46) OR: 1.33 (0.80–2.22) | 0.31 0.22 | [1][2][3] |
| 30-Day Mortality | Varies | Varies | RR: 0.83 (0.69 to 1.00) | 0.39 | [1] |
| 28-Day Survival (ACLF patients) | 48.3% | 20% | - | 0.001 | [4] |
| Improvement in Mean Arterial Pressure (MAP) | Significant Increase | Significant Increase | - | - | |
| Decrease in Serum Creatinine | Significant Decrease | Significant Decrease | - | >0.05 |
Table 2: Safety and Adverse Events
| Adverse Event Profile | This compound | Noradrenaline | Risk Ratio (RR) (95% CI) | p-value | Citation(s) |
| Overall Treatment-Related Adverse Events | Higher Incidence | Lower Incidence | RR: 2.45 (1.37 to 4.37) | 0.92 | |
| Common Adverse Events | Abdominal pain, diarrhea, nausea | Cardiovascular events (e.g., chest pain, ischemia) | - | - | |
| Discontinuation due to Serious Adverse Events | ~5.3% | ~2.7% | - | - |
Signaling Pathways
The vasoconstrictive effects of this compound and noradrenaline are mediated through distinct signaling pathways.
This compound Signaling Pathway
This compound is a prodrug that is converted to its active metabolite, lysine vasopressin. Lysine vasopressin primarily acts on vasopressin V1 receptors on vascular smooth muscle cells. This interaction initiates a Gq protein-coupled signaling cascade.
Noradrenaline Signaling Pathway
Noradrenaline exerts its vasoconstrictor effects by binding to α1-adrenergic receptors on vascular smooth muscle. This also activates a Gq protein-coupled signaling pathway, leading to an increase in intracellular calcium.
Experimental Protocols
The following outlines a typical experimental protocol for a randomized controlled trial comparing this compound and noradrenaline for the treatment of Type 1 HRS, based on methodologies from key studies.
Study Design
A prospective, randomized, open-label, controlled trial.
Patient Population
Inclusion Criteria:
-
Diagnosis of cirrhosis.
-
Diagnosis of Type 1 Hepatorenal Syndrome based on established criteria (e.g., International Club of Ascites criteria).
-
Serum creatinine > 2.5 mg/dL.
-
Absence of shock.
-
No improvement in renal function after at least two days of diuretic withdrawal and plasma volume expansion with albumin.
-
No current or recent treatment with nephrotoxic drugs.
-
Absence of parenchymal kidney disease.
Exclusion Criteria:
-
Age < 18 or > 70 years.
-
Pregnancy.
-
Cardiomyopathy or severe ischemic heart disease.
-
Peripheral vascular disease.
-
Cerebrovascular disease.
-
Hepatocellular carcinoma beyond criteria for liver transplantation.
Interventions
-
This compound Group: Intravenous this compound, typically initiated at 1 mg every 4-6 hours. The dose may be escalated, for instance, doubled at day 4 if there is less than a 25% reduction in serum creatinine, to a maximum of 12 mg/day.
-
Noradrenaline Group: Continuous intravenous infusion of noradrenaline, usually starting at 0.5 mg/hour and titrated to achieve a target increase in mean arterial pressure (MAP) of at least 10 mmHg or an increase in urine output > 200 mL in 4 hours, up to a maximum dose of 3.0 mg/hour.
-
Both Groups: Concomitant intravenous albumin administration, typically 1 g/kg of body weight on the first day (maximum 100 g) followed by 20-40 g daily.
Primary and Secondary Endpoints
-
Primary Endpoint: Reversal of HRS, defined as a return of serum creatinine to ≤ 1.5 mg/dL for at least 48 hours.
-
Secondary Endpoints:
-
30-day survival.
-
Change in serum creatinine and urine output.
-
Change in mean arterial pressure.
-
Incidence and severity of adverse events.
-
Recurrence of HRS after treatment discontinuation.
-
Experimental Workflow
Conclusion
Both this compound and noradrenaline, in combination with albumin, are effective in the management of hepatorenal syndrome. Meta-analyses suggest comparable efficacy in terms of HRS reversal, with some studies indicating a potential survival benefit with this compound, particularly in patients with acute-on-chronic liver failure. However, this compound is associated with a higher incidence of adverse events, primarily gastrointestinal, whereas noradrenaline is more frequently associated with cardiovascular side effects. The choice between these agents may be influenced by patient-specific factors, local availability, cost, and the clinical setting (ICU versus general ward). Noradrenaline is noted to be a less expensive and more widely available option. Further large-scale, head-to-head randomized controlled trials are warranted to definitively establish the superiority of one agent over the other and to identify patient subgroups that may benefit more from a particular therapeutic approach.
References
- 1. Frontiers | this compound versus placebo or noradrenalin in the treatment of hepatorenal syndrome: a systematic review and meta-analysis [frontiersin.org]
- 2. Noradrenaline versus this compound in the management of type 1 hepatorenal syndrome: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of this compound and norepinephrine for treatment of hepatorenal syndrome-acute kidney injury: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 4. This compound Is Superior to Noradrenaline in the Management of Acute Kidney Injury in Acute on Chronic Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Terlipressin Response in Hepatorenal Syndrome
For Researchers, Scientists, and Drug Development Professionals
The effective treatment of hepatorenal syndrome (HRS), a life-threatening complication of advanced liver disease, hinges on the timely and appropriate use of vasoconstrictor therapy, with terlipressin being a cornerstone of treatment. However, patient response to this compound is variable. This guide provides a comprehensive comparison of established and novel biomarkers for predicting this compound response, supported by experimental data, to aid researchers and clinicians in identifying patient populations most likely to benefit from this therapy.
Predictive Biomarker Performance: A Quantitative Comparison
The following table summarizes the predictive performance of various biomarkers for this compound response in patients with HRS. The data is compiled from multiple clinical studies to provide a comparative overview.
| Biomarker Category | Biomarker | Predictive Performance Metric | Value | Study Population/Notes |
| Established Biomarkers | Baseline Serum Creatinine (SCr) | Association with HRS Reversal (p-value) | 0.001[1] | Lower SCr at randomization associated with HRS reversal.[1] |
| Odds Ratio (OR) for Response | 7.889 (95% CI: 3.335–18.664)[2][3] | Lower baseline creatinine independently predicts response.[2] | ||
| Model for End-Stage Liver Disease (MELD) Score | Association with HRS Reversal | Predictive in single variant analysis. | ||
| Association with Mortality (in non-responders) | MELD-sodium >23 predicts 6-month mortality (AUROC: 0.664, Sensitivity: 84%, Specificity: 43%). | Higher MELD score associated with worse prognosis. | ||
| Novel Biomarkers | Serum Cystatin C | Association with HRS Reversal (p-value) | 0.005 | Lower levels associated with HRS reversal. |
| Serum Angiopoietin-2 | Association with HRS Reversal (p-value) | 0.04 | Lower levels associated with HRS reversal. | |
| Serum Beta-2 Microglobulin | Association with HRS Reversal (p-value) | 0.006 | Lower levels associated with HRS reversal. | |
| Change in Renal Resistive Index (ΔRRI) by Day 3 | Area Under the Receiver Operating Characteristic Curve (AUROC) | 0.803 (p<0.001) | A reduction of ≥5% by day 3 is a key predictor. | |
| Sensitivity | 83% | For a cutoff of ≥5% reduction. | ||
| Specificity | 69% | For a cutoff of ≥5% reduction. | ||
| Odds Ratio (OR) for Complete Response | 6.67 (95% CI: 1.021–43.62) | For a reduction of ≥5% by day 3. | ||
| Systemic Inflammatory Response Syndrome (SIRS) | Odds Ratio (OR) for Complete Response | 15.74 (95% CI: 1.47–167.82) | Presence of SIRS at baseline is an independent predictor. | |
| Predictive Model | Delhi Model (Baseline SCr, CTP Score, ΔSCr at day 4) | Area Under the Receiver Operating Characteristic Curve (AUROC) | 0.940 (95% CI: 0.897–0.982) | A composite model with excellent predictive ability. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Definition of this compound Response
The definition of a positive response to this compound varies across clinical trials, which is an important consideration when comparing study outcomes. Common definitions include:
-
HRS Reversal (CONFIRM Trial): Two serum creatinine (SCr) values of <1.5 mg/dL separated by more than 2 hours.
-
Complete Response (ICA 2015 criteria): A reduction in serum creatinine to a final value within 0.3 mg/dL of the patient's baseline level.
-
Partial Response (ICA 2015 criteria): A regression of the Acute Kidney Injury (AKI) stage, but to a final serum creatinine >0.3 mg/dL from the baseline value.
-
Older Definitions: Many earlier trials defined response as a decrease in SCr to below 1.5 mg/dL.
Measurement of Novel Biomarkers
-
Serum Cystatin C, Angiopoietin-2, and Beta-2 Microglobulin: In the CONFIRM trial, these serum biomarkers were measured using pre-specified enzyme-linked immunosorbent assays (ELISAs). Specific assay kits and manufacturers should be detailed in individual study publications.
-
Renal Resistive Index (RRI): RRI is measured using Doppler ultrasonography. The formula used is: RRI = (Peak Systolic Velocity - End Diastolic Velocity) / Peak Systolic Velocity. Measurements are typically taken from the interlobar arteries in the upper, middle, and lower poles of both kidneys, and an average value is calculated. A change in RRI (ΔRRI) is determined by comparing the baseline measurement to a follow-up measurement, often on day 3 of treatment.
-
Proteomic Analysis (SOMAscan® Assay): This high-throughput platform uses Slow Off-rate Modified Aptamer (SOMAmer®) reagents to quantify over 7,000 plasma proteins. The assay involves the binding of proteins to their specific SOMAmer reagents, followed by a series of washing and elution steps. The concentration of the SOMAmer reagents is then quantified using DNA microarray technology, which serves as a surrogate for the protein concentration.
Signaling Pathways and Experimental Workflows
Visualizing the interplay of factors influencing this compound response can provide a clearer understanding of the underlying pathophysiology.
Caption: Pathophysiological cascade of HRS and the predictive role of biomarkers on this compound response.
Caption: A typical experimental workflow for validating predictive biomarkers for this compound response.
Conclusion
The validation of predictive biomarkers is paramount for optimizing this compound therapy in HRS. While established markers like serum creatinine and MELD score remain clinically relevant, novel biomarkers such as cystatin C, angiopoietin-2, beta-2 microglobulin, and particularly the dynamic change in renal resistive index, show significant promise in refining patient selection. The "Delhi Model" demonstrates the potential of composite scores to achieve high predictive accuracy. Future research should focus on prospective validation of these novel markers in large, multi-center cohorts to facilitate their integration into clinical practice and the development of personalized treatment strategies for patients with HRS.
References
- 1. Predictors of response to this compound therapy in hepatorenal syndrome: Metabolomic and proteomic analysis from the CONFIRM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictors of response to this compound plus albumin in hepatorenal syndrome (HRS) type 1: Relationship of serum creatinine to hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Terlipressin: A Comparative Analysis of Adverse Event Profiles
For researchers, scientists, and drug development professionals, understanding the nuanced safety profile of a therapeutic agent is paramount. This guide provides a comprehensive cross-study comparison of the adverse events associated with Terlipressin, a vasopressin analogue used in the management of hepatorenal syndrome (HRS) and variceal bleeding. By presenting quantitative data from meta-analyses and clinical trials, alongside detailed experimental methodologies and visual summaries of assessment workflows, this document aims to facilitate an objective evaluation of this compound's performance against key alternatives.
This compound has demonstrated efficacy in critical conditions related to liver cirrhosis, but its use is not without risks. A thorough examination of its adverse event profile reveals a spectrum of potential complications, with recent large-scale studies and regulatory reviews highlighting significant safety considerations, particularly concerning respiratory failure. This guide synthesizes data from multiple studies to offer a comparative perspective on this compound's safety relative to other vasoactive agents like norepinephrine and octreotide.
Comparative Adverse Event Profiles: this compound vs. Alternatives
The following tables summarize the incidence of adverse events associated with this compound compared to norepinephrine and octreotide in different clinical settings.
This compound vs. Norepinephrine in Hepatorenal Syndrome (HRS)
| Adverse Event Category | This compound | Norepinephrine | Notes |
| Serious Adverse Events (SAEs) Leading to Discontinuation | ~5.3% | ~2.7% | Based on a meta-analysis of 7 RCTs in HRS-AKI. |
| Common Adverse Events | Abdominal cramps, increased frequency of stools (often dose-dependent). | Cardiovascular events (e.g., chest pain, ventricular ectopy) without hemodynamic compromise. | |
| Overall Adverse Events | More frequent, but often resolved with drug discontinuation.[1] | Less common overall compared to this compound.[2] | A meta-analysis of four studies found adverse events to be less common with norepinephrine.[2] |
This compound vs. Octreotide in Variceal Bleeding
A systematic review of five randomized controlled trials indicated that this compound and octreotide have comparable safety profiles in the management of esophageal variceal bleeding. Another real-world study involving 842 patients found similar outcomes in terms of side effects between the two treatments when used as adjuvant therapy. A separate review of 14 studies also concluded that various vasoactive drugs, including this compound and octreotide, had similar adverse event profiles.
Pooled Incidence of Adverse Events with this compound in Cirrhosis
A comprehensive systematic review and meta-analysis of 78 studies, encompassing 7,257 patients with cirrhosis, provides a broad overview of the incidence of adverse events with this compound.
| Adverse Event Category | Pooled Incidence |
| Any Adverse Events (AEs) | 31% |
| Treatment-Related AEs | 22% |
| Any Serious Adverse Events (SAEs) | 5% |
| Treatment-Related SAEs | 5% |
| Treatment Withdrawal due to AEs | 4% |
| Treatment Withdrawal due to Treatment-Related AEs | 4% |
This meta-analysis also identified several factors that influence the incidence of serious adverse events. Patients with hepatorenal syndrome had a higher incidence of any SAEs (29%) and treatment-related SAEs (8%) compared to those with variceal bleeding or ascites. Co-administration with human albumin and higher total bilirubin levels were also associated with an increased incidence of SAEs.
Focus on Key Adverse Events of Special Interest
Respiratory Failure
Recent clinical trial data, particularly from the CONFIRM trial, have brought increased attention to the risk of respiratory failure with this compound. In this trial, patients receiving this compound for type 1 HRS had a higher incidence of death by day 90, largely due to respiratory disorders, compared to the placebo group. The frequency of respiratory failure, dyspnoea, and pulmonary oedema was found to be higher than previously documented. The mechanism is thought to involve pulmonary vasoconstriction, increased cardiac afterload, and fluid overload, especially with concurrent albumin administration. Patients with grade 3 acute-on-chronic liver failure (ACLF) are at a significantly higher risk.
Ischemic Events
As a potent vasoconstrictor, this compound carries a risk of ischemic complications. A systematic review of published case reports has documented various ischemic events, including those affecting the cardiovascular system, limbs, and abdominal wall.
Cardiovascular Events
Common cardiovascular side effects of this compound include hypertension and reflex bradycardia. While often manageable, there have been rare reports of more severe cardiovascular complications, such as unstable bradycardia, arrhythmias, myocardial infarction, and complete heart block.
Experimental Protocols for Adverse Event Assessment
The collection and reporting of adverse event data in the cited clinical trials generally follow established guidelines. The methodologies, as can be synthesized from the available literature, adhere to the following principles:
1. Definition and Classification:
-
Adverse Event (AE): Any unfavorable or unintended symptom, sign, or change in laboratory results temporally associated with the use of the investigational product, regardless of whether it is considered related to the product.
-
Serious Adverse Event (SAE): An AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Causality Assessment: The relationship between the adverse event and the investigational drug is assessed, often categorized as related, possibly related, or unrelated.
2. Data Collection and Reporting:
-
Systematic Monitoring: The trial protocols stipulate the methods and frequency for monitoring adverse events.
-
Standardized Recording: Data on AEs are recorded on case report forms (CRFs) or in an adverse event log. This includes a description of the event, its onset and resolution dates, severity, and the action taken.
-
Severity Grading: The intensity of AEs is typically graded using a standardized scale (e.g., Grade 1=mild, Grade 2=moderate, Grade 3=severe).
-
Timely Reporting: SAEs are required to be reported to the study sponsor within 24 hours of the site's awareness of the event. The sponsor, in turn, reports these to regulatory authorities according to specific timelines.
3. Methodologies in Meta-Analyses:
-
The systematic reviews and meta-analyses included in this guide screened literature databases for relevant randomized controlled trials and observational studies.
-
Data on adverse events were extracted from the selected studies, and pooled incidences were calculated using statistical models (e.g., random-effects model).
-
Subgroup analyses were often performed to identify patient populations at higher risk for specific adverse events.
Visualization of the Comparative Safety Assessment Workflow
The following diagram illustrates the logical workflow for conducting a cross-study comparison of drug adverse event profiles, based on the principles of systematic review and meta-analysis.
References
Terlipressin in Acute Kidney Injury: A Comparative Guide to Efficacy Across Stages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Terlipressin's efficacy in treating acute kidney injury (AKI), with a particular focus on its performance in different stages of AKI, primarily in the context of hepatorenal syndrome (HRS-AKI). The information is compiled from various clinical trials and research studies to offer an objective comparison and detailed experimental insights.
Mechanism of Action
This compound is a synthetic analogue of vasopressin that acts as a prodrug, being converted to its active metabolite, lysine vasopressin.[1] It exhibits a greater selectivity for V1 vasopressin receptors compared to V2 receptors.[2][3] Its primary mechanism in HRS-AKI involves vasoconstriction of the splanchnic circulation.[3][4] This action redirects blood from the splanchnic vascular bed to the systemic circulation, leading to an increase in effective arterial blood volume and mean arterial pressure. The improved systemic hemodynamics enhance renal perfusion pressure and glomerular filtration rate, thereby ameliorating kidney function.
Efficacy of this compound by AKI Stage
Clinical evidence suggests that the efficacy of this compound in reversing HRS-AKI is influenced by the baseline stage of acute kidney injury. Earlier intervention appears to be associated with better outcomes.
A prospective single-center study provided key insights into the response rates based on the Kidney Disease: Improving Global Outcomes (KDIGO) classification of AKI stages. The rates of complete response to this compound and albumin therapy were significantly higher in the earlier stages of AKI.
| AKI Stage (KDIGO) | Complete Response Rate |
| Stage 1 | 91.3% (21/23 patients) |
| Stage 2 | 71.4% (20/28 patients) |
| Stage 3 | 23.8% (5/21 patients) |
These findings are supported by a post hoc analysis of the REVERSE study, which indicated that a reduction in AKI stage from baseline to the end of treatment is a strong predictor of survival in patients with HRS-1.
Comparative Efficacy Data from Clinical Trials
Several key clinical trials have evaluated the efficacy of this compound in HRS-AKI, providing valuable data on its performance compared to placebo or other treatments.
| Study / Trial | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results |
| CONFIRM Trial | Patients with HRS-AKI | This compound + Albumin vs. Placebo + Albumin | Verified HRS Reversal: Significantly higher in the this compound group (p<0.001). |
| REVERSE Study | Patients with HRS-1 | This compound + Albumin vs. Albumin alone | Improvement in AKI stage: Associated with improved survival. |
| Prospective Cohort Study | Patients with ACLF and HRS-AKI | This compound infusion | Overall Response Rate: 65% of patients responded to this compound. Complete Response: 39.7%. Partial Response: 25%. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the protocols for key trials.
CONFIRM Trial Protocol
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind study.
-
Patient Population: Adults with cirrhosis, ascites, and HRS-AKI.
-
Inclusion Criteria: Diagnosis of HRS-AKI based on the International Club of Ascites (ICA) criteria, characterized by rapidly deteriorating renal function.
-
Treatment Protocol: Patients were randomized (2:1) to receive either intravenous this compound (1 mg) or placebo every 6 hours. Concomitant albumin administration was strongly recommended. On day 4, for patients without at least a 30% decrease in serum creatinine, the dose could be increased to 2 mg every 6 hours.
-
Primary Efficacy Endpoint: Verified reversal of HRS, defined as two consecutive serum creatinine measurements of ≤1.5 mg/dL at least 2 hours apart up to day 14, and survival without renal replacement therapy (RRT) for at least an additional 10 days.
Prospective Cohort Study in ACLF with HRS-AKI
-
Study Design: A prospective, single-center observational study.
-
Patient Population: Consecutive adult patients with acute-on-chronic liver failure (ACLF) and HRS-AKI satisfying EASL criteria.
-
Treatment Protocol: Patients were treated with a continuous infusion of this compound.
-
Objectives: To assess the incidence of adverse events, response to this compound, the course of HRS-AKI, and predictors of mortality.
-
Response Definition:
-
Complete Response: Reduction in serum creatinine to a value within 0.3 mg/dL of baseline.
-
Partial Response: Not explicitly defined in the provided snippets.
-
No Response: Failure to meet the criteria for a complete or partial response.
-
Conclusion
The available evidence strongly suggests that this compound is an effective treatment for HRS-AKI, particularly when initiated in the earlier stages of renal dysfunction. The data consistently demonstrates higher response rates in patients with Stage 1 and Stage 2 AKI compared to those with Stage 3 AKI. The vasoconstrictive action of this compound on the splanchnic circulation, leading to improved systemic and renal hemodynamics, is the cornerstone of its therapeutic effect. The protocols of major clinical trials like CONFIRM provide a robust framework for the clinical application and future investigation of this compound in this patient population. For drug development professionals, these findings highlight the importance of early diagnosis and intervention in AKI and suggest a potential for developing therapies with similar or enhanced mechanisms of action.
References
Terlipressin Demonstrates Favorable Cost-Effectiveness Profile Compared to Other Vasoactive Agents in Key Indications
A notable study focusing on Hepatorenal Syndrome (HRS) from a United States hospital perspective found that terlipressin was more cost-effective for achieving HRS reversal compared to norepinephrine and the combination of midodrine and octreotide.[1][2] The cost per complete response with this compound plus albumin was significantly lower than that of its comparators.[1][2] Specifically, the cost per HRS reversal was $451,605 for this compound, while it was $930,571 for norepinephrine and a staggering $4,942,123 for midodrine with octreotide.[1] Although the total initial hospitalization cost for this compound was higher than for midodrine and octreotide due to pharmacy costs, it was lower than for norepinephrine, primarily due to reduced ICU expenses. Another economic evaluation from the perspective of the Brazilian Public Health System also concluded that this compound was a more economical treatment for HRS compared to noradrenaline. A systematic review with meta-analysis further supported this, finding that while there was no significant difference in 30-day survival between this compound and noradrenaline, this compound was the more economical option.
In the context of bleeding esophageal varices, a Belgian economic evaluation demonstrated that this compound was the most cost-effective vasoactive agent when compared to somatostatin and octreotide, showing both improved survival and cost-saving potential. This was attributed to the avoidance of more costly subsequent interventions. A similar analysis in the Philippines also identified this compound as the most cost-effective pharmacologic intervention for this condition.
Data Presentation: Comparative Cost-Effectiveness
The following tables summarize the quantitative data from key cost-effectiveness analyses, providing a structured comparison of this compound and its alternatives.
Table 1: Cost-Effectiveness of Vasoactive Agents in Hepatorenal Syndrome (HRS)
| Study Perspective | Comparison Groups | Primary Outcome | Cost per Success (USD) | Total Cost per Patient (USD) | Key Findings |
| U.S. Hospital | This compound + Albumin vs. Norepinephrine + Albumin vs. Midodrine/Octreotide + Albumin | Cost per HRS Reversal | This compound: $451,605Norepinephrine: $930,571Midodrine/Octreotide: $4,942,123 | This compound: ~
| This compound demonstrated superior cost-effectiveness for HRS reversal. |
| Brazilian Public Health System | This compound + Albumin vs. Norepinephrine + Albumin | Cost-Minimization | This compound: $1,644.06Norepinephrine: $2,310.78 | Not Reported | This compound was the more economical treatment strategy. |
| Brazilian Public and Private Health Systems | This compound vs. Noradrenaline | Cost-Minimization | Public: this compound Int
| Not Reported | This compound was more economical from both public and private perspectives. |
Table 2: Cost-Effectiveness of Vasoactive Agents in Bleeding Esophageal Varices
| Study Perspective | Comparison Groups | Primary Outcome | Cost per QALY/LYG | Total Treatment Cost (1 year) | Key Findings |
| Belgian Hospital | This compound vs. Somatostatin vs. Octreotide vs. Placebo | Incremental Cost per QALY and LYG | This compound: €4,672 per QALYSomatostatin: €5,878 per QALYOctreotide: €5,540 per QALY | This compound: €2,734Somatostatin: €2,972Octreotide: €2,801 | This compound was the most cost-effective agent with the lowest cost per QALY and LYG. |
| Philippine Payer | This compound vs. Somatostatin vs. Octreotide vs. Placebo | Incremental Cost-Effectiveness Ratio (ICER) | This compound was dominant over octreotide and cost-effective compared to somatostatin. | This compound: ₱44,115Somatostatin: ₱43,719Octreotide: ₱45,678 | This compound was the most cost-effective pharmacologic intervention. |
Experimental Protocols
The methodologies employed in the cited cost-effectiveness analyses are crucial for interpreting their findings. Below are detailed descriptions of the experimental protocols for key studies.
Cost-Effectiveness of this compound for Hepatorenal Syndrome: The United States Hospital Perspective
-
Model Type: A cohort decision-tree model was developed using Microsoft Excel.
-
Perspective: The analysis was conducted from the perspective of a U.S. hospital.
-
Patient Population: The model simulated a cohort of adult patients with HRS and a rapid reduction in kidney function.
-
Comparators: The model compared four treatment strategies:
-
This compound + Albumin
-
Norepinephrine + Albumin
-
Midodrine/Octreotide + Albumin
-
Albumin alone
-
-
Time Horizon: The model assessed outcomes and costs during the initial hospitalization and at 30, 60, and 90 days post-discharge.
-
Efficacy Data: Treatment efficacy, defined by complete (HRS reversal), partial, or no response based on serum creatinine changes, was derived from published clinical trial data. The proportions of patients with a complete response were 36.2% for this compound, 19.1% for norepinephrine, and 3.1% for midodrine/octreotide.
-
Cost Data: Direct medical costs were based primarily on U.S. hospital charges and included drug acquisition, administration, ICU and general hospital stay, dialysis, transplantations, and management of adverse events.
-
Outcome Measures: The primary outcomes were the total cost per patient and the cost per complete response (HRS reversal).
Economic Evaluation of Vasoactive Agents for Bleeding Esophageal Varices in Belgium
-
Model Type: The study adapted a previously reported economic evaluation, likely a decision-analytic model.
-
Perspective: The analysis was conducted from the Belgian hospital setting.
-
Patient Population: The model simulated a cohort of cirrhotic patients presenting with acute bleeding esophageal varices.
-
Comparators: The model compared four treatment strategies:
-
This compound
-
Somatostatin
-
Octreotide
-
Placebo
-
-
Time Horizon: The analysis was conducted over a one-year time horizon.
-
Efficacy Data: Clinical efficacy data were sourced from Cochrane meta-analyses of double-blind, randomized controlled trials of the respective vasoactive agents.
-
Cost Data: Belgian-specific cost data were obtained from local published sources and hospital databases. Costs included the drug, management of the bleeding episode, and subsequent related healthcare utilization.
-
Outcome Measures: The primary outcomes were total treatment costs, average and incremental cost per quality-adjusted life year (QALY) gained, and life-years gained (LYG).
Visualization of Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the analytical process, the following diagrams are provided.
Signaling Pathways
The distinct signaling pathways of this compound, norepinephrine, and somatostatin/octreotide underpin their physiological effects.
Caption: this compound Signaling Pathway.
Caption: Norepinephrine Signaling Pathway.
Caption: Somatostatin/Octreotide Signaling.
Experimental Workflow
The general workflow for conducting a cost-effectiveness analysis of pharmaceuticals is depicted below.
Caption: Cost-Effectiveness Analysis Workflow.
References
Terlipressin in Acute-on-Chronic Liver Failure: A Comparative Guide to Long-Term Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term outcomes of Terlipressin treatment in patients with Acute-on-Chronic Liver Failure (ACLF), particularly those with hepatorenal syndrome-acute kidney injury (HRS-AKI). Data is presented to objectively compare its performance against alternatives, supported by experimental data from key clinical trials.
Executive Summary
This compound, a vasopressin analogue, has emerged as a critical intervention for improving renal function in ACLF patients with HRS-AKI. Clinical evidence demonstrates its superiority over placebo and, in some cases, norepinephrine in reversing hepatorenal syndrome and improving short-term survival. However, its long-term efficacy is nuanced, with outcomes significantly influenced by the severity of ACLF at baseline. While this compound can serve as a crucial bridge to liver transplantation, it is not without risks, including a notable incidence of adverse events, particularly respiratory failure in severely ill patients.
Comparative Performance of this compound
The following tables summarize the quantitative data from key studies on the long-term outcomes of this compound treatment in ACLF patients.
Table 1: Long-Term Survival Outcomes with this compound in ACLF
| Outcome | This compound Group | Control Group (Placebo/Noradrenaline) | Study |
| 28-Day Survival | 48.3% | 20.0% (Noradrenaline) | Arora V, et al. (2020)[1][2] |
| 40% (Early this compound) | 65.7% (Standard this compound) | Maiwall R, et al. (2024) | |
| 90-Day Survival | 57.8% (Transplant-free) | Not Applicable | Kumar M, et al. (2022)[2][3] |
| 19% | 36% (Placebo) | Wong F, et al. (CONFIRM Trial Substudy) (2023) | |
| 90-Day Transplant-Free Survival | 71% (at day 30), 57.8% (at day 90) | Not Applicable | Anonymous (IDDF2020-ABS-0192) |
Table 2: Renal Function Improvement with this compound in ACLF
| Outcome | This compound Group | Control Group (Placebo/Noradrenaline) | Study |
| HRS Reversal | 40% | 16.7% (Noradrenaline) | Arora V, et al. (2020) |
| 34% | 13% (Placebo) | Sanyal AJ, et al. (2008) | |
| 43% | 17% (Placebo) | Wong F, et al. (CONFIRM Trial, ACLF Grade <3) (2023) | |
| Improvement in Serum Creatinine (mg/dL) | -0.7 (change from baseline) | +0.2 (change from baseline) | Wong F, et al. (CONFIRM Trial Substudy) (2023) |
| Requirement for Renal Replacement Therapy (RRT) | 56.6% | 80% (Noradrenaline) | Arora V, et al. (2020) |
| 32% | 57% (Placebo) | Wong F, et al. (CONFIRM Trial Substudy) (2023) |
Table 3: Adverse Events Associated with this compound in ACLF
| Adverse Event | This compound Group | Control Group (Placebo/Noradrenaline) | Study |
| Overall Adverse Events | 23.3% | 8.3% (Noradrenaline) | Arora V, et al. (2020) |
| 21% | Not Applicable | Kumar M, et al. (2022) | |
| Respiratory Failure | Significantly more patients vs. placebo | Placebo | Wong F, et al. (2022) |
| 11% | 7% (Placebo) | Wong F, et al. (CONFIRM Trial, ACLF Grade <3) (2023) | |
| Death attributed to Respiratory Failure (ACLF Grade 3) | 22.5% | 0% (Placebo) | Wong F, et al. (2022) |
Experimental Protocols
Detailed methodologies for key clinical trials are crucial for interpreting the presented data.
CONFIRM Trial (A Multi-Center, Randomized, Placebo-Controlled, Double-Blind Study to Confirm Efficacy and Safety of this compound in Subjects With Hepatorenal Syndrome Type 1)
-
Objective: To evaluate the efficacy and safety of this compound in adults with HRS-AKI.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with cirrhosis, ascites, and rapidly deteriorating kidney function (serum creatinine ≥ 2.25 mg/dL). Patients with ACLF grade 3 or serum creatinine >5 mg/dL were noted to have a less favorable risk-benefit profile.
-
Treatment Protocol:
-
Patients were randomized in a 2:1 ratio to receive either this compound (1 mg intravenously every 6 hours) or a placebo.
-
Albumin administration was strongly recommended in both arms.
-
If serum creatinine did not decrease by at least 30% from baseline by day 4, the dose of the study drug could be doubled to 2 mg every 6 hours.
-
Treatment continued for a maximum of 14 days.
-
-
Primary Endpoint: Verified HRS reversal, defined as two consecutive serum creatinine values of ≤1.5 mg/dL at least 2 hours apart, up to day 14, with the patient alive and without renal replacement therapy for at least 10 days after achieving HRS reversal.
Arora et al. (2020) - this compound versus Noradrenaline in ACLF with HRS-AKI
-
Objective: To compare the efficacy of this compound with noradrenaline in ACLF patients with HRS-AKI.
-
Study Design: Open-label, randomized controlled trial.
-
Patient Population: Consecutive patients with ACLF and HRS-AKI.
-
Treatment Protocol:
-
Patients were randomized to receive either an infusion of this compound (2-12 mg/day) with albumin or noradrenaline (0.5-3.0 mg/hour) with albumin.
-
-
Primary Endpoint: Response to treatment, course of AKI, and overall outcome were studied.
Mechanism of Action and Signaling Pathway
This compound is a synthetic analogue of vasopressin. It acts as a prodrug, being converted in the body to its active metabolite, lysine-vasopressin. Lysine-vasopressin has a higher affinity for vasopressin V1 receptors located on vascular smooth muscle cells.
Activation of the V1 receptor initiates a signaling cascade that leads to vasoconstriction, particularly in the splanchnic circulation. This reduces portal venous pressure and increases effective arterial blood volume, thereby improving renal perfusion.
Caption: this compound's signaling pathway leading to vasoconstriction.
Experimental Workflow
The typical workflow for a clinical trial investigating this compound in ACLF patients with HRS-AKI involves several key stages, from patient screening to long-term follow-up.
Caption: Typical experimental workflow for a this compound clinical trial in ACLF.
Conclusion
This compound is a valuable therapeutic option for improving renal function and short-term survival in ACLF patients with HRS-AKI. Its efficacy is most pronounced in patients with less severe ACLF. However, the risk of serious adverse events, particularly respiratory failure in patients with advanced ACLF, necessitates careful patient selection and monitoring. Future research should focus on optimizing dosing strategies and identifying biomarkers to predict treatment response and minimize risks, ultimately improving the long-term outcomes for this critically ill patient population.
References
Safety Operating Guide
Proper Disposal Procedures for Terlipressin in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper handling and disposal of Terlipressin. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Disposal of this compound must comply with all applicable local, state, and federal regulations.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to conduct a thorough risk assessment. The primary routes of exposure to avoid are contact with skin and eyes, inhalation, and ingestion.[3] Handle in accordance with good industrial hygiene and safety practices.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields | Protects against splashes and dust.[2] |
| Hand Protection | Chemical-impermeable gloves | Prevents direct skin contact. |
| Skin and Body | Protective clothing; lab coat | Minimizes potential contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste management facility. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Segregation and Collection
-
Segregate all waste containing this compound, including expired or unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
Collect solid and liquid waste in separate, dedicated containers that are compatible with the chemical.
-
Ensure containers are clearly labeled as "Hazardous Waste - this compound" and kept securely closed except when adding waste.
Step 2: Preparing Waste for Disposal
-
Solid Waste: Collect unused or expired this compound powder, contaminated materials, and spill cleanup debris in a designated, sealed container for disposal.
-
Liquid Waste: For liquid solutions, the preferred method is collection in a suitable, closed container for disposal. Some safety data sheets suggest the option to dissolve or mix the material with a combustible solvent to prepare it for a chemical incinerator equipped with an afterburner and scrubber. This step should only be performed if consistent with the procedures of your institution and the licensed disposal company.
Step 3: Disposal of Empty Containers
-
Empty vials and packaging that contained this compound must also be managed properly.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations. Do not reuse empty containers for other purposes.
Step 4: Spill and Decontamination Procedures
-
In case of a spill, evacuate personnel to a safe area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, mechanically take up spilled solid material, avoiding dust formation.
-
Place the collected material into a suitable, closed container for disposal.
-
Thoroughly clean the contaminated surface.
-
Prevent spilled material from entering drains or surface water.
Step 5: Final Disposal Arrangement
-
Store collected this compound waste in a designated, secure area away from incompatible materials.
-
Arrange for pickup and final disposal through a licensed hazardous material disposal company.
-
Ensure all shipping and transport documentation is completed in accordance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
Storage and Handling Data
Proper storage is critical to maintaining the stability of this compound and ensuring safety.
Table 2: Storage and Handling Specifications for this compound
| Parameter | Specification | Source |
|---|---|---|
| Storage Temperature | Store at < -15°C or at 4°C in a cool, dry place. | |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents. |
| Handling Advice | Avoid contact with skin, eyes, and clothing. Avoid prolonged or repeated exposure. | |
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Terlipressin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Terlipressin.
When working with this compound, a synthetic vasopressin analogue, it is crucial to adhere to established safety protocols to minimize exposure and ensure a safe laboratory environment. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others state it may be harmful if inhaled.[1][2] As a general principle, all chemicals should be handled with caution as they may present unknown hazards.[1]
Personal Protective Equipment (PPE)
The consistent recommendation across multiple safety data sheets is the use of standard laboratory PPE to prevent skin and eye contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with splashes or dust.[3][4] |
| Skin Protection | Impermeable and resistant protective gloves and clothing. | To avoid direct skin contact. The specific glove material should be chosen based on the solvent used and the duration of handling. |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended if exposure limits are exceeded, irritation is experienced, or if dust is generated and ventilation is inadequate. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Ventilation: Always handle this compound in a well-ventilated area.
-
Contact Avoidance: Take measures to avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. One source specifies storage at 4°C.
Accidental Release and Disposal Measures
In the event of an accidental spill, it is important to follow established procedures to contain and clean up the material safely.
-
Spill Containment: For powder spills, prevent further leakage or spillage if it is safe to do so. Cover the spill with a plastic sheet or tarp to minimize spreading.
-
Cleanup: Use personal protective equipment as required for cleanup. Collect the spilled material mechanically and place it in a suitable, closed container for disposal.
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or watercourses.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.
First Aid Measures
In case of exposure, immediate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Wash the affected area with soap and water. |
| Eye Contact | Rinse opened eyes for several minutes under running water. |
| Ingestion | Clean the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limits for this compound from regulatory bodies such as OSHA or NIOSH.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
